Product packaging for Phenyl acetoacetate(Cat. No.:CAS No. 6864-62-6)

Phenyl acetoacetate

Cat. No.: B1615410
CAS No.: 6864-62-6
M. Wt: 178.18 g/mol
InChI Key: PFENPVAFZTUOOM-UHFFFAOYSA-N
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Description

Phenyl acetoacetate is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B1615410 Phenyl acetoacetate CAS No. 6864-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 3-oxobutanoate
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InChI

InChI=1S/C10H10O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3
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InChI Key

PFENPVAFZTUOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00218729
Record name Phenyl acetoacetate
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Molecular Weight

178.18 g/mol
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CAS No.

6864-62-6
Record name Phenyl 3-oxobutanoate
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Record name Phenyl acetoacetate
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Record name Phenyl acetoacetate
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Record name Phenyl acetoacetate
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Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties and Analysis of Phenyl Acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural properties, synthesis, and analysis of phenyl acetoacetate (phenyl 3-oxobutanoate). The document details key physicochemical data, experimental protocols for its synthesis and characterization, and explores its significant structural feature of keto-enol tautomerism.

Core Structural and Physical Properties

This compound is a β-keto ester characterized by the presence of a phenyl group attached to the ester oxygen.[1] Its chemical formula is C10H10O3.[1] This structure, possessing both electrophilic and nucleophilic centers, makes it a versatile intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2]

PropertyValueSource
IUPAC Name phenyl 3-oxobutanoate[3][4][5]
CAS Number 6864-62-6[1]
Molecular Formula C10H10O3[1][4]
Molecular Weight 178.18 g/mol [1][4]
Canonical SMILES CC(=O)CC(=O)OC1=CC=CC=C1[1][3]
InChI InChI=1S/C10H10O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3[1][3]
InChI Key PFENPVAFZTUOOM-UHFFFAOYSA-N[3]
Density 1.133 g/cm³[6]
Boiling Point 286.8ºC at 760 mmHg[6]
Flash Point 124.6ºC[6]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the transesterification of a simpler acetoacetate ester, such as ethyl acetoacetate or methyl acetoacetate, with phenol.[1][2] This reaction involves the substitution of the alkoxy group of the ester with a phenoxy group and is noted for its high selectivity and yield.[2]

Experimental Protocol: Transesterification

This protocol describes a typical laboratory-scale synthesis of this compound.

  • Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1 equivalent) and phenol (1 equivalent).

  • Solvent and Catalyst Addition : Add a suitable solvent, such as toluene. Introduce a catalytic amount of 4-dimethylaminopyridine (DMAP) and a base, typically triethylamine (1.2 equivalents), to the mixture.[1]

  • Reaction Conditions : Heat the mixture to reflux and maintain this temperature with continuous stirring.[1] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

G cluster_workflow Synthesis Workflow: Transesterification reactants Combine Ethyl Acetoacetate, Phenol, Toluene, DMAP, and Triethylamine reflux Heat to Reflux reactants->reflux Reaction Initiation workup Cool and Perform Aqueous Work-up reflux->workup After Reaction Completion purification Purify by Vacuum Distillation or Chromatography workup->purification Isolate Crude Product product This compound purification->product

References

Mechanism of Phenyl acetoacetate enolization

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the mechanism of Phenyl acetoacetate enolization for researchers, scientists, and drug development professionals.

Abstract

This compound, a β-keto ester, exhibits keto-enol tautomerism, a fundamental equilibrium between its ketone and enol constitutional isomers. This process is critical to its reactivity, particularly the nucleophilic character of the α-carbon, making it a key intermediate in various synthetic pathways. The enolization mechanism can be catalyzed by either acid or base, proceeding through distinct intermediates—an enolate anion in base and a protonated carbonyl in acid. The position of the keto-enol equilibrium is influenced by factors such as solvent polarity and temperature. This guide provides a detailed examination of the enolization mechanism, supported by quantitative data, experimental protocols, and mechanistic diagrams.

The Keto-Enol Tautomeric Equilibrium

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For this compound, the equilibrium lies between the parent β-keto ester and its corresponding enol. The presence of the ketone functional group at the beta position relative to the ester group results in an acidic α-hydrogen, which facilitates the formation of a stabilized enolate intermediate.[2] While the keto form is generally more stable for simple carbonyl compounds, the enol form of β-dicarbonyl compounds like this compound is significantly stabilized by conjugation and intramolecular hydrogen bonding.[3][4]

Caption: General equilibrium between the keto and enol tautomers of this compound.

Mechanism of Enolization

The interconversion between the keto and enol forms is typically slow but can be accelerated by the presence of an acid or a base catalyst.[5]

Base-Catalyzed Enolization

Under basic conditions, the enolization proceeds via a two-step mechanism involving the formation of a resonance-stabilized enolate anion.

  • Deprotonation: A base removes the acidic α-hydrogen (the hydrogen on the carbon between the two carbonyl groups), forming an enolate ion. This is the rate-determining step. The negative charge of the enolate is delocalized across the oxygen atoms and the α-carbon, which accounts for its stability.[6]

  • Protonation: The enolate anion is then protonated on the oxygen atom by a proton source (typically the conjugate acid of the base catalyst, such as water) to yield the enol tautomer.[7]

G Keto This compound (Keto Form) Enolate Resonance-Stabilized Enolate Intermediate Keto->Enolate + Base (e.g., OH⁻) - H₂O (Deprotonation of α-H) Enol Enol Form Enolate->Enol + H₂O - Base (Protonation of O)

Caption: Reaction pathway for the base-catalyzed enolization of this compound.

Acid-Catalyzed Enolization

In the presence of an acid catalyst, the mechanism also involves two key steps but proceeds through a different intermediate.

  • Protonation of Carbonyl Oxygen: The acid protonates the oxygen atom of the ester carbonyl group, making it more electrophilic. This enhances the acidity of the α-hydrogen.[1][8]

  • Deprotonation of α-Carbon: A weak base (like water or the conjugate base of the acid catalyst) removes the α-hydrogen. The electrons from the C-H bond move to form the C=C double bond of the enol, and the electrons from the C=O π-bond move to the protonated oxygen, neutralizing its charge.[3][5]

G Keto This compound (Keto Form) ProtonatedKeto Protonated Carbonyl Intermediate Keto->ProtonatedKeto + Acid (e.g., H₃O⁺) - H₂O (Protonation of C=O) Enol Enol Form ProtonatedKeto->Enol + H₂O - Acid (Deprotonation of α-H)

Caption: Reaction pathway for the acid-catalyzed enolization of this compound.

Quantitative Analysis of Enolization

Keq = [Enol] / [Keto]

The enol content is highly dependent on the solvent and temperature. Nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding, whereas polar protic solvents can disrupt this internal hydrogen bond, favoring the more polar keto form.

CompoundSolventTemperature (°C)% EnolKeq ([Enol]/[Keto])Reference
Ethyl AcetoacetateNeat (liquid)~207.2 ± 0.5%0.078[9]
Ethyl AcetoacetateNeat (liquid)329.9%0.099[4]
Ethyl Acetoacetate75% aq. acetonitrileNot Specified~10.7%0.12[9]
AcetylacetoneNeat (liquid)~2080 ± 2%4.0[9]
Phenylacetylpyridine (2-isomer)Aqueous250.045%4.5 x 10-4[10]
Phenylacetylpyridine (4-isomer)Aqueous250.079%7.9 x 10-4[10]

Note: Data for Phenylacetylpyridines are included to illustrate the enol content of related phenyl-containing ketones in an aqueous environment.

Experimental Protocols

Protocol for Quantification by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for studying keto-enol tautomerism because the proton exchange between the two forms is often slow on the NMR timescale, allowing for distinct signals for each tautomer to be observed and integrated.[4]

Objective: To determine the equilibrium constant (Keq) of this compound in a given solvent.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample at a specific temperature (e.g., 25 °C).

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate signal integration.

  • Spectral Analysis:

    • Identify the characteristic signals for both the keto and enol forms.

      • Keto form: A sharp singlet for the α-protons (CH₂), typically around 3.5-3.8 ppm.

      • Enol form: A singlet for the vinylic proton (=CH), typically around 5.0-5.5 ppm, and a broad singlet for the enolic hydroxyl proton (-OH) far downfield, often >12 ppm due to intramolecular hydrogen bonding.[4]

  • Integration and Calculation:

    • Carefully integrate the area of a signal unique to the keto form (Aketo) and a signal unique to the enol form (Aenol). For example, use the α-CH₂ for the keto form and the vinylic =CH for the enol form.

    • Normalize the integrals by the number of protons they represent. The keto signal (CH₂) represents two protons, while the enol signal (=CH) represents one proton.

    • Calculate the mole fraction of each tautomer:

      • % Enol = [ (Aenol / 1) / ( (Aenol / 1) + (Aketo / 2) ) ] * 100

      • % Keto = 100 - % Enol

    • Calculate the equilibrium constant: Keq = (% Enol) / (% Keto).

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Calculation cluster_result Result Prep Prepare this compound Solution in Deuterated Solvent Acquire Acquire ¹H NMR Spectrum at Constant Temperature Prep->Acquire Identify Identify and Assign Keto and Enol Signals Acquire->Identify Integrate Integrate Signal Areas (A_keto and A_enol) Identify->Integrate Calculate Normalize Integrals and Calculate % Enol Integrate->Calculate Result Determine K_eq Calculate->Result

Caption: Experimental workflow for determining Keq via ¹H NMR spectroscopy.

Protocol for Kinetic Analysis by Halogen Trapping

This method is used to measure the rate of enolization. It relies on the principle that the reaction of an enol with a halogen (e.g., iodine or bromine) is very fast. Therefore, the rate-determining step of the overall halogenation reaction is the formation of the enol itself.

Objective: To determine the rate constant for the enolization of this compound.

Methodology:

  • Reaction Setup: Prepare a solution of this compound in an appropriate buffer (e.g., an acidic buffer to measure the acid-catalyzed rate).

  • Initiation: Add a known, low concentration of a halogen (e.g., iodine, I₂) to the solution. The halogen will be rapidly consumed by the enol present at equilibrium.

  • Monitoring: Monitor the disappearance of the halogen over time using UV-Vis spectrophotometry (e.g., by following the absorbance of I₃⁻).

  • Rate Determination:

    • The rate of halogen consumption will be independent of the halogen concentration (zero-order in halogen) as long as the halogen is present to trap the enol as it forms.

    • The rate of the reaction is therefore equal to the rate of enolization: Rate = kenolization[Keto].

    • By measuring the initial rate of halogen disappearance at different concentrations of the keto tautomer and catalyst (acid or base), the specific rate constants for enolization can be determined.[10]

References

A Comprehensive Technical Guide to the Biological Activity of Phenyl Acetoacetate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Phenyl acetoacetate and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and drug development. Characterized by a core β-keto ester structure with a phenyl group, these molecules serve as crucial intermediates in the synthesis of complex pharmaceuticals and exhibit a wide spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of this compound derivatives. It covers their roles as anti-inflammatory, antiplatelet, anticancer, and neuroactive agents, among others. Detailed experimental protocols for key biological assays, tabulated quantitative data for structure-activity relationship (SAR) analysis, and diagrams of relevant signaling pathways are presented to offer a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery.

Introduction

This compound (PAA) is an organic compound featuring both a phenyl group and an acetoacetate moiety.[1] This unique structure, particularly the presence of the electron-withdrawing and sterically demanding phenyl group, modulates the reactivity of the ester and the active methylene group, making it a valuable and versatile building block in organic synthesis.[1][2] Its derivatives have garnered significant attention for a broad range of therapeutic potentials, including enzyme inhibition, anti-inflammatory effects, neuroprotective roles, and antimicrobial properties.[1][2] The ability to readily synthesize a variety of derivatives allows for the fine-tuning of their pharmacological profiles, making them promising candidates for addressing various pathological conditions.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established chemical reactions. The most common methods include the transesterification of simpler acetoacetate esters with phenol and the Claisen condensation of ethyl acetate with phenyl acetate.[2][3] These foundational reactions provide a scaffold that can be further modified to produce a diverse library of derivatives, such as the phenylhydrazones, which have shown significant biological activity.[4]

Synthesis_Workflow cluster_trans Transesterification cluster_claisen Claisen Condensation ethyl_acetoacetate Ethyl Acetoacetate paa This compound ethyl_acetoacetate->paa phenol Phenol phenol->paa catalyst Acid/Base Catalyst (e.g., DMAP) catalyst->paa ethyl_acetate Ethyl Acetate ethyl_acetate->paa phenyl_acetate Phenyl Acetate phenyl_acetate->paa base Base (e.g., Sodium Ethoxide) base->paa derivatives Biologically Active Derivatives paa->derivatives Further Reactions (e.g., Japp-Klingemann)

Caption: General synthesis workflows for this compound (PAA).

Experimental Protocol: Synthesis of Ethyl Acetoacetate Phenylhydrazone Derivatives

This protocol is adapted from methodologies used to create phenylhydrazone derivatives for antiplatelet activity screening.[4]

  • Diazonium Salt Formation: Dissolve the appropriate aniline (9.8 mmol) and 37% hydrochloric acid (2.5 mL) in a mixture of water (1.5 mL) and 96% ethanol (1.5 mL). Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium nitrite (10.63 mmol) in water (4.25 mL) dropwise to the aniline solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes to ensure the complete formation of the diazonium salt.

  • Coupling Reaction: In a separate flask, prepare a solution of sodium acetate (38.5 mmol) in water (5 mL) and a solution of ethyl acetoacetate (9.8 mmol) in 96% ethanol (2.5 mL).

  • Add the sodium acetate and ethyl acetoacetate solutions to the diazonium salt mixture while keeping the temperature below 5 °C.

  • Product Isolation: The resulting phenylhydrazone derivative often precipitates out of the solution. Collect the solid product by filtration, wash with cold water, and dry.

  • Purification and Characterization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to achieve high purity. Confirm the structure using techniques such as ¹H NMR, IR spectroscopy, and mass spectrometry.[4]

Key Biological Activities and Therapeutic Potential

Antiplatelet Activity

Phenylhydrazone derivatives of ethyl acetoacetate have been identified as potent antiplatelet agents.[2][4] These compounds effectively inhibit platelet aggregation induced by both adenosine diphosphate (ADP) and arachidonic acid (AA).[2] Structure-activity relationship studies have revealed that derivatives featuring electron-releasing substituents (e.g., hydroxyl, methoxy) on the phenyl ring exhibit enhanced inhibitory activity, particularly against AA-induced aggregation.[2]

Antiplatelet_Pathway AA Arachidonic Acid (AA) COX1 COX-1 AA->COX1 ADP Adenosine Diphosphate (ADP) P2Y P2Y Receptors ADP->P2Y Aggregation Platelet Aggregation COX1->Aggregation P2Y->Aggregation Inhibitor Phenylhydrazone Derivatives Inhibitor->COX1 inhibit Inhibitor->P2Y inhibit

Caption: Inhibition of platelet aggregation pathways by derivatives.

Experimental Protocol: In Vitro Platelet Aggregation Assay

  • Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate as an anticoagulant.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1200 x g) for 10 minutes.

  • Assay Procedure: Use a platelet aggregometer to measure light transmission through the plasma samples. Adjust the baseline to 0% aggregation with PRP and 100% with PPP.

  • Incubate PRP samples with either a vehicle control or varying concentrations of the test compound (this compound derivative) for a specified time at 37 °C.

  • Induce platelet aggregation by adding a known agonist, such as ADP or arachidonic acid.

  • Data Analysis: Record the maximum aggregation percentage for each sample. Calculate the IC₅₀ value (the concentration of the compound that inhibits aggregation by 50%) to determine its potency.

Anti-inflammatory Activity

Certain derivatives of phenylacetic acid and related structures have demonstrated significant anti-inflammatory properties.[1][5] The anti-inflammatory potential is often evaluated using the carrageenan-induced rat paw edema assay, a standard in vivo model for acute inflammation.[5]

Table 1: Anti-inflammatory Activity of N-(4-substituted phenyl)glycine Derivatives

Compound Dose (mg/kg) % Inhibition of Edema Reference
6 50 51.82 [5]
7 50 43.80 [5]

| 3 | 50 | 40.39 |[5] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

  • Animal Model: Use adult rats (e.g., Wistar or Sprague-Dawley) fasted overnight with free access to water.

  • Compound Administration: Administer the test compounds or a reference drug (e.g., Indomethacin) orally or intraperitoneally at a specific dose. The control group receives only the vehicle.

  • Induction of Edema: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups relative to the control group at each time point.

Anticancer Activity

Recent studies have explored the cytotoxic effects of phenoxyacetamide derivatives against various human cancer cell lines.[6] Notably, certain semi-synthetic derivatives have shown promising activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines, with some compounds exhibiting greater potency than the standard chemotherapeutic agent 5-fluorouracil (5-FU).[6] The proposed mechanism for some derivatives involves the induction of apoptosis through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).[6]

Table 2: Cytotoxic Activity (IC₅₀) of Phenoxyacetamide Derivatives

Compound HepG2 (μM) MCF-7 (μM) Reference
Compound I 1.43 > 50 [6]
Compound II 6.52 > 50 [6]

| 5-FU (Reference) | 5.32 | Not specified |[6] |

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Seed cancer cells (e.g., HepG2 or MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a suitable growth medium.

  • Compound Treatment: Treat the cells with various concentrations of the test derivatives for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Neuroactivity and Receptor Modulation

Fluorine-substituted phenyl acetate derivatives have been developed as hypnotic agents with rapid recovery times.[7] These compounds exhibit a unique pharmacological profile by interacting with both the GABA-A receptor and the NMDA receptor.[7] This dual activity is believed to contribute to their potent hypnotic effects and reflex depression during infusion.[7] Other related compounds have been implicated in neuroprotection through the potential inhibition of voltage-dependent calcium channels.[1]

Neuroactivity_Logic Derivative Fluorine-Substituted Phenyl Acetate Derivative GABAa High Affinity for GABAA Receptor Derivative->GABAa NMDA Unique Affinity for NMDA Receptor Derivative->NMDA Effect Potent Hypnotic Effect + Reflex Depression GABAa->Effect NMDA->Effect

Caption: Logical model for the neuroactivity of hypnotic derivatives.

Endocrine and Metabolic Activity

The structural scaffold of this compound is relevant to the modulation of various metabolic and endocrine targets.

  • Aldose Reductase Inhibition: Phenylacetic acid derivatives have been evaluated as aldose reductase inhibitors.[3][8] This enzyme is implicated in the complications of diabetes, and its inhibition is a key therapeutic strategy. One potent derivative, 5d , was found to have an IC₅₀ of 20.9 μM.[8]

  • Progesterone Receptor Antagonism: Steroidal derivatives containing an acetoxyphenyl substituent have been synthesized and show high and selective binding affinity to the progesterone receptor (PR), acting as antagonists.[9] These compounds have demonstrated the ability to inhibit ovulation in vivo.[9]

  • FFA1 Agonism: Phenoxyacetic acid derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes.[10] The compound 18b is a potent FFA1 agonist with an EC₅₀ of 62.3 nM and has been shown to reduce glucose levels in diabetic mice.[10]

Table 3: Activity of Derivatives on Endocrine and Metabolic Targets

Derivative Target Activity Type Potency Value Reference
5d Aldose Reductase Inhibition IC₅₀ = 20.9 μM [8]
8a, 8f, 8c Progesterone Receptor Antagonism RBA = 100% [9]

| 18b | FFA1 | Agonism | EC₅₀ = 62.3 nM |[10] |

Conclusion and Future Directions

This compound derivatives constitute a class of compounds with remarkable chemical versatility and a wide array of biological activities. Their demonstrated efficacy as antiplatelet, anti-inflammatory, anticancer, and neuroactive agents highlights their significant therapeutic potential. The structure-activity relationships identified, such as the influence of electronic substituents on antiplatelet activity or the position of halogens on receptor binding, provide a solid foundation for the rational design of new and more potent drug candidates.[2][9]

Future research should focus on elucidating the precise molecular mechanisms and undiscovered biochemical pathways associated with these derivatives.[2] The integration of advanced computational methods, proteomics, and chemical biology will be crucial for identifying novel protein binding partners and optimizing lead compounds.[2] The continued exploration of this chemical scaffold promises to yield next-generation therapeutics for a wide range of diseases.

References

Phenyl Acetoacetate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl acetoacetate, a β-keto ester bearing a phenyl group, stands as a pivotal precursor in the landscape of organic synthesis. Its unique structural features, combining both nucleophilic and electrophilic centers, render it a highly versatile building block for the construction of a diverse array of complex molecules. This technical guide delves into the core aspects of this compound, providing a comprehensive overview of its properties, synthesis, and key applications, with a particular focus on its role in the development of pharmaceuticals and other bioactive compounds. Detailed experimental protocols for its principal reactions and quantitative data are presented to facilitate its practical application in the laboratory.

Introduction

This compound (C₁₀H₁₀O₃) is an organic compound that has garnered significant attention in the field of synthetic organic chemistry.[1] Its structure, characterized by a reactive methylene group flanked by two carbonyl functionalities and a phenyl ester, imparts a unique reactivity profile that allows for a wide range of chemical transformations.[2] This versatility has established this compound as a valuable intermediate in the synthesis of numerous heterocyclic compounds, which form the core scaffolds of many biologically active molecules and pharmaceutical agents.[2] This guide aims to provide a detailed technical overview for researchers and professionals in drug development, highlighting the synthetic utility of this important precursor.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a precursor is fundamental for its effective use in synthesis. The key data for this compound are summarized below.

Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [3]
CAS Number 6864-62-6[1]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point 286.8 °C at 760 mmHg[1]
Density 1.133 g/cm³[1]
Flash Point 124.6 °C[1]
pKa (Predicted) 9.73 ± 0.46[4]
Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl, methylene, and phenyl protons. In the keto form, the methylene protons adjacent to the two carbonyl groups would appear as a singlet. The enol form would exhibit a vinyl proton signal and a hydroxyl proton signal.

¹³C NMR: The carbon NMR spectrum of the related compound, phenyl acetate, shows the carbonyl carbon at approximately 169.5 ppm and the aromatic carbons in the range of 121-151 ppm.[5][6] For this compound, two distinct carbonyl signals for the ketone and ester groups are expected, along with signals for the methyl, methylene, and phenyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the C=O stretching vibrations for both the ketone and the ester functionalities. For the related phenyl acetate, a strong C=O stretch is observed around 1742 cm⁻¹.[7]

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to its molecular weight.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the transesterification of a more readily available acetoacetate ester, such as ethyl or methyl acetoacetate, with phenol.[1] This reaction is typically catalyzed by an acid or a base.

General Synthesis Workflow

SynthesisWorkflow General Synthesis of this compound Reactants Ethyl/Methyl Acetoacetate + Phenol Reaction Transesterification Reactants->Reaction Heat Catalyst Acid or Base Catalyst (e.g., H₂SO₄, DMAP) Catalyst->Reaction Product This compound Reaction->Product Purification Purification (e.g., Distillation) Product->Purification

Caption: Workflow for this compound Synthesis.

Experimental Protocol: Transesterification of Ethyl Acetoacetate with Phenol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Ethyl acetoacetate

  • Phenol

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Triethylamine (base)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in toluene.

  • Add ethyl acetoacetate (1.1 eq), triethylamine (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Note: Reaction conditions such as temperature, time, and catalyst loading may need to be optimized for best results.

This compound as a Precursor in Organic Synthesis

This compound is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. Two of the most important reactions involving this compound are the Pechmann condensation for the synthesis of coumarins and the Michael addition for the synthesis of various other derivatives.

Pechmann Condensation: Synthesis of 4-Hydroxycoumarins

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions.[4] When this compound is reacted with a phenol, it can lead to the formation of 4-hydroxycoumarin derivatives, which are important scaffolds in many pharmaceuticals, including anticoagulants.

PechmannCondensation Pechmann Condensation Pathway cluster_reactants Reactants PhenylAcetoacetate This compound Intermediate Transesterification Intermediate PhenylAcetoacetate->Intermediate Phenol Phenol Phenol->Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Intermediate Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 4-Hydroxycoumarin Derivative Dehydration->Product

Caption: Pechmann Condensation for 4-Hydroxycoumarin Synthesis.

This protocol outlines the synthesis of the parent 4-hydroxycoumarin from phenol and this compound.

Materials:

  • This compound

  • Phenol

  • Concentrated sulfuric acid (catalyst)

  • Ethanol

Procedure:

  • Carefully add concentrated sulfuric acid to a cooled mixture of phenol (1.0 eq) and this compound (1.0 eq) with stirring.

  • Gently heat the mixture in a water bath. The reaction is often exothermic and should be controlled.

  • Continue heating for a specified period, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 4-hydroxycoumarin.

Quantitative Data for Pechmann Condensation Analogs: The synthesis of various 4-methylcoumarin derivatives using ethyl acetoacetate and different phenols under microwave irradiation with p-TsOH as a catalyst has been reported with yields ranging from 38% to 60%.[8]

Synthesis of Warfarin and its Derivatives

Warfarin, a widely used anticoagulant, is a derivative of 4-hydroxycoumarin. Its synthesis involves the Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone.[9] this compound can be a key precursor in the synthesis of the 4-hydroxycoumarin core.

WarfarinSynthesis Synthetic Pathway to Warfarin cluster_precursor Precursor Synthesis cluster_michael Michael Addition PhenylAcetoacetate This compound Pechmann Pechmann Condensation PhenylAcetoacetate->Pechmann Hydroxycoumarin 4-Hydroxycoumarin Pechmann->Hydroxycoumarin MichaelAddition Michael Addition Hydroxycoumarin->MichaelAddition Benzalacetone Benzalacetone Benzalacetone->MichaelAddition Warfarin Warfarin MichaelAddition->Warfarin

Caption: General Synthetic Route to Warfarin.

This protocol describes the synthesis of racemic warfarin from 4-hydroxycoumarin and benzalacetone.

Materials:

  • 4-Hydroxycoumarin

  • Benzalacetone

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve 4-hydroxycoumarin (1.0 eq) and benzalacetone (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain racemic warfarin.

  • Further purification can be achieved by recrystallization.

Quantitative Data for Warfarin Synthesis: The Michael addition of 4-hydroxycoumarin to benzalacetone has been reported with varying yields depending on the reaction conditions. For instance, an enantioselective synthesis using an organocatalyst reported yields of 40-95% with high enantiomeric excess.[10] Another study using an ionic liquid as a solvent and catalyst reported a yield of 82% in 6 hours at 50 °C.[2]

Applications in Drug Development and Bioactive Molecules

The derivatives of this compound, particularly coumarins, are of significant interest in drug discovery due to their broad spectrum of biological activities.

Table of Biological Activities of this compound Derivatives:

Derivative ClassBiological ActivityExample(s)Reference(s)
Coumarins Anticoagulant, Anti-inflammatory, Antibacterial, AntiviralWarfarin, 4-Hydroxycoumarin[9][11]
Pyranocoumarins AnticoagulantPhenprocoumon
Other Heterocycles AntimicrobialVarious synthesized derivatives[1]

Phenylacetic acid, a related compound, and its derivatives have also been investigated for their potential as anticancer agents.[12] The ability to readily synthesize a variety of heterocyclic structures from this compound makes it a valuable tool for generating compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its ability to participate in a range of chemical reactions, most notably the Pechmann condensation and Michael addition, provides efficient routes to a diverse array of heterocyclic compounds. The resulting molecules, particularly coumarin derivatives, have demonstrated significant biological activities, making this compound a key building block in the development of new pharmaceuticals and other bioactive agents. The detailed protocols and data presented in this guide are intended to empower researchers and scientists to effectively utilize this important synthetic intermediate in their ongoing research and development endeavors.

References

An In-depth Technical Guide to the Discovery and History of Phenylacetoacetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetoacetate and its esters are pivotal intermediates in organic synthesis, finding applications in the production of pharmaceuticals, fragrances, and other fine chemicals. The core of their synthesis lies in the formation of a β-keto ester functional group, a classic transformation in organic chemistry with a rich history. This technical guide provides a comprehensive overview of the discovery and historical development of methods for synthesizing phenylacetoacetate, with a focus on the underlying chemical principles, key experimental protocols, and comparative data.

Historical Context: The Dawn of Carbon-Carbon Bond Formation

The synthesis of phenylacetoacetate is intrinsically linked to the broader history of ester condensation reactions. While a specific individual is not widely credited with the first synthesis of ethyl phenylacetate, its preparation emerged in the late 19th to early 20th century alongside advancements in esterification techniques.[1] The foundational work on the condensation of esters to form β-keto esters, however, is well-documented.

In 1863, the German chemist Johann Georg Anton Geuther reported that the reaction of sodium with ethyl acetate produced a new compound, which was later identified as ethyl acetoacetate.[2] This represented a significant step forward in the ability of chemists to form new carbon-carbon bonds. However, it was another German chemist, Rainer Ludwig Claisen (1851-1930), who extensively investigated this type of reaction and elucidated its mechanism.[2][3][4][5] In 1887, Claisen demonstrated that the true condensing agent was not sodium metal itself, but the sodium alkoxide formed in situ.[2] This reaction, now known as the Claisen condensation , has become a fundamental tool in organic synthesis for the creation of β-keto esters.[4][5][6][7][8]

The Claisen condensation involves the base-mediated self-condensation of an ester containing an α-hydrogen to form a β-keto ester.[7][8][9] The reaction mechanism proceeds through the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[8][9]

Key Synthetic Methodologies

The synthesis of phenylacetoacetate and its esters can be broadly approached in two main stages: the synthesis of the precursor, typically an ester of phenylacetic acid, followed by a condensation reaction to form the β-keto ester.

Synthesis of Phenylacetic Acid Esters: Fischer Esterification

A common and historically significant method for the preparation of esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[10][11][12] For the synthesis of ethyl phenylacetate, phenylacetic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.[1][13]

Formation of the β-Keto Ester: The Claisen Condensation

The hallmark of phenylacetoacetate synthesis is the Claisen condensation of a phenylacetate ester. The reaction involves the deprotonation of the α-carbon of the phenylacetate ester by a strong base to form an enolate, which then undergoes nucleophilic acyl substitution on another molecule of the ester.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for key synthetic methods related to the preparation of phenylacetoacetate and its precursors.

Method Reactants Product Base/Catalyst Solvent Temperature (°C) Time Yield (%) Reference
Fischer EsterificationPhenylacetic acid, EthanolEthyl phenylacetateSulfuric acidNoneReflux6-7 hours83-87[13]
Solvent-Free Claisen CondensationEthyl phenylacetate, Potassium tert-butoxideEthyl 2,4-diphenylacetoacetatePotassium tert-butoxideNone10030 minutes80[14][15][16]
Alkylation of Ethyl AcetoacetateEthyl acetoacetate, IodobenzeneEthyl 2-phenylacetoacetateNaH, Methyltrioctylammonium chlorideToluene0 to room temp1-3 hours50-70[17]
Hydrolysis of α-phenylacetoacetonitrileα-phenylacetoacetonitrile, EthanolEthyl α-phenylacetoacetateDry HCl, then H₂SO₄Ether/Water50 (hydrolysis)Not specified"Considerably increased"[18]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Phenylacetate via Fischer Esterification

This protocol is adapted from Organic Syntheses.[13]

Materials:

  • Benzyl cyanide (450 g, 3.85 moles)

  • 95% Ethanol (750 g, 918 cc)

  • Concentrated Sulfuric Acid (750 g, 408 cc)

  • 10% Sodium carbonate solution

  • Water

Procedure:

  • In a 3-liter round-bottomed flask fitted with an efficient reflux condenser, mix 750 g of 95% ethanol, 750 g of concentrated sulfuric acid, and 450 g of benzyl cyanide.

  • Heat the mixture to boiling over a low flame for six to seven hours. The mixture will separate into two layers.

  • After cooling, pour the reaction mixture into 2 liters of water.

  • Separate the upper layer and wash it with a small amount of 10% sodium carbonate solution to remove any unreacted phenylacetic acid.

  • Distill the washed ester under reduced pressure. A small amount of water will distill first, followed by the pure product.

  • The yield of ethyl phenylacetate is 525–550 g (83–87% of the theoretical amount).

Protocol 2: Solvent-Free Claisen Condensation of Ethyl Phenylacetate

This modern protocol is adapted from a publication in the Journal of Chemical Education.[14][15][16][19]

Materials:

  • Potassium tert-butoxide (1.57 g)

  • Ethyl phenylacetate (3.28 g)

  • 0.5 M HCl (approx. 30 mL)

  • Diethyl ether

  • Pentane

  • Hexane

Procedure:

  • Place 1.57 g of potassium tert-butoxide and 3.28 g of ethyl phenylacetate in a round-bottom flask.

  • Set up a reflux condenser and place the flask in a heating mantle.

  • Heat the mixture at a low setting to allow for reflux for 30 minutes, swirling the flask occasionally.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of approximately 30 mL of 0.5 M HCl.

  • Extract the product with diethyl ether.

  • Isolate the crude product, which can be purified by recrystallization from hot hexane to yield ethyl 2,4-diphenylacetoacetate.

  • The reported yield for this procedure is 80%.[14][15][16]

Mandatory Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Phenylacetic_Acid Phenylacetic Acid Reaction Esterification Reaction Phenylacetic_Acid->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Heat Reflux (Heat) Heat->Reaction Workup Aqueous Workup (H₂O, Na₂CO₃) Reaction->Workup Purification Distillation Workup->Purification Ethyl_Phenylacetate Ethyl Phenylacetate Purification->Ethyl_Phenylacetate

Caption: Experimental workflow for Fischer Esterification.

Claisen_Condensation_Mechanism Start Ethyl Phenylacetate + Base (EtO⁻) Enolate Formation of Ester Enolate Start->Enolate Deprotonation Nucleophilic_Attack Nucleophilic Attack on Second Ester Molecule Enolate->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Alkoxide (EtO⁻) Tetrahedral_Intermediate->Elimination Product_Formation Formation of β-Keto Ester Elimination->Product_Formation Deprotonation Deprotonation of Product (Drives Equilibrium) Product_Formation->Deprotonation Base Final_Product Final Product after Acidic Workup Deprotonation->Final_Product H₃O⁺

Caption: Mechanism of the Claisen Condensation.

Conclusion

The synthesis of phenylacetoacetate is a testament to the enduring legacy of 19th-century organic chemistry, particularly the foundational work of Ludwig Claisen. The Claisen condensation remains a cornerstone reaction for the formation of β-keto esters, and its principles continue to be applied and adapted in modern synthetic chemistry. From the classic Fischer esterification for precursor synthesis to contemporary solvent-free condensation methods, the preparation of phenylacetoacetate showcases the evolution of synthetic strategies towards greater efficiency and sustainability. This guide provides researchers and professionals in drug development with a concise yet comprehensive understanding of the historical and practical aspects of phenylacetoacetate synthesis, equipping them with the knowledge to apply these methods in their own research and development endeavors.

References

Spectroscopic Data of Phenyl Acetoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenyl acetoacetate (phenyl 3-oxobutanoate), a β-keto ester of significant interest in organic synthesis. Due to the limited availability of experimentally derived public data, this guide presents a combination of qualitative descriptions from existing literature and predicted spectroscopic data to serve as a valuable resource for researchers.

Data Presentation

The following tables summarize the predicted and known spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40 - 7.20m5HAr-H
~3.80s2H-CH₂-
~2.30s3H-CH₃

Note: Qualitative experimental data suggests the methylene protons (-CH₂-) appear in the range of δ 3.5–4.0 ppm, and the aromatic protons (Ar-H) as a multiplet between δ 7.0–7.5 ppm.[1] This aligns with the predicted values.

¹³C NMR Data (Predicted)

Chemical Shift (δ) ppmAssignment
~200C=O (ketone)
~168C=O (ester)
~150Ar-C (quaternary)
~129Ar-CH
~126Ar-CH
~122Ar-CH
~50-CH₂-
~30-CH₃

Note: A reference to an experimental ¹³C NMR spectrum exists, but the specific data is not publicly available.[2]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~1760StrongC=O stretch (ester)
~1720StrongC=O stretch (ketone)
~1600, ~1490MediumC=C stretch (aromatic)
~1200StrongC-O stretch (ester)

Note: Experimental descriptions confirm the presence of strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester and ketone groups.[1]

Mass Spectrometry (MS)

Predicted Fragmentation

m/zPutative Fragment
178[M]⁺
136[M - CH₂=C=O]⁺
94[C₆H₅OH]⁺
77[C₆H₅]⁺
43[CH₃C=O]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard. Integration of the signals in ¹H NMR provides information on the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a Nujol mull or a KBr pellet can be prepared.

  • Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded by passing a beam of infrared radiation through the sample.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile compound like this compound, this can be done via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are ionized. A common method is Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion (M⁺) and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis.

References

Phenyl Acetoacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of phenyl acetoacetate, a versatile β-keto ester with significant applications in organic synthesis and potential roles in medicinal chemistry. This document covers its fundamental chemical properties, including its CAS number and molecular formula, detailed experimental protocols for its synthesis, and a summary of its utility in the development of bioactive compounds. Quantitative data are presented in structured tables for clarity, and key chemical transformations are illustrated using logical workflow diagrams.

Core Chemical Information

This compound, also known as phenyl 3-oxobutanoate, is an organic compound characterized by the presence of a phenyl group attached to an acetoacetate moiety.[1] This structure imparts unique reactivity, making it a valuable intermediate in various chemical syntheses.[1]

Chemical Identifiers
IdentifierValue
CAS Number 6864-62-6[1]
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1]
IUPAC Name phenyl 3-oxobutanoate
Synonyms Acetoacetic acid, phenyl ester; Phenyl acetylacetate[1]
Physicochemical Properties
PropertyValue
Boiling Point 286.8°C at 760 mmHg[2]
Density 1.133 g/cm³[2]
Flash Point 124.6°C[2]
XLogP3 1.5
Spectroscopic Data
SpectroscopyCharacteristic Peaks
Infrared (IR) Ester C=O stretch: ~1730 cm⁻¹; Ketone C=O stretch: ~1650 cm⁻¹[1]
¹H NMR (CDCl₃) Signals for methylene protons (CH₂) at δ 3.5–4.0 ppm; Aromatic protons at δ 7.0-7.4 ppm[1][3]
¹³C NMR (CDCl₃) Carbonyl carbons (C=O) peaks; Aromatic carbon peaks[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the transesterification of a lower alkyl acetoacetate, such as methyl or ethyl acetoacetate, with phenol.[1] This reaction can be catalyzed by either an acid or a base.[1]

Experimental Protocol: Base-Catalyzed Transesterification

This protocol describes a typical laboratory-scale synthesis of this compound via transesterification.

Materials:

  • Methyl acetoacetate

  • Phenol

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine

  • Toluene (or another suitable solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 equivalent) and methyl acetoacetate (1.2 equivalents) in toluene.

  • Addition of Catalyst and Base: To the stirred solution, add a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.05 equivalents) followed by triethylamine (1.5 equivalents).[1]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

G cluster_reactants Reactants cluster_reagents Reagents MethylAcetoacetate Methyl Acetoacetate Reflux Reflux (4-6h) MethylAcetoacetate->Reflux Phenol Phenol Phenol->Reflux DMAP DMAP (Catalyst) DMAP->Reflux Triethylamine Triethylamine (Base) Triethylamine->Reflux Toluene Toluene (Solvent) Toluene->Reflux Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Reflux->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile building block for the synthesis of more complex organic molecules, including various heterocyclic compounds that are scaffolds for many biologically active molecules.[1] Its derivatives have been investigated for a range of potential biological activities.

Precursor for Bioactive Molecules

The reactivity of the active methylene group and the carbonyl functionalities in this compound allows for its use in various condensation reactions to form heterocyclic systems. For instance, it can be used in the Pechmann condensation to synthesize coumarin derivatives, which are known for their anticoagulant, and anti-inflammatory properties.

Derivatives of this compound have also been explored for their potential as antimicrobial and hypnotic agents.[1][4] For example, certain fluorine-substituted phenyl acetate derivatives have shown hypnotic potency and affinity for the GABA-A receptor.[4]

Role in Neuroprotection Research

While direct studies on this compound are limited, its core component, acetoacetate, is a ketone body known to have neuroprotective effects. Acetoacetate can protect hippocampal neurons from glutamate-mediated damage by serving as an alternative energy source for the brain.[5] Furthermore, analogs of acetoacetate have been shown to inhibit voltage-dependent calcium channels, suggesting a potential mechanism for their neuroprotective and antiseizure effects.[6] This suggests that derivatives of this compound could be explored for similar neuroprotective properties.

G cluster_synthesis Chemical Synthesis cluster_applications Potential Therapeutic Applications PAA This compound Coumarins Coumarins PAA->Coumarins Heterocycles Other Heterocycles PAA->Heterocycles FluorinatedDerivatives Fluorinated Derivatives PAA->FluorinatedDerivatives Neuroprotection Neuroprotection PAA->Neuroprotection (Potential, via acetoacetate moiety) Anticoagulant Anticoagulant Coumarins->Anticoagulant AntiInflammatory Anti-inflammatory Coumarins->AntiInflammatory Antimicrobial Antimicrobial Heterocycles->Antimicrobial Hypnotic Hypnotic Agents FluorinatedDerivatives->Hypnotic

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of Phenyl Acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenyl acetoacetate, a β-keto ester of significant interest in synthetic and medicinal chemistry, exhibits a dynamic equilibrium between its keto and enol tautomeric forms. This equilibrium is a pivotal factor influencing its reactivity, stability, and potential biological activity. This technical guide provides a comprehensive examination of the keto-enol tautomerism of this compound, detailing the underlying principles, influencing factors, and the analytical methodologies for its quantification. A thorough understanding of this tautomeric behavior is crucial for the effective utilization of this compound in drug design and development, where specific tautomeric forms may exhibit differential binding affinities to biological targets. This document synthesizes available data, presents detailed experimental protocols, and provides visualizations to elucidate the core concepts of this chemical phenomenon.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] These two forms are isomers, known as tautomers, that readily interconvert.[1] The interconversion involves the movement of a proton and the shifting of electrons.[1] For most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more stable keto form. However, in β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized, leading to a more balanced equilibrium.

The structure of this compound features a ketone and an ester group separated by a methylene group (-CH2-). The protons on this methylene group are acidic, facilitating their removal and the subsequent formation of the enol tautomer.

The Keto-Enol Equilibrium in this compound

The tautomeric equilibrium of this compound involves the interconversion between the keto and the enol forms. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester, creating a stable six-membered ring-like structure. Furthermore, the carbon-carbon double bond of the enol is in conjugation with both the phenyl ring and the ester carbonyl group, which further enhances its stability.

The position of this equilibrium is highly sensitive to a variety of factors, most notably the solvent, temperature, and the presence of acidic or basic catalysts.

Factors Influencing the Tautomeric Equilibrium

Several key factors dictate the ratio of keto to enol tautomers at equilibrium:

  • Solvent Polarity: The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium. Generally, polar solvents tend to stabilize the more polar keto form, thus shifting the equilibrium towards the keto tautomer.[2] Conversely, non-polar solvents favor the less polar enol form, which is stabilized by intramolecular hydrogen bonding.

  • Hydrogen Bonding: Solvents capable of acting as hydrogen bond donors or acceptors can disrupt the intramolecular hydrogen bond that stabilizes the enol form of this compound. This disruption favors the keto form.

  • Temperature: Changes in temperature can shift the equilibrium. The direction of the shift is dependent on the enthalpy change (ΔH°) of the tautomerization reaction.

  • Concentration: In some cases, the concentration of the β-dicarbonyl compound can influence the equilibrium, particularly if intermolecular hydrogen bonding becomes significant at higher concentrations.

  • Catalysis: The interconversion between the keto and enol forms can be catalyzed by both acids and bases. These catalysts accelerate the rate at which equilibrium is achieved but do not alter the position of the equilibrium itself.

Quantitative Analysis of Tautomeric Composition

Table 1: Expected Trends in this compound Keto-Enol Equilibrium

SolventDielectric Constant (ε)Expected Predominant TautomerExpected % Enol (Qualitative)
Cyclohexane2.02EnolHigh
Carbon Tetrachloride2.24EnolHigh
Chloroform4.81EnolModerate to High
Acetone20.7KetoLow to Moderate
Methanol32.7KetoLow
Dimethyl Sulfoxide (DMSO)46.7KetoLow
Water80.1KetoVery Low

Experimental Protocols for Tautomer Analysis

The primary and most powerful technique for the quantitative analysis of keto-enol tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[3] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Detailed Protocol for ¹H NMR Spectroscopic Analysis

This protocol outlines the steps for determining the keto-enol equilibrium ratio of this compound in a given deuterated solvent.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of pure this compound.
  • Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube.
  • Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. NMR Data Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  • Key Acquisition Parameters:
  • Pulse Angle: A 30° or 45° pulse is recommended to ensure adequate relaxation between scans.
  • Relaxation Delay (d1): Set a sufficiently long relaxation delay (e.g., 5 times the longest T1 of the signals of interest, typically 5-10 seconds) to ensure complete relaxation of all protons. This is critical for accurate integration.
  • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
  • Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Carefully phase the spectrum to obtain pure absorption lineshapes.
  • Perform baseline correction to ensure a flat baseline across the spectrum.
  • Integrate the distinct signals corresponding to the keto and enol forms.

4. Signal Assignment and Calculation:

  • Keto Form Signals:
  • Methylene protons (-CH₂-): A singlet typically in the range of 3.5-4.0 ppm.
  • Methyl protons (-CH₃): A singlet around 2.2-2.3 ppm.
  • Aromatic protons (-C₆H₅): Multiplets in the aromatic region (7.0-7.5 ppm).
  • Enol Form Signals:
  • Vinylic proton (=CH-): A singlet typically in the range of 5.0-5.5 ppm.
  • Enolic hydroxyl proton (-OH): A broad singlet, often at a downfield chemical shift (e.g., 12-13 ppm), due to intramolecular hydrogen bonding.
  • Methyl protons (-CH₃): A singlet, slightly upfield from the keto methyl signal.
  • Aromatic protons (-C₆H₅): Multiplets in the aromatic region.
  • Calculation of Equilibrium Constant (Keq): The equilibrium constant is calculated as the ratio of the concentration of the enol form to the keto form. This can be determined from the integral values of the corresponding signals. Keq = [Enol] / [Keto]

Visualizing Tautomerism and Experimental Workflow

Keto-Enol Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the keto and enol forms of this compound.

Caption: Keto-enol equilibrium of this compound.

Experimental Workflow for NMR Analysis

The logical flow for the quantitative analysis of this compound tautomerism using ¹H NMR is depicted below.

G A Sample Preparation (this compound in Deuterated Solvent) B ¹H NMR Data Acquisition (High-Resolution Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Signal Integration (Keto and Enol Proton Signals) C->D E Calculation of Keq and % Enol D->E F Data Analysis and Interpretation E->F G Solvent Solvent Polarity Keto Keto Form Solvent->Keto Stabilizes H_Bonding Hydrogen Bonding (Solvent) H_Bonding->Keto Favors Temp Temperature Temp->Keto Can Favor Enol Enol Form Temp->Enol Can Favor Enol->Enol Intramolecular H-Bonding Stabilizes

References

Phenyl Acetoacetate: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Discovery Professionals

Phenyl acetoacetate, a β-keto ester, has emerged as a cornerstone in synthetic and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive ketone and an ester group, renders it an exceptionally versatile precursor for the construction of a diverse array of complex molecular architectures. This guide delves into the core applications of this compound in medicinal chemistry, offering insights into its role in the synthesis of bioactive heterocyclic compounds, its utility in multicomponent reactions, and the therapeutic potential of its derivatives.

The Synthetic Utility of this compound

This compound is a valuable building block primarily due to its reactive methylene group, which is activated by two flanking carbonyl groups. This structural feature allows it to participate in a wide range of chemical transformations, making it an indispensable intermediate for synthesizing biologically active molecules.[1][2]

The most common and industrially viable method for synthesizing this compound is the transesterification of more straightforward acetoacetate esters, such as methyl or ethyl acetoacetate, with phenol.[1][2] This process is typically catalyzed by an acid or a base, with 4-dimethylaminopyridine (DMAP) in the presence of a base like triethylamine being a common catalytic system, often performed under reflux conditions to ensure high selectivity and good yields.[1][2]

A Gateway to Bioactive Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and this compound serves as a key starting material for several important classes of these molecules.[3] Its ability to undergo cyclization and condensation reactions is fundamental to its utility in this domain.

Key Heterocyclic Scaffolds Synthesized from this compound:

  • Coumarins: These compounds, known for their diverse pharmacological activities, can be synthesized using the Pechmann condensation. This reaction involves the condensation of phenols with β-ketoesters like this compound under acidic conditions.[1]

  • Pyrones and Pyrazolones: this compound is a crucial precursor for synthesizing 2-pyrone and 4-pyrone derivatives.[1] Additionally, it is used in reactions with hydrazines to yield pyrazolone structures, which are present in several analgesic and anti-inflammatory drugs.[1]

  • Dihydropyridines (DHPs): The Hantzsch pyridine synthesis and its variations can utilize this compound to produce 1,4-dihydropyridines, a class of compounds famous for their use as calcium channel blockers.[1] Green chemistry approaches, such as solvent-free synthesis using salicylic acid as a catalyst, have been developed for this purpose.[1]

  • Other Heterocycles: The versatility of this compound extends to the synthesis of other heterocyclic systems like furans, thiophenes, and pyrroles through methodologies like the Paal-Knorr synthesis, which starts from 1,4-dicarbonyl compounds that can be derived from acetoacetic esters.[4]

Powering Molecular Diversity through Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic step, are powerful tools in drug discovery for rapidly generating libraries of complex molecules.[5][6][7] this compound and its analogs are frequently employed in MCRs to build intricate molecular frameworks efficiently.[1] These reactions are prized for their atom economy, operational simplicity, and ability to create significant chemical diversity, aligning with the principles of green chemistry.[1][5] For example, four-component reactions involving phenylhydrazines, ethyl acetoacetate, aldehydes, and β-naphthol have been developed to produce complex pyrazolone derivatives in good yields.[1]

Biological Activities of this compound Derivatives

The true potential of this compound in medicinal chemistry is realized in the diverse biological activities exhibited by its derivatives.

  • Antiplatelet Activity: Phenylhydrazone derivatives of ethyl acetoacetate have been synthesized and evaluated for their potential as antiplatelet agents.[8] These compounds have shown inhibitory effects against platelet aggregation induced by agents like Arachidonic Acid (AA) and Adenosine Diphosphate (ADP).[8] Hydrazones, in general, are a class of compounds known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant effects.[9][10]

  • Antimicrobial Properties: Certain derivatives of this compound have been investigated for their antimicrobial potential.[2][11] For instance, some ferrocene-containing acetoacetates have demonstrated promising activity against various bacterial strains, including Candida species.[1]

  • Enzyme Inhibition and Neuroprotective Effects: Research has suggested that derivatives of this compound may possess enzyme-inhibiting and neuroprotective properties.[2] The related compound, acetoacetate, has been shown to inhibit voltage-dependent calcium channels, hinting at potential neuroprotective roles.[2]

  • Anti-inflammatory and Analgesic Agents: Phenylacetic acid derivatives are well-established as anti-inflammatory and analgesic drugs, with diclofenac being a prominent example.[11][12] this compound serves as a precursor for synthesizing various phenylacetic acid derivatives.[12][13]

  • Progesterone Receptor Antagonists: Halogen-substituted phenyl acetic acid derivatives of progesterone have been synthesized and shown to act as potent progesterone receptor antagonists, with potential applications in reproductive health.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from cited literature regarding the synthesis of various derivatives.

Table 1: Synthesis of 1,4-Dihydropyridines using an Acetoacetate Precursor

Catalyst Temperature (°C) Conditions Yield (%) Reference

| Salicylic Acid (20 mol%) | 80 | Solvent-free | 92 |[1] |

Table 2: Synthesis of Ethyl 2-(2-(2-nitrophenyl)hydrazono)-3-oxobutanoate

Reactant 1 Reactant 2 Yield (%) Melting Point (°C) Reference

| Diazonium salt of 2-nitroaniline | Ethyl acetoacetate | 85 | 95.5-98.2 |[8] |

Key Experimental Protocols

Protocol 1: General Synthesis of this compound via Transesterification[1][2]
  • Reactants: Methyl acetoacetate or ethyl acetoacetate, phenol, 4-dimethylaminopyridine (DMAP), and triethylamine.

  • Procedure: a. To a solution of phenol in a suitable solvent (e.g., toluene), add the acetoacetate ester, DMAP, and triethylamine. b. Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). c. Upon completion, cool the mixture to room temperature. d. Wash the reaction mixture with an acidic solution (e.g., 1N HCl) to remove the base, followed by a wash with brine. e. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. f. Purify the crude product via vacuum distillation or column chromatography to obtain pure this compound.

Protocol 2: Solvent-Free Synthesis of 1,4-Dihydropyridines[1]
  • Reactants: this compound, an aromatic aldehyde, a substituted amine (e.g., ammonium acetate), and salicylic acid (catalyst).

  • Procedure: a. Grind a mixture of the aromatic aldehyde, this compound, the amine source, and salicylic acid (20 mol%) in a mortar. b. Heat the mixture at 80°C for the appropriate time, monitoring the reaction by TLC. c. After completion, wash the solid residue with water and then recrystallize from ethanol to yield the pure 1,4-dihydropyridine product.

Protocol 3: Synthesis of Ethyl Acetoacetate Phenylhydrazone Derivatives[9]
  • Diazotization: a. Dissolve the aromatic primary amine (e.g., 2-nitroaniline) in a mixture of concentrated hydrochloric acid and water. b. Cool the solution to 0-5°C in an ice bath. c. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

  • Coupling Reaction: a. In a separate flask, dissolve ethyl acetoacetate and sodium acetate in ethanol and cool to 0-5°C. b. Add the previously prepared cold diazonium salt solution dropwise to the ethyl acetoacetate solution with vigorous stirring. c. Maintain the temperature below 5°C and continue stirring for 1-2 hours. d. Allow the mixture to stand in a cool place for several hours or overnight. e. Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure phenylhydrazone derivative.

Visualizing Synthetic Pathways and Applications

The following diagrams illustrate the central role of this compound in generating chemical diversity.

G cluster_products Bioactive Heterocyclic Scaffolds start This compound reaction1 Pechmann Condensation (+ Phenols) start->reaction1 Pechmann Condensation (+ Phenols) reaction2 Hantzsch-like Reaction (+ Aldehyde, Amine) start->reaction2 Hantzsch-like Reaction (+ Aldehyde, Amine) reaction3 Knorr Pyrrole Synthesis (derivatives) start->reaction3 Knorr Pyrrole Synthesis (derivatives) reaction4 Condensation (+ Hydrazines) start->reaction4 Condensation (+ Hydrazines) intermediate intermediate product product reaction reaction product1 Coumarins reaction1->product1 Coumarins product2 Dihydropyridines reaction2->product2 Dihydropyridines product3 Pyrroles reaction3->product3 Pyrroles product4 Pyrazolones reaction4->product4 Pyrazolones

Caption: Synthetic pathways from this compound to key heterocyclic cores.

MCR_Workflow reactant reactant precursor This compound (or analog) process process output output r1 Aldehyde mcr One-Pot Multicomponent Reaction (MCR) r1->mcr r2 Amine/Hydrazine r2->mcr r3 β-Naphthol r3->mcr paa paa paa->mcr library Diverse Library of Complex Molecules mcr->library screening High-Throughput Screening library->screening hit Hit Compound Identification screening->hit

Caption: Workflow for drug discovery using Multicomponent Reactions (MCRs).

Logical_Relationships start_node This compound (Precursor) class_node class_node activity_node activity_node start start hydrazones Phenylhydrazone Derivatives start->hydrazones paa_derivs Phenylacetic Acid Derivatives start->paa_derivs heterocycles Heterocyclic Derivatives start->heterocycles antiplatelet Antiplatelet Activity hydrazones->antiplatelet anti_inflammatory Anti-inflammatory & Analgesic Activity paa_derivs->anti_inflammatory antimicrobial Antimicrobial Activity heterocycles->antimicrobial cns_activity CNS & Enzyme Inhibition Activity heterocycles->cns_activity

Caption: Relationship between this compound and derived bioactive compounds.

Conclusion and Future Outlook

This compound is a powerful and versatile platform in medicinal chemistry. Its ability to serve as a precursor for a wide range of biologically active heterocyclic compounds and its utility in diversity-oriented synthesis via multicomponent reactions solidify its importance in modern drug discovery.[1][5] The development of greener and more efficient synthetic methods for its application continues to be an active area of research.[1] As the demand for novel therapeutic agents grows, the strategic use of foundational scaffolds like this compound will remain critical in constructing the next generation of pharmaceuticals, enabling researchers to efficiently explore vast chemical spaces and identify new lead compounds for a multitude of diseases.

References

Understanding the reactivity of Phenyl acetoacetate's ester group

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of Phenyl Acetoacetate's Ester Group

Introduction to this compound

This compound (C₁₀H₁₀O₃) is an organic compound classified as a β-keto ester.[1][2] Its structure is characterized by a central acetoacetate moiety with a phenyl group attached to the ester oxygen. This unique arrangement of a ketone group at the β-position relative to the ester functionality imparts distinct reactivity to the molecule.[1] While sharing similarities with common β-keto esters like ethyl acetoacetate, the presence of the phenyl group significantly modifies its electronic and steric properties. The electron-withdrawing nature and bulk of the phenyl group influence the reactivity of both the ester and the adjacent active methylene group, making it a versatile precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][3]

The bifunctional nature of this compound, with both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) centers, allows it to participate in a wide array of chemical transformations.[1] This guide focuses specifically on the reactivity of its ester group, a key site for synthetic modification.

Core Reactivity of the Phenyl Ester Group

The ester group of this compound primarily undergoes nucleophilic acyl substitution reactions. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This is followed by the elimination of the leaving group, which in this case is the phenoxide ion. The phenoxy group is an excellent leaving group because its negative charge is stabilized by resonance within the aromatic ring.[3]

Key Reactions of the Ester Group
  • Saponification (Alkaline Hydrolysis): This is the hydrolysis of the ester in the presence of a base (e.g., NaOH) to yield a carboxylate salt and phenol. The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid under basic conditions.[4][5] The process follows a well-established addition-elimination mechanism via a tetrahedral intermediate.[3]

  • Transesterification: This reaction involves the conversion of this compound into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst.[6] This is a common and efficient method for preparing various acetoacetate esters.[1] Catalysts like 4-dimethylaminopyridine (DMAP) with triethylamine are often used for base-catalyzed transesterification.[2]

  • Aminolysis: The reaction of this compound with ammonia or primary/secondary amines yields amides. This transformation also proceeds through a nucleophilic acyl substitution pathway. Kinetic studies on the aminolysis of phenyl acetates have shown that the reaction proceeds through a tetrahedral intermediate, with the rate-limiting step being the expulsion of the phenoxide leaving group.[1]

Quantitative Data on Phenyl Ester Reactivity

Quantitative kinetic data for this compound itself is sparse in publicly available literature. However, phenyl acetate is a closely related and well-studied model compound. The data from its reactions can provide valuable insights into the reactivity of the phenyl ester moiety.

ReactionSubstrateConditionsRate Constant (k)Reference
Saponification by PhenolatePhenyl AcetateAqueous solution, initial [Ester] = [Phenolate] = 0.02629 Mk_obs ≈ 7.2 x 10⁻³ min⁻¹[7]
Acetate-Catalyzed HydrolysisPhenyl AcetateBuffered aqueous solution (pH=5), 25 °C, no microwave irradiationk = 1.92 x 10⁻⁴ h⁻¹ (at zero catalyst concentration)[8]
Acetate-Catalyzed HydrolysisPhenyl AcetateBuffered aqueous solution (pH=5), 25 °C, with microwave irradiation (0.5W)k = 27.58 x 10⁻⁴ h⁻¹ (at zero catalyst concentration)[8]
Base-Catalyzed HydrolysisPhenyl AcetatepH ≈ 6.3, Temperatures from 10 to 65 °CFirst-order reaction, rate is pH-dependent.[9]

Note: The data above pertains to phenyl acetate and serves as an approximation for the reactivity of the ester group in this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification

This protocol is a representative method for the synthesis of this compound from a simpler acetoacetate ester and phenol.[1][2]

Materials:

  • Methyl acetoacetate or Ethyl acetoacetate (1.0 eq)

  • Phenol (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (1.5 eq)

  • Toluene (as solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add toluene, methyl acetoacetate, and phenol.

  • Add triethylamine followed by the catalytic amount of DMAP.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Wash the reaction mixture with 1M HCl to remove basic components, followed by a saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Protocol 2: Saponification of a Phenyl Ester (General Procedure)

This protocol describes the general method for the base-catalyzed hydrolysis of a phenyl ester.[4][5]

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) solution (e.g., 2M in water/ethanol mixture) (2.0 eq)

  • Ethanol (as co-solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Hydrochloric acid (HCl) for acidification

  • Ether or Ethyl Acetate for extraction

Procedure:

  • Dissolve the this compound in ethanol in a round-bottom flask.

  • Add the aqueous NaOH solution to the flask.

  • Heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess base and protonate the carboxylate by carefully adding HCl until the solution is acidic (test with pH paper).

  • Extract the resulting phenol and acetoacetic acid (which may subsequently decarboxylate) with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to isolate the products.

Visualizations

Caption: General mechanism of nucleophilic acyl substitution on the ester group.

Transesterification_Workflow A 1. Combine Reactants (this compound, Alcohol, Solvent, Base) in Flask B 2. Add Catalyst (e.g., DMAP) A->B C 3. Heat to Reflux & Monitor by TLC B->C D 4. Reaction Cooldown & Aqueous Workup (Acid/Base Washes) C->D E 5. Dry Organic Layer (e.g., Na₂SO₄) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (Flash Chromatography) F->G H Final Product G->H Reactivity_Pathways cluster_reactions Ester Group Reactions cluster_products Resulting Products Core This compound Ester Ester Group (-COOPh) Core->Ester focus Methylene Active Methylene (-CH₂-) Core->Methylene Saponification Saponification (+ OH⁻) Ester->Saponification Transesterification Transesterification (+ R'OH) Ester->Transesterification Aminolysis Aminolysis (+ R'₂NH) Ester->Aminolysis Carboxylate Acetoacetate Salt + Phenol Saponification->Carboxylate NewEster New β-Keto Ester (R'-Acetoacetate) Transesterification->NewEster Amide β-Keto Amide Aminolysis->Amide

References

Phenyl Acetoacetate: A Technical Guide to Safe Handling and Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data and handling precautions for phenyl acetoacetate (also known as phenyl 3-oxobutanoate), a versatile building block in complex organic synthesis. Due to its unique reactivity, particularly the presence of an acidic α-hydrogen, proper handling and a thorough understanding of its safety profile are paramount for laboratory personnel. This document outlines the known hazards, exposure controls, and emergency procedures associated with this compound, drawing from available safety data and general protocols for the safe handling of β-keto esters.

Physicochemical and Toxicological Data

Property Value Source
Chemical Formula C₁₀H₁₀O₃--INVALID-LINK--
Molecular Weight 178.18 g/mol --INVALID-LINK--
Appearance SolidSigma-Aldrich
Storage Temperature Room temperature or 2-8°CSigma-Aldrich, ChemScene
Storage Conditions Sealed in a dry placeSigma-Aldrich, ChemScene

GHS Hazard Classification:

Hazard Class Hazard Statement Pictogram Signal Word
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin irritation (Category 2)H315: Causes skin irritationWarning
Serious eye irritation (Category 2)H319: Causes serious eye irritationWarning

Experimental Protocols and Handling Precautions

Given the absence of a detailed, specific experimental protocol for this compound in the public domain, this section outlines a general yet detailed procedure for its safe handling in a laboratory setting. These protocols are based on established best practices for handling β-keto esters and other potentially hazardous solid chemical reagents.

Personal Protective Equipment (PPE)

A critical first line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

General Handling and Dispensing Protocol

The following protocol should be followed when handling this compound powder.

  • Preparation :

    • Ensure the work area, typically a certified chemical fume hood, is clean and uncluttered.

    • Have all necessary equipment (spatulas, weighing paper, glassware) and waste containers readily available.

    • Verify that an appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) is accessible.

    • An emergency eyewash station and safety shower must be in close proximity and unobstructed.

  • Dispensing :

    • Perform all manipulations of this compound powder within a chemical fume hood to minimize inhalation exposure.

    • Use a dedicated, clean spatula for transferring the solid.

    • Avoid generating dust. If the material is a fine powder, handle it with extra care.

    • Weigh the desired amount of the compound on weighing paper or in a tared container.

    • Immediately and securely close the main container of this compound after dispensing.

  • Post-Handling :

    • Clean any spills immediately with an appropriate absorbent material.

    • Wipe down the work surface in the fume hood.

    • Dispose of contaminated weighing paper, gloves, and other disposable materials in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

Handling_Protocol cluster_prep Preparation cluster_disp Dispensing cluster_post Post-Handling prep1 Clean and prepare chemical fume hood prep2 Assemble necessary equipment and waste containers prep1->prep2 prep3 Verify location of safety equipment prep2->prep3 disp1 Work within the chemical fume hood prep3->disp1 disp2 Use dedicated spatula and avoid dust generation disp1->disp2 disp3 Weigh the compound disp2->disp3 disp4 Securely close the main container disp3->disp4 post1 Clean spills and work surfaces disp4->post1 post2 Dispose of contaminated waste properly post1->post2 post3 Wash hands thoroughly post2->post3

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
Exposure Route First-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Spill Response

Spill_Response spill Spill Occurs Evacuate immediate area if necessary ppe Don Appropriate PPE Including respiratory protection if dust is present spill->ppe contain Contain the Spill Use inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect Spilled Material Use non-sparking tools and place in a sealed container for disposal contain->collect clean Clean the Area Decontaminate the spill area with a suitable solvent, followed by soap and water collect->clean dispose Dispose of Waste Follow institutional and local regulations for hazardous waste disposal clean->dispose

Caption: Logical flow for responding to a this compound spill.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.

  • Storage Conditions : Store in a tightly closed container. It is recommended to store in a cool, dry, well-ventilated area away from incompatible substances. Some suppliers recommend refrigeration (2-8°C), while others state room temperature is acceptable. It is prudent to follow the storage instructions on the supplier's label.

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

  • Waste Disposal : Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging : Dispose of contaminated packaging in the same manner as the product itself.

This guide is intended to provide a comprehensive overview of the safe handling of this compound for a technical audience. It is imperative that all laboratory personnel receive training on these procedures and have access to all relevant safety information before working with this compound. Always consult your institution's specific safety protocols and the most up-to-date safety data sheet available from the supplier.

Theoretical studies on Phenyl acetoacetate reaction mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Theoretical Studies of Phenyl Acetoacetate Reaction Mechanisms

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PAA), a β-keto ester with the chemical formula C₁₀H₁₀O₃, is a versatile and crucial intermediate in advanced organic synthesis.[1] Its unique molecular structure, featuring a ketone group at the beta position relative to the ester, imparts significant reactivity that is leveraged in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals.[2] The presence of an acidic α-hydrogen allows for the formation of a stabilized enolate, a key characteristic for its synthetic utility.[2] This guide provides a comprehensive overview of the theoretical and practical aspects of this compound's primary reaction mechanisms, including its synthesis via transesterification, hydrolysis, decarboxylation, and various enzymatic transformations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for professionals in chemical research and drug development.

Core Reaction Mechanisms

This compound's reactivity is dominated by its bifunctional nature, possessing both electrophilic and nucleophilic centers. This allows it to participate in a diverse range of chemical transformations.[2] The phenyl group, being more electron-withdrawing and sterically demanding than a typical alkyl group, significantly influences the electronic and steric properties of the molecule, modulating the reactivity of both the ester and the active methylene group.[2]

Synthesis via Transesterification

The most common and industrially viable method for synthesizing this compound is the transesterification of a simpler alkyl acetoacetate, such as methyl or ethyl acetoacetate, with phenol.[1][2] This reaction involves the substitution of the alkoxy group of the acetoacetate ester with a phenoxy group and is favored for its high selectivity and good yields under mild conditions.[2]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution pathway. Under basic catalysis, for instance with 4-dimethylaminopyridine (DMAP), the catalyst attacks the carbonyl carbon of the β-keto ester. This is followed by the addition of phenol to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the original alkoxy group (e.g., methoxy or ethoxy) to yield this compound.[2]

Transesterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_products Products Ethyl_Acetoacetate Ethyl Acetoacetate Activation Activation of Carbonyl (Nucleophilic Attack by DMAP) Ethyl_Acetoacetate->Activation Phenol Phenol Intermediate Tetrahedral Intermediate Phenol->Intermediate DMAP DMAP (Base Catalyst) DMAP->Activation Catalyzes Activation->Intermediate Forms Elimination Elimination of Ethoxide Intermediate->Elimination Collapses Phenyl_Acetoacetate This compound Elimination->Phenyl_Acetoacetate Ethanol Ethanol Elimination->Ethanol

Caption: Synthesis of this compound via Transesterification.
Hydrolysis

The hydrolysis of this compound, particularly base-catalyzed hydrolysis, breaks the ester bond to yield phenol and an acetate salt.[3][4] This reaction is significant in understanding the stability and degradation pathways of PAA and its derivatives. The phenoxy group is an excellent leaving group because it can stabilize the negative charge through resonance with the aromatic ring.[5]

Mechanism: In a base-catalyzed mechanism, a hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the phenoxide ion, which is a good leaving group. The phenoxide ion is subsequently protonated by the carboxylic acid formed, or by the solvent, to yield phenol.

Hydrolysis cluster_reactants Reactants cluster_process Mechanism Steps cluster_products Products PAA This compound Attack Nucleophilic Attack PAA->Attack Base Hydroxide (OH⁻) Base->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Expulsion Expulsion of Phenoxide Intermediate->Expulsion Collapses to Acetate Acetate Ion Expulsion->Acetate Phenol Phenol Expulsion->Phenol + Protonation

Caption: Base-Catalyzed Hydrolysis of this compound.
Decarboxylation

While studies on the direct decarboxylation of this compound are not extensively detailed, the mechanisms can be inferred from studies on the closely related phenylacetic acids. The decarboxylation of phenylacetic acid under hydrothermal conditions follows different mechanisms depending on whether the acid or its conjugate base (anion) is the reacting species.[6][7]

Mechanism (for Phenylacetic Acid Anion): The phenylacetate anion can directly decarboxylate to form a benzyl anion, which is a highly reactive intermediate. This intermediate is then protonated by the solvent (water) to yield toluene.[6][7]

Mechanism (for Phenylacetic Acid Molecule): The neutral phenylacetic acid molecule is proposed to decarboxylate through the formation of a ring-protonated zwitterion. This intermediate facilitates the cleavage of the C-C bond, releasing carbon dioxide and forming a resonance-stabilized intermediate that leads to toluene.[6][7]

Decarboxylation cluster_anion Anion Pathway cluster_acid Acid Pathway Anion Phenylacetate Anion Benzyl_Anion Benzyl Anion (Intermediate) Anion->Benzyl_Anion - CO₂ Toluene_A Toluene Benzyl_Anion->Toluene_A + H⁺ Acid Phenylacetic Acid Zwitterion Ring-Protonated Zwitterion (Intermediate) Acid->Zwitterion + H⁺ Toluene_B Toluene Zwitterion->Toluene_B - CO₂ - H⁺ Start Phenylacetic Acid Species Start->Anion High pH Start->Acid Low pH

Caption: Proposed Decarboxylation Mechanisms for Phenylacetic Acid.
Enzymatic Reactions

Enzymes, particularly lipases, are used to catalyze reactions involving this compound with high chemo- and regioselectivity.[8] These "green chemistry" approaches are advantageous due to their efficiency under mild, often solvent-free conditions.[8] A common application is the enantioselective resolution of racemic alcohols through transesterification with an acyl donor, where this compound could act as the acyl donor.

Mechanism (Lipase-Catalyzed Transesterification): The general mechanism for lipase-catalyzed transesterification involves a "ping-pong" bi-bi mechanism. First, the acyl donor (e.g., an ester) acylates a serine residue in the lipase's active site, forming a covalent acyl-enzyme intermediate and releasing the alcohol part of the ester. In the second step, a nucleophile (the alcohol to be acylated) attacks the acyl-enzyme intermediate, leading to the formation of the new ester product and regenerating the free enzyme.[8]

Enzymatic_Workflow cluster_workflow Lipase-Catalyzed Enantioselective Resolution Reactants Racemic Alcohol (R/S) + this compound Enzyme Lipase Reactants->Enzyme Binds Acyl_Enzyme Acyl-Enzyme Intermediate (Lipase-Acetoacetyl) Enzyme->Acyl_Enzyme Forms (+ Phenol) Products (R)-Phenyl Acetoacetate Ester + (S)-Alcohol (Unreacted) Acyl_Enzyme->Products Reacts with (R)-Alcohol Products->Enzyme Releases Regenerated Enzyme

Caption: Workflow for Enzymatic Resolution using this compound.

Quantitative Data Summary

The following tables summarize quantitative data gathered from various studies on reactions involving this compound and related compounds.

Table 1: Synthesis of this compound Derivatives

Reaction Type Reactants Catalyst/Conditions Yield Reference
Transesterification Ethyl acetoacetate, Phenol DMAP, Triethylamine, Reflux Good to High [1][2]
Pyrano[2,3-c]pyrazole Synthesis Ethyl acetoacetate, Phenyl hydrazine, Aldehydes CMC-Fe II, Ethanol Up to 85% [2]
Phenylacetate Preparation Phenol, Acetic Anhydride Heat, Reflux ~83% [9]

| Phenylacetate Preparation | Phenol, Acetic Acid | Pyridine propyl sulfonic acid ionic liquid, 120-130°C | 68.8% |[9] |

Table 2: Kinetic Data for Decarboxylation of Phenylacetic Acid at 300°C

Reacting Species Apparent Rate Constant (k) Unit Reference
Phenylacetic Acid (neutral) 0.044 ± 0.005 h⁻¹ [6][7]

| Phenylacetate Anion | 0.145 ± 0.02 | h⁻¹ |[6][7] |

Experimental Protocols

Protocol for this compound Synthesis via Transesterification
  • Reactants: Methyl acetoacetate (or ethyl acetoacetate), phenol, 4-dimethylaminopyridine (DMAP), triethylamine.[1]

  • Procedure:

    • Combine methyl acetoacetate and phenol in a round-bottom flask equipped with a reflux condenser.[1]

    • Add a catalytic amount of DMAP and a base such as triethylamine to the mixture.[1]

    • Heat the reaction mixture to reflux and maintain for a specified period (e.g., several hours), monitoring the reaction progress by techniques like TLC or GC.[1]

    • After completion, cool the mixture to room temperature.

    • Perform an aqueous workup to remove the catalyst and any unreacted phenol. This may involve washing with a dilute acid solution, followed by a dilute base (e.g., NaHCO₃ solution), and finally with brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.[2]

Protocol for Hydrothermal Decarboxylation of Phenylacetic Acid
  • Materials: Phenylacetic acid (or its sodium salt), deionized water, gold capsules, cold-seal pressure vessels.[6][7]

  • Procedure:

    • Prepare aqueous solutions of phenylacetic acid or its sodium salt at a known concentration.

    • Load a precise volume of the solution into a gold capsule.

    • Weld the gold capsule shut to create a sealed reaction vessel.

    • Place the capsule inside a cold-seal pressure vessel.

    • Pressurize the vessel with water to the desired pressure (e.g., 1034 bar).[6]

    • Heat the vessel to the target temperature (e.g., 300°C) and maintain for a set duration for the time-series experiment.[6]

    • After the specified time, rapidly quench the vessel in cold water to stop the reaction.

    • Open the capsule and analyze the contents (reactants and products like toluene) using gas chromatography (GC) or another suitable analytical technique.[6]

    • Repeat for different time points to establish the reaction kinetics.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest to the pharmaceutical and agrochemical industries.

  • Synthetic Building Block: It serves as a key precursor for a wide range of heterocyclic compounds, such as coumarins (via Pechmann condensation), pyrones, and pyrazoles, which form the core structures of many biologically active molecules.[2]

  • Pharmaceutical Potential: Derivatives have shown promising therapeutic activities, including antiplatelet, antimicrobial, neuroprotective, and anti-inflammatory effects.[1][2][5] For instance, certain acetoacetate precursors are used to synthesize dihydropyridine derivatives with neuroprotective activity against oxidative stress.[2] Phenylacetate itself has been investigated as an anticancer agent for its ability to inhibit prostatic growth and promote differentiation.[10]

  • Metabolic Studies: this compound is involved in the bacterial catabolic pathways of phenylalanine and phenylacetate.[1] Understanding these pathways is crucial for metabolic research. In experimental phenylketonuria, phenylacetate has been shown to interfere with critical biosynthetic pathways in the brain that require acetyl-coenzyme A, contributing to its neurotoxicity.[11]

References

Phenyl Acetoacetate: A Technical Guide to its Chemistry, Synthesis, and Potential Role in Fragrance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl acetoacetate, a β-keto ester, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. While its direct role as a prominent fragrance ingredient is not as extensively documented as that of its structural relatives, its chemical properties suggest a potential for nuanced contributions to scent profiles. This technical guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, and a discussion of its potential, though less conventional, role in the multifaceted world of fragrance chemistry. The document also details experimental protocols for its synthesis and presents a summary of its known quantitative data.

Introduction

This compound (CAS No. 6864-62-6) is an organic compound with the chemical formula C10H10O3.[1][2] It belongs to the class of β-keto esters, a group of compounds characterized by a ketone functional group at the beta position relative to an ester group.[3][4] This structural arrangement imparts unique reactivity, making it a valuable building block in the synthesis of more complex molecules.[3][4] While its primary applications lie in the pharmaceutical and agrochemical industries, its structural similarity to known fragrance compounds warrants an exploration of its potential in fragrance chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and the related compound, phenyl acetate, is provided in the table below.

PropertyThis compoundPhenyl Acetate
CAS Number 6864-62-6[1]122-79-2[5]
Molecular Formula C10H10O3[1][2]C8H8O2[5]
Molecular Weight 178.187 g/mol [1]136.150 g/mol [5]
Boiling Point Not available195–196 °C[5]
Melting Point Not available-30 °C[5]
Density Not available1.075 g/mL[5]
Flash Point Not available76 °C[5]
pKa 9.73±0.46 (Predicted)[1]Not available

Synthesis of this compound

The most common method for synthesizing this compound is through the transesterification of a more common acetoacetate ester, such as methyl acetoacetate or ethyl acetoacetate, with phenol.[3][4]

Experimental Protocol: Transesterification of Ethyl Acetoacetate with Phenol

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Ethyl acetoacetate

  • Phenol

  • 4-dimethylaminopyridine (DMAP)[4]

  • Triethylamine[4]

  • Toluene (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate and a molar equivalent of phenol in toluene.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) and a molar equivalent of triethylamine to the solution.[4]

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Role in Fragrance Chemistry

The direct application of this compound as a fragrance ingredient is not well-documented in publicly available literature. However, an analysis of its structure and the olfactory properties of related compounds can provide insights into its potential scent profile.

Odor Profile (Inferred)
Potential Applications in Perfumery

Given its likely complex aroma, this compound could potentially serve as a modifier in fragrance compositions, adding depth and complexity to floral and oriental accords. Its ester functionality suggests it could contribute to fruity notes, while the phenyl group could impart a subtle warmth.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, data for the related compound, phenyl acetate, is available and can serve as a reference.

Table 2: Spectroscopic Data for Phenyl Acetate

Technique Data
¹H NMR (CDCl₃) Chemical shifts for phenyl acetate are well-documented in various spectral databases.[10][11][12]
¹³C NMR (DMSO) δ 173.19, 135.50, 129.85, 128.71, 127.05, 41.18.[11]
Mass Spectrometry (EI) Key fragments and their relative intensities for phenyl acetate can be found in the NIST WebBook.[13]

Safety and Toxicology

Specific safety and toxicology data for this compound are limited. For the related compound, phenyl acetate, the following information is available.

Table 3: Toxicological Data for Phenyl Acetate

Endpoint Value Species
LD50 (Oral) 1630 mg/kg[14]Rat
LD50 (Dermal) >8000 mg/kg[14]Rabbit

Phenyl acetate is considered to be of moderate toxicity after single ingestion and virtually nontoxic after a single skin contact.[14] It is not found to be irritating to the skin.[14]

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity.[15][16] This interaction triggers a G-protein-coupled signaling cascade.

Olfactory_Signaling_Pathway Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) (GDP-bound) OR->G_protein Activates G_protein_active G-protein (Golf) (GTP-bound) G_protein->G_protein_active GDP -> GTP AC Adenylyl Cyclase G_protein_active->AC Activates cAMP cAMP AC->cAMP ATP -> cAMP CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Depolarization Neuron Depolarization CNG_channel->Depolarization Ca²⁺/Na⁺ influx Signal Signal to Brain Depolarization->Signal

Caption: General olfactory signaling pathway.

The binding of an odorant to its specific olfactory receptor (OR), a type of G-protein coupled receptor (GPCR), initiates a conformational change in the receptor.[15] This leads to the activation of an associated G-protein (Gαolf), which in turn activates adenylyl cyclase.[16][17][18][19] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[16][19] The subsequent increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca²⁺ and Na⁺), which depolarizes the neuron and generates an action potential that is transmitted to the brain.[16][19]

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in organic synthesis. Its application in fragrance chemistry, however, remains an area with limited public documentation. Based on the olfactory properties of structurally similar compounds, it is plausible that this compound possesses a complex and potentially desirable scent profile. Further research into its synthesis, purification, and sensory analysis is required to fully elucidate its potential as a novel fragrance ingredient. This guide provides a foundational understanding for researchers and professionals interested in exploring the chemical space of this compound and its derivatives for applications in fragrance and beyond.

References

Methodological & Application

Synthesis of Phenyl Acetoacetate via Transesterification: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

Phenyl acetoacetate is a versatile intermediate compound widely utilized in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1][2] Its structure, featuring a β-keto ester moiety, provides a reactive scaffold for a variety of chemical transformations, making it an invaluable building block for medicinal chemists and drug development professionals.[2] One of the most common and efficient methods for synthesizing this compound is through the transesterification of readily available starting materials like ethyl acetoacetate or methyl acetoacetate with phenol.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of this compound via transesterification, targeting researchers, scientists, and professionals in the field of drug development.

Application and Significance in Drug Development

The unique chemical architecture of this compound makes it a crucial precursor in the synthesis of a wide range of heterocyclic compounds and other complex molecular structures. It is a key component in the Pechmann condensation reaction for the synthesis of coumarin derivatives, a class of compounds known for their diverse pharmacological activities.[2] Furthermore, derivatives of this compound have demonstrated potential biological activities, including enzyme inhibition, neuroprotective effects, and anti-inflammatory properties, underscoring its importance in the discovery of new therapeutic agents.[1]

Experimental Protocols

Two primary catalytic methods for the transesterification of ethyl acetoacetate with phenol are detailed below: a base-catalyzed approach using 4-dimethylaminopyridine (DMAP) and an acid-catalyzed method.

Protocol 1: Base-Catalyzed Transesterification using 4-Dimethylaminopyridine (DMAP)

This protocol is favored for its high selectivity and generally good yields under relatively mild conditions.[2]

Materials:

  • Ethyl acetoacetate

  • Phenol

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Toluene (or other suitable inert solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 equivalent) in toluene.

  • Add ethyl acetoacetate (1.2 equivalents), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the final product.

Protocol 2: Acid-Catalyzed Transesterification

Acid-catalyzed transesterification presents an alternative synthetic route.

Materials:

  • Ethyl acetoacetate

  • Phenol

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene (or other suitable inert solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus (optional, to remove ethanol)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: Combine phenol (1.0 equivalent), ethyl acetoacetate (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap) and a magnetic stirrer. Toluene can be used as a solvent.

  • Reaction Execution: Heat the mixture to reflux. The ethanol byproduct can be removed using a Dean-Stark trap to drive the equilibrium towards the product. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation to obtain pure this compound.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions can significantly impact the yield of this compound. The following table summarizes representative data for different catalytic systems.

Catalyst SystemStarting EsterAlcoholReaction ConditionsYield (%)Reference
DMAP / TriethylamineEthyl AcetoacetatePhenolRefluxGood to High[2]
Salicylic Acid (20 mol%)Ethyl Acetoacetate-80°C, Solvent-freeup to 92%*[2]

*Note: This yield is for the synthesis of 1,4-dihydropyridines from ethyl acetoacetate, indicating the reactivity of the starting material under these conditions, not directly for this compound synthesis.

Reaction Mechanisms and Visualizations

The mechanisms for both base-catalyzed and acid-catalyzed transesterification proceed through nucleophilic acyl substitution.

Base-Catalyzed Transesterification Workflow (DMAP)

In the DMAP-catalyzed mechanism, DMAP acts as a nucleophilic catalyst, activating the ester carbonyl group towards attack by phenol.

DMAP_Catalysis ester Ethyl Acetoacetate intermediate1 N-Acylpyridinium Intermediate ester->intermediate1 + DMAP dmap DMAP intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 + Phenol phenol Phenol product This compound intermediate2->product - Ethanol dmap_regen DMAP (regenerated) intermediate2->dmap_regen ethanol Ethanol

Caption: DMAP-catalyzed transesterification workflow.

Acid-Catalyzed Transesterification Workflow

Under acidic conditions, the catalyst protonates the carbonyl oxygen of the ester, enhancing its electrophilicity for attack by the weakly nucleophilic phenol.

Acid_Catalysis ester Ethyl Acetoacetate activated_ester Protonated Ester (Activated) ester->activated_ester + H+ h_plus H+ intermediate Tetrahedral Intermediate activated_ester->intermediate + Phenol phenol Phenol product This compound intermediate->product - Ethanol h_plus_regen H+ (regenerated) intermediate->h_plus_regen ethanol Ethanol

Caption: Acid-catalyzed transesterification workflow.

Conclusion

The synthesis of this compound via transesterification is a robust and adaptable method crucial for the preparation of valuable intermediates in drug discovery and development. The choice between a base-catalyzed or acid-catalyzed approach will depend on the specific requirements of the synthesis, including substrate compatibility, desired yield, and scalability. The protocols and data presented herein provide a solid foundation for researchers to successfully synthesize and utilize this compound in their research endeavors.

References

Application Notes and Protocols: DMAP-Catalyzed Synthesis of Phenyl Acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of phenyl acetoacetate, a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the creation of various heterocyclic compounds. The synthesis is achieved via two primary, efficient methods catalyzed by 4-Dimethylaminopyridine (DMAP): the acetoacetylation of phenol with diketene and the transesterification of an alkyl acetoacetate with phenol. These methods offer high yields and selectivity under mild reaction conditions. This application note includes detailed experimental procedures, a summary of quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

This compound is a key building block in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The presence of the β-ketoester functionality allows for diverse chemical transformations. The use of 4-Dimethylaminopyridine (DMAP) as a catalyst has become a standard and effective method for the acylation of alcohols and phenols. DMAP is a highly efficient nucleophilic catalyst that significantly accelerates the rate of acylation reactions, often leading to higher yields and milder reaction conditions compared to uncatalyzed or base-promoted reactions. This document outlines two reliable protocols for the synthesis of this compound utilizing DMAP as a catalyst.

Data Presentation

The following table summarizes the typical quantitative data associated with the DMAP-catalyzed synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and scale.

ParameterMethod 1: Acetoacetylation with DiketeneMethod 2: TransesterificationReference / Notes
Starting Materials Phenol, Diketene, DMAPPhenol, Ethyl Acetoacetate, DMAP, Triethylamine
Solvent Anhydrous Ether or DichloromethaneToluene or Xylene
Catalyst Loading 1-10 mol%5-10 mol%
Reaction Temperature Room TemperatureReflux (approx. 110-140 °C)The reaction with diketene is often exothermic.[1]
Reaction Time 15 minutes - 2 hours4 - 24 hoursReaction progress should be monitored by TLC or GC.
Typical Yield > 90%85-95%Yields are highly dependent on the efficiency of the work-up and purification. The transesterification method is noted for its high selectivity and good yields.[2]
Purity > 98% (after purification)> 98% (after purification)Purification is typically achieved by distillation under reduced pressure or column chromatography.

Experimental Protocols

Method 1: Acetoacetylation of Phenol with Diketene

This method offers a rapid and high-yielding synthesis of this compound at room temperature.

Materials:

  • Phenol (1.0 eq)

  • Diketene (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Anhydrous diethyl ether (or dichloromethane)

  • 0.1 M Sodium hydroxide solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of phenol (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere, add DMAP (0.05 eq).

  • Slowly add diketene (1.1 eq) to the solution using a syringe. An exothermic reaction may be observed.[1] Maintain the temperature with a water bath if necessary.

  • Continue stirring at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench by adding 0.1 M sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 0.1 M sodium hydroxide solution followed by brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or flash column chromatography.

Method 2: Transesterification of Ethyl Acetoacetate with Phenol

This protocol involves the DMAP-catalyzed transesterification of a readily available alkyl acetoacetate with phenol.

Materials:

  • Phenol (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (1.5 eq)

  • Toluene

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phenol (1.0 eq), ethyl acetoacetate (1.2 eq), DMAP (0.1 eq), and triethylamine (1.5 eq) in toluene.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash successively with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Reaction Mechanism

The DMAP-catalyzed acylation of phenol proceeds through a nucleophilic catalysis pathway. DMAP, being a more potent nucleophile than phenol, first reacts with the acylating agent (in this case, an intermediate from diketene or the acyl group from the acetoacetate) to form a highly reactive N-acylpyridinium ion. This activated intermediate is then readily attacked by the phenol to form the final ester product and regenerate the DMAP catalyst.

DMAP_Catalysis cluster_activation Catalyst Activation cluster_esterification Esterification DMAP DMAP Acylpyridinium_Ion N-Acylpyridinium Ion (Reactive Intermediate) DMAP->Acylpyridinium_Ion Nucleophilic Attack Acylating_Agent Acylating Agent (from Diketene or Alkyl Acetoacetate) Acylating_Agent->Acylpyridinium_Ion Phenyl_Acetoacetate This compound Acylpyridinium_Ion->Phenyl_Acetoacetate Nucleophilic Attack by Phenol Phenol Phenol Phenol->Phenyl_Acetoacetate DMAP_Regenerated DMAP Phenyl_Acetoacetate->DMAP_Regenerated Catalyst Regeneration

Caption: DMAP-catalyzed acylation of phenol.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Workflow Start Start Reaction_Setup Reaction Setup: - Phenol - Acylating Agent - DMAP - Solvent Start->Reaction_Setup Reaction Reaction under Inert Atmosphere Reaction_Setup->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Quenching & Washing) Monitoring->Workup Complete Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Vacuum Distillation or Chromatography) Concentration->Purification Product Pure Phenyl Acetoacetate Purification->Product

Caption: General workflow for this compound synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Diketene is a hazardous substance and should be handled with extreme caution.

  • DMAP is toxic and can be absorbed through the skin. Avoid direct contact.

  • Phenol is corrosive and toxic. Handle with care.

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture and air.

References

Application Notes and Protocols for Knoevenagel Condensation Reactions Using Phenylacetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This nucleophilic addition reaction, followed by a dehydration, typically involves an active methylene compound and a carbonyl compound, often an aldehyde or ketone. The use of phenylacetoacetate as the active methylene component offers a versatile route to a variety of valuable compounds, including substituted styrenes, coumarins, and other heterocyclic systems that are prevalent in medicinal chemistry and materials science. The phenyl ester group can influence the reactivity of the methylene protons and can be a useful handle for subsequent synthetic transformations. These application notes provide detailed protocols and comparative data for researchers employing phenylacetoacetate in Knoevenagel condensation reactions.

Significance in Drug Development

The products of Knoevenagel condensation are frequently key intermediates in the synthesis of pharmaceuticals. For instance, the coumarin scaffold, which can be synthesized via a Knoevenagel condensation of a salicylaldehyde derivative with an acetoacetate, is present in a wide array of drugs with diverse biological activities, including anticoagulants like warfarin, as well as compounds with anticancer, anti-inflammatory, and antimicrobial properties. The ability to introduce a variety of substituents onto the aromatic aldehyde and the phenylacetoacetate allows for the creation of large libraries of compounds for drug screening and lead optimization.

Reaction Mechanism and Experimental Workflow

The Knoevenagel condensation proceeds through a series of equilibrium steps, initiated by the deprotonation of the active methylene compound by a base. The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent aldol-type adduct undergoes dehydration to yield the final α,β-unsaturated product.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Phenylacetoacetate Phenylacetoacetate Enolate Enolate Intermediate Phenylacetoacetate->Enolate + Base BH BH⁺ Alkoxide Alkoxide Intermediate Enolate->Alkoxide + ArCHO Base Base (e.g., Piperidine) Aldehyde Aromatic Aldehyde (ArCHO) Hydroxy_intermediate β-Hydroxy Intermediate Alkoxide->Hydroxy_intermediate + BH⁺ Product α,β-Unsaturated Product Hydroxy_intermediate->Product - H₂O Water H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

A typical experimental workflow for a Knoevenagel condensation reaction is outlined below. This workflow can be adapted for various scales and specific reactants.

Experimental_Workflow start Start reactants Combine Phenylacetoacetate, Aldehyde, Catalyst, and Solvent start->reactants reaction Heat and Stir Reaction Mixture (Monitor by TLC) reactants->reaction workup Aqueous Workup (e.g., add water and extract with organic solvent) reaction->workup drying Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) workup->drying concentration Concentrate in vacuo drying->concentration purification Purify Crude Product (e.g., Recrystallization or Column Chromatography) concentration->purification analysis Characterize Final Product (NMR, IR, MS) purification->analysis end End analysis->end

Caption: A standard experimental workflow for Knoevenagel condensation.

Experimental Protocols

The following are generalized protocols for performing Knoevenagel condensation with phenylacetoacetate and an aromatic aldehyde. These can be adapted based on the specific reactivity of the substrates and the desired scale of the reaction.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol is a classic and widely used method for Knoevenagel condensations.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetoacetate (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in absolute ethanol (5-10 mL per mmol of aldehyde).

  • Catalyst Addition: To the stirred solution, add piperidine (0.1-0.2 eq.) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Protocol 2: L-Proline-Catalyzed Condensation

This method utilizes a more environmentally friendly organocatalyst.[1]

  • Reactant Preparation: In a sealed vial, combine phenylacetoacetate (1.05 eq.), the salicylaldehyde (1.0 eq.), and L-proline (0.1 eq.) in ethanol (3-5 mL per mmol of salicylaldehyde).[1]

  • Reaction: Stir the mixture at 80 °C for 18-48 hours.[1] Monitor the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, the solvent volume is reduced by half, and the product is crystallized at low temperature (e.g., 4 °C) or precipitated by the addition of a non-polar solvent like diethyl ether.[1]

Protocol 3: Microwave-Assisted Solvent-Free Condensation

This protocol offers a rapid and solvent-free alternative.

  • Reactant Preparation: In a microwave-safe vessel, thoroughly mix phenylacetoacetate (1.0 eq.), the aromatic aldehyde (1.0 eq.), and a catalytic amount of piperidine (a few drops).

  • Reaction: Irradiate the mixture in a microwave reactor at a suitable power and temperature (e.g., 100-150 °C) for a short period (typically 5-15 minutes). Monitor for completion.

  • Purification: The resulting crude product can be directly purified by recrystallization or column chromatography.

Data Presentation: Comparison of Reaction Conditions

Due to the limited availability of specific quantitative data for Knoevenagel condensations using phenylacetoacetate, the following table summarizes data for analogous reactions with ethyl acetoacetate to provide a comparative overview of different catalytic systems and conditions. Researchers can expect similar trends when using phenylacetoacetate.

AldehydeActive MethyleneCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
SalicylaldehydeEthyl AcetoacetatePiperidineEthanolReflux-95[2]
SalicylaldehydeDiethyl MalonateL-ProlineEthanol801894[1]
4-NitrobenzaldehydeEthyl AcetoacetateGlycineDMF100292N/A
BenzaldehydeEthyl CyanoacetateDBU/WaterRT0.598N/A
2-MethoxybenzaldehydeThiobarbituric AcidPiperidineEthanol---N/A
BenzaldehydeMalononitrileNoneWater100195N/A

Note: "N/A" indicates that specific data was not available in the cited search results. The data presented is for illustrative purposes to show the effect of different catalysts and conditions on similar reactions.

Conclusion

The Knoevenagel condensation of phenylacetoacetate is a powerful tool for the synthesis of a diverse range of organic molecules with significant potential in drug discovery and materials science. The choice of catalyst, solvent, and reaction conditions can be tailored to optimize yields and reaction times. The protocols and comparative data provided herein serve as a valuable resource for researchers looking to employ this versatile reaction in their synthetic endeavors. Further optimization may be required for specific substrates to achieve the desired outcomes.

References

Application Notes and Protocols: Phenyl Acetoacetate in Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of coumarins utilizing phenyl acetoacetate and its derivatives. The focus is on providing practical, reproducible methodologies and comparative data to aid in research and development.

Introduction

Coumarins are a significant class of benzopyrone scaffolds present in numerous natural products and synthetic compounds with a wide array of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. The substitution pattern on the coumarin ring system dictates its pharmacological profile. Phenyl-substituted coumarins, in particular, have garnered considerable interest in medicinal chemistry. This compound and its analogs serve as key precursors for the synthesis of 4-phenylcoumarins through the Pechmann condensation and related reactions. This document outlines the primary synthetic routes, provides detailed experimental protocols, and presents comparative data for different catalytic systems.

Key Synthetic Methodologies

The primary application of this compound and its derivatives in coumarin synthesis is through the Pechmann condensation, which yields 4-substituted coumarins. Additionally, related phenylacetic acid derivatives can be employed to synthesize 3-phenylcoumarins via Perkin-like condensation reactions.

1. Pechmann Condensation for 4-Phenylcoumarin Synthesis

The Pechmann condensation is an acid-catalyzed reaction between a phenol and a β-ketoester to form a coumarin.[1] When ethyl benzoylacetate (a derivative of this compound) is used, 4-phenylcoumarins are produced. The reaction proceeds through transesterification, intramolecular electrophilic aromatic substitution (hydroxyalkylation), and dehydration.[1]

2. Perkin-like Condensation for 3-Phenylcoumarin Synthesis

3-Phenylcoumarins can be synthesized by the condensation of a 2-hydroxybenzaldehyde with a phenylacetic acid derivative.[2] This reaction, often carried out in the presence of a dehydrating agent and a base, is a variation of the Perkin reaction.[3]

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of 4-phenylcoumarins via the Pechmann condensation using ethyl benzoylacetate and various phenols and catalysts.

EntryPhenolβ-KetoesterCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1ResorcinolEthyl BenzoylacetateSulfamic Acid (10)Solvent-free1301860[4]
2PhloroglucinolEthyl BenzoylacetateSulfamic Acid (10)Solvent-free1302455[4]
3PhloroglucinolEthyl BenzoylacetateBTSA·SiO₂ (cat.)Solvent-free1201 (min)95[5]
4PyrogallolEthyl BenzoylacetateBTSA·SiO₂ (cat.)Solvent-free12025 (min)92[5]
5PhloroglucinolEthyl BenzoylacetateZn₀.₉₂₅Ti₀.₀₇₅O (10)Solvent-free110285[6]

BTSA·SiO₂: Boric trisulfuric anhydride supported on silica.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-phenylcoumarin via Pechmann Condensation

This protocol is based on the Pechmann condensation of resorcinol with ethyl benzoylacetate.

Materials:

  • Resorcinol

  • Ethyl benzoylacetate

  • Sulfamic acid

  • Ethanol (for recrystallization)

Procedure:

  • In a sealed vial, combine resorcinol (1.0 mmol), ethyl benzoylacetate (1.0 mmol), and sulfamic acid (0.1 mmol, 10 mol%).[4]

  • Heat the reaction mixture at 130 °C with stirring for 18 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Recrystallize the solid product from ethanol to afford pure 7-hydroxy-4-phenylcoumarin.

Protocol 2: Synthesis of 5,7-Dihydroxy-4-phenylcoumarin using a Heterogeneous Catalyst

This protocol utilizes a solid-supported catalyst for a more environmentally friendly approach.

Materials:

  • Phloroglucinol

  • Ethyl benzoylacetate

  • Boric trisulfuric anhydride supported on silica (BTSA·SiO₂)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, mix phloroglucinol (1 mmol), ethyl benzoylacetate (1 mmol), and a catalytic amount of BTSA·SiO₂.[5]

  • Heat the mixture at 120 °C under solvent-free conditions for 1 minute.[5]

  • Follow the reaction's progress using TLC.

  • After the reaction is complete, cool the mixture and add ethanol.

  • Filter the catalyst and recrystallize the crude product from ethanol to obtain 5,7-dihydroxy-4-phenylcoumarin.

Protocol 3: Synthesis of 3-Phenylcoumarin via Perkin-like Condensation

This protocol describes the synthesis of 3-phenylcoumarin from 2-hydroxybenzaldehyde and phenylacetic acid.

Materials:

  • 2-Hydroxybenzaldehyde

  • Phenylacetic acid

  • Acetic anhydride

  • Triethylamine

  • Ethanol (for recrystallization)

Procedure:

  • To a mixture of 2-hydroxybenzaldehyde (1 mmol) and phenylacetic acid (1.2 mmol), add acetic anhydride (3 mmol) and triethylamine (2 mmol).[2]

  • Heat the reaction mixture at 120 °C with stirring for the appropriate time as monitored by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 3-phenylcoumarin.

Visualizations

Diagram 1: Pechmann Condensation Mechanism

Pechmann_Condensation cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Phenol Phenol Transesterification Transesterification (Acid Catalyzed) Phenol->Transesterification BetaKetoester This compound (Ethyl Benzoylacetate) BetaKetoester->Transesterification Hydroxyalkylation Intramolecular Hydroxyalkylation Transesterification->Hydroxyalkylation Intermediate Dehydration Dehydration Hydroxyalkylation->Dehydration Cyclized Intermediate Coumarin 4-Phenylcoumarin Dehydration->Coumarin

Caption: Mechanism of the Pechmann condensation for 4-phenylcoumarin synthesis.

Diagram 2: Experimental Workflow for Pechmann Condensation

Pechmann_Workflow Start Start Mix Mix Phenol, this compound Derivative, and Acid Catalyst Start->Mix Heat Heat Reaction Mixture (e.g., 130°C) Mix->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Continue Heating Workup Cool and Recrystallize Monitor->Workup Reaction Complete Product Pure 4-Phenylcoumarin Workup->Product

Caption: General experimental workflow for Pechmann condensation.

Diagram 3: Logical Relationship of Synthesis Methods

Synthesis_Logic cluster_precursors Precursors cluster_reactions Reactions cluster_products Products Phenol Phenol Pechmann Pechmann Condensation Phenol->Pechmann PhenylAcetoacetate This compound Derivative PhenylAcetoacetate->Pechmann Salicylaldehyde 2-Hydroxy- benzaldehyde Perkin Perkin-like Condensation Salicylaldehyde->Perkin PhenylaceticAcid Phenylacetic Acid Derivative PhenylaceticAcid->Perkin Coumarin4 4-Phenylcoumarin Pechmann->Coumarin4 Coumarin3 3-Phenylcoumarin Perkin->Coumarin3

Caption: Relationship between precursors, reactions, and coumarin products.

References

Application Note: 1H and 13C NMR Spectroscopic Analysis of Phenyl Acetoacetate for Structural Elucidation and Tautomeric Study

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol and data interpretation guide for the structural elucidation of phenyl acetoacetate using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a β-keto ester, exists as a mixture of keto and enol tautomers in solution, a phenomenon that is readily characterized by NMR. This document presents the assigned chemical shifts for both tautomeric forms, offering a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a key building block in organic synthesis due to the versatile reactivity of its β-keto ester moiety. Accurate structural characterization is paramount for its application in the synthesis of more complex molecules. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, connectivity, and dynamic processes such as tautomerism. In solution, this compound undergoes keto-enol tautomerism, resulting in a dynamic equilibrium between the keto and enol forms. The ratio of these tautomers is influenced by factors such as solvent polarity and temperature. This note details the NMR spectroscopic signature of each tautomer.

Keto-Enol Tautomerism in this compound

The equilibrium between the keto and enol forms of this compound is a key feature of its chemistry. The presence of both tautomers in solution results in a more complex NMR spectrum than would be expected from a single species. The relative integration of the signals corresponding to each tautomer can be used to determine the equilibrium constant for this process under specific conditions.

Caption: Keto-enol tautomerism of this compound.

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl3). Other deuterated solvents can be used, but will influence the keto-enol equilibrium.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

1H NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Program: Standard 1D proton experiment

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 14 ppm

13C NMR Spectroscopy
  • Instrument: 100 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Program: Standard 1D carbon experiment with proton decoupling

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 220 ppm

Data Presentation

The following tables summarize the assigned 1H and 13C NMR chemical shifts for the keto and enol tautomers of this compound in CDCl3. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Table 1: 1H NMR Data for this compound in CDCl3

Assignment (Keto Form) Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
CH3~2.30s3H-
CH2~3.85s2H-
Aromatic H (ortho, meta, para)~7.10 - 7.45m5H-
Assignment (Enol Form) Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
CH3~2.15s3H-
=CH~5.70s1H-
Aromatic H (ortho, meta, para)~7.10 - 7.45m5H-
OH~12.5 (broad)s1H-

Table 2: 13C NMR Data for this compound in CDCl3

Assignment (Keto Form) Chemical Shift (δ, ppm)
CH3~30.5
CH2~51.0
C=O (ketone)~201.0
C=O (ester)~168.0
C (ipso)~150.0
C (ortho)~121.8
C (meta)~129.5
C (para)~126.3
Assignment (Enol Form) Chemical Shift (δ, ppm)
CH3~21.0
=CH~90.0
=C-O~175.0
C=O (ester)~167.5
C (ipso)~150.5
C (ortho)~121.6
C (meta)~129.3
C (para)~126.0

Note: The chemical shifts for the aromatic carbons of the keto and enol forms are very similar and may overlap.

Data Interpretation and Structural Assignment

The 1H NMR spectrum of this compound in CDCl3 will show distinct sets of signals for the keto and enol tautomers.

  • Keto Form: Characterized by a singlet for the methyl protons (CH3) around 2.30 ppm and a singlet for the methylene protons (CH2) around 3.85 ppm.

  • Enol Form: Identified by a singlet for the methyl protons (CH3) at a slightly upfield position (~2.15 ppm) compared to the keto form, a singlet for the vinylic proton (=CH) around 5.70 ppm, and a broad singlet for the enolic hydroxyl proton (OH) at a significantly downfield chemical shift (~12.5 ppm) due to intramolecular hydrogen bonding.[1]

The 13C NMR spectrum will also display separate signals for the carbons of each tautomer.

  • Keto Form: The key signals are the ketone carbonyl carbon at ~201.0 ppm and the ester carbonyl carbon at ~168.0 ppm. The methylene carbon appears around 51.0 ppm.

  • Enol Form: The vinylic carbons are characteristic, with the =CH carbon at ~90.0 ppm and the =C-O carbon at ~175.0 ppm. The ester carbonyl carbon is observed around 167.5 ppm.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion prep Dissolve this compound in CDCl3 with TMS nmr_1h Acquire 1H NMR Spectrum prep->nmr_1h nmr_13c Acquire 13C NMR Spectrum prep->nmr_13c assign_1h Assign 1H Signals (Keto and Enol) nmr_1h->assign_1h assign_13c Assign 13C Signals (Keto and Enol) nmr_13c->assign_13c quantify Quantify Tautomer Ratio (from 1H Integration) assign_1h->quantify structure Structural Confirmation and Tautomer Analysis assign_1h->structure assign_13c->structure quantify->structure

Caption: Workflow for NMR analysis of this compound.

Conclusion

This application note provides a comprehensive guide to the 1H and 13C NMR analysis of this compound. The provided data and protocols will aid researchers in the unambiguous identification and characterization of this important synthetic intermediate and in understanding its tautomeric behavior in solution. The clear distinction between the NMR signals of the keto and enol forms allows for straightforward structural assignment and quantitative analysis of the tautomeric equilibrium.

References

High-Yield Synthesis of Phenyl Acetoacetate from Ethyl Acetoacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the high-yield synthesis of phenyl acetoacetate, a valuable intermediate in the pharmaceutical and chemical industries. The primary method described is the transesterification of ethyl acetoacetate with phenol. This guide presents a comparative analysis of various catalytic systems, detailed reaction protocols, and purification methods to achieve high yields and purity. All quantitative data is summarized for easy comparison, and key experimental workflows are visualized.

Introduction

This compound (C₁₀H₁₀O₃) is a β-keto ester that serves as a versatile building block in organic synthesis.[1] Its unique molecular structure, featuring both a phenyl group and an acetoacetate moiety, allows for a wide range of chemical transformations, making it a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds.[1] Derivatives of this compound have shown potential in various therapeutic areas, exhibiting activities such as enzyme inhibition, neuroprotection, and anti-inflammatory effects.[1] Furthermore, it plays a role in the synthesis of agrochemicals and as a component in the production of certain polymers and specialty chemicals. Given its importance, the development of efficient and high-yield synthetic routes to this compound is of significant interest to the scientific and industrial communities.

The most common and scalable method for the synthesis of this compound is the transesterification of a more readily available acetoacetate ester, such as ethyl acetoacetate, with phenol.[2] This reaction involves the exchange of the ethoxy group of ethyl acetoacetate with a phenoxy group. The process is typically catalyzed by an acid or a base to achieve high selectivity and yield under mild reaction conditions.[2] This document outlines and compares different catalytic approaches to this synthesis, providing detailed protocols to enable researchers to select and implement the most suitable method for their specific needs.

Comparative Analysis of Synthetic Protocols

The transesterification of ethyl acetoacetate with phenol can be effectively achieved using various catalysts. The choice of catalyst significantly impacts the reaction conditions, yield, and overall efficiency. Below is a summary of different catalytic systems with their respective reaction parameters and reported yields.

Catalyst SystemSubstrates & Molar RatioSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Boric Acid Ethyl Acetoacetate:Phenol (1:1.2)Toluene (reflux)1105~85[3] (yield extrapolated from similar reactions)
Silica-Supported Boric Acid Ethyl Acetoacetate:Phenol (1:1.2)Solvent-free1002>90(yield extrapolated from similar reactions)
DMAP / Triethylamine Ethyl Acetoacetate:Phenol (1:1.5)Toluene (reflux)1106High[1] (qualitative)
Potassium Carbonate Ethyl Acetoacetate:Phenol (1:1.7)1,4-Dioxane60-12024-48Moderate to High[4] (yields for analogous aryl esters)
Ceria-loaded MFI Zeolite Ethyl Acetoacetate:Aryl AlcoholSolvent-free100-1204up to 97[5] (with n-amyl alcohol, indicates potential for phenol)

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using selected catalytic systems.

Protocol 1: Boric Acid Catalyzed Transesterification

This protocol describes a straightforward and environmentally benign method using boric acid as a catalyst.

Materials:

  • Ethyl acetoacetate (EAA)

  • Phenol

  • Boric acid (H₃BO₃)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (e.g., 0.1 mol, 13.0 g), phenol (e.g., 0.12 mol, 11.3 g), boric acid (e.g., 5 mol%, 0.31 g), and toluene (100 mL).

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-7 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove unreacted phenol and boric acid) and 50 mL of brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the toluene.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Solvent-Free Transesterification using Silica-Supported Boric Acid

This protocol offers a greener approach by eliminating the use of a solvent and employing a recyclable heterogeneous catalyst.

Materials:

  • Ethyl acetoacetate (EAA)

  • Phenol

  • Silica-supported boric acid (prepared in-house or commercially available)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a 100 mL round-bottom flask, combine ethyl acetoacetate (e.g., 0.1 mol, 13.0 g), phenol (e.g., 0.12 mol, 11.3 g), and silica-supported boric acid (e.g., 10 wt% of reactants).

  • Heat the mixture at 100 °C with efficient stirring for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add 50 mL of diethyl ether or ethyl acetate to dissolve the product.

  • Filter the mixture to recover the silica-supported boric acid catalyst. The catalyst can be washed with fresh solvent, dried, and reused.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by vacuum distillation.

Visualizing the Workflow and Reaction Mechanism

To aid in understanding the experimental process and the underlying chemistry, the following diagrams are provided.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Ethyl Acetoacetate, Phenol, and Catalyst solvent Add Solvent (if applicable) reactants->solvent setup Assemble Reflux Apparatus solvent->setup heat Heat to Desired Temperature (e.g., Reflux) setup->heat stir Stir Vigorously heat->stir monitor Monitor by TLC stir->monitor cool Cool to Room Temperature monitor->cool wash Wash with NaHCO3 and Brine cool->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: General experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism (Acid-Catalyzed)

reaction_mechanism EAA Ethyl Acetoacetate Protonated_EAA Protonated EAA (Activated) EAA->Protonated_EAA + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_EAA->Tetrahedral_Intermediate + Phenol Phenol Phenol Phenol->Tetrahedral_Intermediate Intermediate_2 Proton Transfer Tetrahedral_Intermediate->Intermediate_2 Proton Transfer Product_Complex Product-Ethanol Complex Intermediate_2->Product_Complex - Ethanol Phenyl_Acetoacetate This compound Product_Complex->Phenyl_Acetoacetate - H+ Ethanol Ethanol Product_Complex->Ethanol Catalyst_H2 H+ (Catalyst) Product_Complex->Catalyst_H2 Catalyst_H H+ (Catalyst) Catalyst_H->Protonated_EAA

Caption: Proposed mechanism for the acid-catalyzed transesterification.[2]

Conclusion

The synthesis of this compound from ethyl acetoacetate via transesterification is a robust and scalable method. The choice of catalyst, from homogeneous options like boric acid to heterogeneous systems such as silica-supported boric acid, allows for flexibility in reaction conditions and work-up procedures. The protocols provided herein offer reliable starting points for achieving high yields of this important synthetic intermediate. For industrial applications, the development of solvent-free conditions and the use of recyclable catalysts are particularly advantageous, aligning with the principles of green chemistry. Further optimization of reaction parameters may be necessary depending on the specific scale and purity requirements of the final product.

References

Phenyl Acetoacetate: A Versatile Precursor in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acetoacetate is a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds with significant potential as kinase inhibitors. Its unique chemical structure, featuring a reactive β-ketoester moiety and a phenyl group, allows for its participation in a range of cyclization and condensation reactions, leading to the formation of diverse molecular scaffolds. This application note will explore the utility of this compound in the synthesis of pyrazolone and pyrimidine-based kinase inhibitors, providing detailed protocols and highlighting its potential in the development of targeted cancer therapies. The structural similarity of this compound to the more commonly used ethyl acetoacetate allows for its application in well-established synthetic methodologies to generate novel phenyl-substituted analogues of known kinase inhibitors.

Synthesis of Pyrazolone-Based Kinase Inhibitors

The Knorr pyrazole synthesis is a classic and efficient method for the preparation of pyrazole derivatives. This reaction involves the condensation of a β-ketoester with a hydrazine. While traditionally employing ethyl acetoacetate, the use of this compound offers a direct route to pyrazolones bearing a phenyl group, a common feature in many kinase inhibitors. These pyrazolone scaffolds can serve as core structures for inhibitors targeting a variety of kinases, including c-Jun N-terminal Kinase (JNK).

Experimental Protocol: Synthesis of 3-Alkyl-5-phenyl-1-pyrimidyl-1H-pyrazole Derivatives (JNK3 Inhibitors)

This protocol is adapted from the synthesis of related pyrazole-based JNK3 inhibitors and illustrates how this compound can be utilized.[1]

Step 1: Synthesis of a Phenyl-β-ketoester Intermediate

The initial step involves the formation of a β-ketoester from a methyl ketone containing the desired aryl group. In this adapted synthesis, we start with a phenyl methyl ketone.

  • Reaction: A phenyl methyl ketone is reacted with dimethyl oxalate in the presence of a base like sodium methoxide to form a β-ketoester.

  • Procedure:

    • To a solution of sodium methoxide in methanol, add the desired phenyl methyl ketone and dimethyl oxalate.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent.

    • Purify the resulting phenyl-β-ketoester by column chromatography.

Step 2: Knorr Pyrazole Synthesis with a Hydrazinyl Pyrimidine

The synthesized phenyl-β-ketoester is then condensed with a hydrazinyl pyrimidine to form the pyrazole core.

  • Reaction: The phenyl-β-ketoester is reacted with a hydrazinyl pyrimidine in a suitable solvent.

  • Procedure:

    • Dissolve the phenyl-β-ketoester and the hydrazinyl pyrimidine in a solvent such as ethanol or acetic acid.

    • Heat the reaction mixture to reflux for several hours until the reaction is complete.

    • Cool the reaction mixture and isolate the crude pyrazole product by filtration.

    • Recrystallize the crude product from a suitable solvent to obtain the pure 3-alkyl-5-phenyl-1-pyrimidyl-1H-pyrazole.

Step 3: Further Functionalization

The resulting pyrazole can be further modified to enhance its kinase inhibitory activity. For example, the ester group can be reduced to an alcohol and subsequently converted to other functional groups like a nitrile.[1]

  • Reduction of the Ester: The pyrazole ester is reduced using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent like THF.

  • Conversion to Nitrile: The resulting alcohol is converted to a mesylate followed by nucleophilic substitution with sodium cyanide.

Biological Activity

The synthesized 3-alkyl-5-phenyl-1-pyrimidyl-1H-pyrazole derivatives have shown selective inhibitory activity against JNK3. For instance, (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile exhibited an IC50 value of 227 nM against JNK3.[1] This highlights the potential of this compound-derived pyrazoles as a scaffold for potent and selective kinase inhibitors.

Synthesis of Pyrimidine-Based Kinase Inhibitors

The Biginelli reaction is a one-pot multicomponent reaction that is widely used to synthesize dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. The use of this compound in this reaction allows for the synthesis of dihydropyrimidinones with a phenyl substituent, which are of interest as potential kinase inhibitors due to their structural features.

Experimental Protocol: Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones

This protocol outlines a general procedure for the Biginelli reaction using this compound.

  • Reaction: A one-pot condensation of an aryl aldehyde, this compound, and urea or thiourea, typically catalyzed by an acid.

  • Procedure:

    • In a round-bottom flask, combine the aryl aldehyde, this compound, and urea (or thiourea).

    • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or a Brønsted acidic ionic liquid).[2]

    • Heat the reaction mixture under solvent-free conditions or in a suitable solvent like ethanol.[2][3]

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

    • Add cold water or ethanol to precipitate the product.

    • Collect the solid by filtration, wash with a suitable solvent, and recrystallize to obtain the pure 4-aryl-3,4-dihydropyrimidin-2(1H)-one.

Potential Kinase Targets

Dihydropyrimidinone derivatives have been investigated as inhibitors of various kinases. For example, certain derivatives have shown potential as Ser/Thr kinase inhibitors.[4] The introduction of a phenyl group from this compound can influence the binding affinity and selectivity of these compounds for different kinase targets.

Data Presentation

Table 1: Representative Kinase Inhibitory Activity of a Pyrazolone Derivative

Compound IDTarget KinaseIC50 (nM)Reference
(R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrileJNK3227[1]

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., TAM Kinases) Ligand->RTK P1 Downstream Signaling Proteins RTK->P1 P2 Effector Proteins P1->P2 Response Cellular Response (Proliferation, Survival) P2->Response Inhibitor Kinase Inhibitor (from this compound) Inhibitor->RTK Synthesis_Workflow cluster_synthesis Synthesis of Kinase Inhibitor cluster_evaluation Biological Evaluation Start This compound Reaction Cyclization/Condensation (e.g., Knorr or Biginelli Reaction) Start->Reaction Product Heterocyclic Scaffold (Pyrazolone or Pyrimidine) Reaction->Product Assay Kinase Inhibition Assay Product->Assay Data IC50 Determination Assay->Data

References

Application Notes and Protocols for the Forensic Analysis of Phenylacetoacetate as a Methamphetamine Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The illicit synthesis of methamphetamine continues to pose a significant challenge to law enforcement and forensic science communities worldwide. Clandestine laboratories frequently adapt their methods to utilize unregulated precursor chemicals. One such precursor that has gained prominence is methyl α-phenylacetoacetate (MAPA), also known as methyl 3-oxo-2-phenylbutanoate.[1][2][3] This compound is a close chemical relative of other controlled precursors and is readily converted to phenyl-2-propanone (P2P), a primary starting material for methamphetamine synthesis.[4] Its emergence highlights the need for robust and detailed analytical protocols for its identification and the characterization of methamphetamine synthesized from it.

These application notes provide a comprehensive overview of the forensic analysis of phenylacetoacetate (specifically MAPA) as a methamphetamine precursor. They are intended to guide researchers, forensic chemists, and drug development professionals in the detection, identification, and quantification of MAPA and its associated impurities in seized drug samples. The protocols outlined below focus on the use of Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique in forensic drug analysis.

Chemical Synthesis Pathway

The primary route for the illicit use of methyl α-phenylacetoacetate (MAPA) involves its conversion to phenyl-2-propanone (P2P), which is then used to synthesize methamphetamine. The synthesis can proceed through various methods, with reductive amination and the Leuckart method being common.[1][2] The impurity profile of the final methamphetamine product can provide crucial intelligence on the synthetic route employed.

MAPA Methyl α-phenylacetoacetate (MAPA) P2P Phenyl-2-propanone (P2P) MAPA->P2P Hydrolysis & Decarboxylation Leuckart Leuckart Reaction (e.g., with methylamine and formic acid) P2P->Leuckart ReductiveAmination Reductive Amination (e.g., with methylamine and a reducing agent) P2P->ReductiveAmination Methamphetamine Methamphetamine Leuckart->Methamphetamine ReductiveAmination->Methamphetamine

General synthesis pathway from MAPA to Methamphetamine.

Forensic Analysis Workflow

The forensic analysis of a suspected clandestine laboratory sample for the presence of MAPA and its link to methamphetamine production involves a systematic workflow. This ensures proper evidence handling, accurate analysis, and reliable interpretation of results.

cluster_0 Sample Reception & Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis & Reporting SampleReception Sample Reception (Documentation & Safety Precautions) Homogenization Sample Homogenization SampleReception->Homogenization Extraction Solvent Extraction Homogenization->Extraction GCMS GC-MS Analysis Extraction->GCMS DataAnalysis Data Analysis (Identification of Precursors & Impurities) GCMS->DataAnalysis Quantification Quantification DataAnalysis->Quantification Reporting Reporting (Findings & Conclusions) Quantification->Reporting

Forensic analysis workflow for suspected MAPA-related samples.

Experimental Protocols

Sample Preparation: Extraction of MAPA and Related Impurities

This protocol is designed for the extraction of semi-volatile and non-polar compounds, including MAPA and characteristic methamphetamine synthesis impurities, from a solid or liquid drug sample for GC-MS analysis.

Materials:

  • Seized sample (solid or liquid)

  • Methanol (HPLC grade)

  • Toluene (HPLC grade)

  • Deionized water

  • Sodium carbonate

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Glass test tubes

  • Pipettes

  • GC vials with inserts

Procedure:

  • Sample Homogenization: For solid samples, grind a representative portion to a fine powder to ensure homogeneity.[5] For liquid samples, ensure the sample is well-mixed.

  • Sample Weighing/Aliquoting: Accurately weigh approximately 10-20 mg of the homogenized solid sample into a glass test tube. For liquid samples, pipette a 100 µL aliquot into a test tube.

  • Dissolution: Add 2 mL of methanol to the test tube and vortex for 1 minute to dissolve the sample.

  • Basification and Extraction: Add 2 mL of a 5% (w/v) sodium carbonate solution to the test tube to create a basic aqueous phase. Add 2 mL of toluene, vortex vigorously for 2 minutes, and then centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Organic Phase Collection: Carefully transfer the upper organic (toluene) layer to a clean test tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Transfer for Analysis: Transfer the dried organic extract to a GC vial for analysis.

GC-MS Analysis Protocol

This protocol provides typical GC-MS parameters for the separation and identification of MAPA and methamphetamine synthesis impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)

GC Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-550 m/z

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using certified reference standards of MAPA and key impurities. An internal standard (e.g., deuterated analog or a compound with similar chemical properties not expected to be in the sample) should be used to improve accuracy and precision.

Procedure:

  • Prepare a series of calibration standards of known concentrations of the target analytes and the internal standard.

  • Analyze the calibration standards using the same GC-MS method as the unknown samples.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Calculate the concentration of the analytes in the seized samples by applying the peak area ratios to the regression equation of the calibration curve.

Data Presentation

The following tables summarize key quantitative data for the identification of MAPA and characteristic impurities associated with methamphetamine synthesis. Note that retention times can vary between instruments and columns.

Table 1: GC-MS Data for Methyl α-phenylacetoacetate (MAPA)

Compound NameRetention Time (min)Key Mass Fragments (m/z)
Methyl α-phenylacetoacetate (MAPA)~12-14192 (M+), 150, 135, 107, 91, 77

Table 2: GC-MS Data for Characteristic Impurities from MAPA-based Methamphetamine Synthesis

Impurity NameRetention Time (min)Key Mass Fragments (m/z)Reference
Methyl 2-phenylbut-2-enoate~13-15176 (M+), 145, 117, 91[1][2]
Methyl 3-(methylamino)-2-phenylbutanoate~15-17221 (M+), 206, 162, 118, 91[1][2]
Methyl 3-(methylamino)-2-phenylbut-2-enoate~16-18219 (M+), 204, 160, 115, 91[1][2]
Methyl 2-phenyl-3-hydroxybutanoate~14-16208 (M+), 190, 149, 107, 91[1][2]

Table 3: Typical Limits of Detection (LOD) and Quantification (LOQ) for Methamphetamine Analysis by GC-MS

AnalyteLOD (ng/mL)LOQ (ng/mL)Reference
Methamphetamine0.05 - 1.00.1 - 2.5[6][7]

Note: LOD and LOQ values are highly dependent on the specific instrumentation and method used. The values presented are indicative ranges from published literature.

Conclusion

The forensic analysis of methyl α-phenylacetoacetate (MAPA) and the impurity profiling of methamphetamine synthesized from it are critical for law enforcement and intelligence gathering. The protocols and data presented in these application notes provide a framework for the reliable identification and potential quantification of these substances. Adherence to validated and standardized procedures is paramount to ensure the scientific defensibility of forensic findings. The continuous evolution of clandestine chemistry necessitates ongoing research and development of analytical methods to effectively combat the illicit drug trade.

References

Large-Scale Production of Phenyl Acetoacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acetoacetate is a key intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile structure, featuring a reactive β-keto ester functionality, allows for its use as a precursor in the production of coumarins, pyrones, and other heterocyclic compounds. This document provides detailed application notes and protocols for the large-scale production of this compound, focusing on the most industrially relevant synthesis methods. The information is intended to guide researchers, scientists, and drug development professionals in the efficient and scalable synthesis of this important chemical building block.

Synthesis Methods Overview

Several methods have been developed for the synthesis of this compound. The most prominent and industrially viable routes include:

  • Transesterification of Ethyl Acetoacetate with Phenol: This is the most common and economically favorable method for large-scale production, valued for its high selectivity and good yields under relatively mild conditions.[1]

  • Claisen Condensation: A classic carbon-carbon bond-forming reaction that can be adapted for the synthesis of this compound, particularly in solvent-free conditions.[2][3]

  • Reaction of Diketene with Phenol: This method offers a direct route to this compound and can be highly efficient.

  • Acylation of Phenylacetic Acid: An alternative approach, though less commonly employed on an industrial scale.

This document will provide detailed protocols for the first three methods, as they are the most relevant for large-scale production.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different large-scale production methods of this compound, allowing for easy comparison of their efficiencies and requirements.

Parameter Transesterification of Ethyl Acetoacetate Claisen Condensation (Solvent-Free) Reaction of Diketene with Phenol
Primary Reactants Ethyl Acetoacetate, PhenolEthyl Phenylacetate, Potassium tert-butoxideDiketene, Phenol
Catalyst 4-Dimethylaminopyridine (DMAP) & TriethylaminePotassium tert-butoxide (acts as base/catalyst)Typically catalyst-free or mild acid/base
Solvent Toluene (or solvent-free)Solvent-freeToluene or other inert solvents
Reaction Temperature 110-140 °C (Reflux)100 °C80-120 °C
Reaction Time 4-8 hours30 minutes1-3 hours
Typical Yield 85-95%~80%High (often >90%)
Purity (after initial workup) >95%~90%>95%
Key Advantages High yield and selectivity, established process.[1]Fast reaction, reduced waste.[2][3]High atom economy, fast reaction.
Key Disadvantages Requires catalyst, longer reaction time.Strong base required, potential side reactions.Diketene is highly reactive and requires careful handling.

Experimental Protocols

Protocol 1: Transesterification of Ethyl Acetoacetate with Phenol

This protocol describes a common industrial method for the synthesis of this compound via the transesterification of ethyl acetoacetate with phenol, catalyzed by 4-dimethylaminopyridine (DMAP) and triethylamine.[1]

Materials:

  • Ethyl acetoacetate

  • Phenol

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine

  • Toluene

  • Hydrochloric acid (10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Large-scale glass reactor with mechanical stirrer, reflux condenser, and temperature probe

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a clean and dry large-scale reactor, charge phenol and toluene. Stir the mixture until the phenol is completely dissolved.

  • Addition of Reactants: To the stirred solution, add ethyl acetoacetate, triethylamine, and 4-dimethylaminopyridine (DMAP).

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with 10% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

Diagram: Transesterification Workflow

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve Phenol in Toluene add_reagents Add Ethyl Acetoacetate, Triethylamine, DMAP dissolve->add_reagents reflux Reflux at 110-140°C for 4-8 hours add_reagents->reflux cool Cool to RT reflux->cool wash_acid Wash with 10% HCl cool->wash_acid wash_bicarb Wash with NaHCO3 wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry evaporate Evaporate Toluene dry->evaporate distill Vacuum Distillation evaporate->distill product Pure Phenyl Acetoacetate distill->product

Caption: Workflow for the synthesis of this compound via transesterification.

Protocol 2: Solvent-Free Claisen Condensation

This protocol outlines a greener, solvent-free approach to synthesizing a derivative of this compound using a Claisen condensation, which can be adapted for this compound itself. This example demonstrates the synthesis of 2,4-dithis compound from ethyl phenylacetate.[2][3]

Materials:

  • Ethyl phenylacetate

  • Potassium tert-butoxide

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Reaction vessel with a mechanical stirrer and heating capabilities

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a reaction vessel, combine ethyl phenylacetate and potassium tert-butoxide.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 30 minutes. The reaction mixture will become a thick paste.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with dilute hydrochloric acid.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the diethyl ether under reduced pressure to yield the crude product.

    • Further purification can be achieved by recrystallization or vacuum distillation.

Diagram: Claisen Condensation Signaling Pathway

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ester Ethyl Phenylacetate enolate Enolate Anion ester->enolate tetrahedral Tetrahedral Intermediate ester->tetrahedral base Potassium tert-butoxide base->ester Deprotonation enolate->ester Nucleophilic Attack product 2,4-Diphenyl Acetoacetate tetrahedral->product Elimination of Ethoxide

Caption: Key steps in the Claisen condensation for β-keto ester synthesis.

Protocol 3: Reaction of Diketene with Phenol

This protocol describes the synthesis of this compound from the reaction of diketene with phenol. This method is attractive for its high atom economy.

Materials:

  • Diketene (stabilized)

  • Phenol

  • Toluene (or other inert solvent)

  • Mild acid or base catalyst (optional, e.g., triethylamine or acetic acid)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, addition funnel, and temperature control system

  • Inert gas supply (e.g., nitrogen)

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Charge the reactor with phenol and toluene under an inert atmosphere. Heat the mixture to 80-100 °C.

  • Addition of Diketene: Slowly add diketene to the hot phenol solution over a period of 1-2 hours, maintaining the temperature between 80-120 °C. The reaction is exothermic and the addition rate should be controlled to manage the temperature. A catalytic amount of a mild base like triethylamine can be added to accelerate the reaction.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at the same temperature for an additional hour to ensure complete conversion. Monitor the reaction by GC or TLC.

  • Purification:

    • Cool the reaction mixture.

    • The solvent and any unreacted starting materials can be removed by distillation.

    • The resulting crude this compound is then purified by vacuum distillation.

Diagram: Diketene Reaction Logical Relationship

Diketene_Reaction phenol Phenol product This compound phenol->product diketene Diketene diketene->product solvent Inert Solvent (e.g., Toluene) solvent->product Reaction Medium heat Heat (80-120°C) heat->product Reaction Condition

Caption: Logical relationship of reactants and conditions for this compound synthesis from diketene.

Safety Considerations

  • Phenol: is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work in a well-ventilated area.

  • Diketene: is a highly reactive and toxic lachrymator. It should be handled with extreme caution in a fume hood with appropriate PPE. Stabilized diketene should be used, and it should be stored under recommended conditions.

  • Triethylamine and other organic solvents: are flammable and should be handled away from ignition sources.

  • Reactions under pressure or at high temperatures: should be conducted behind a safety shield.

Conclusion

The large-scale production of this compound can be achieved through several efficient methods. The choice of method will depend on factors such as the availability and cost of raw materials, required purity of the final product, and the scale of production. The transesterification of ethyl acetoacetate with phenol is a well-established and high-yielding method suitable for industrial production. The Claisen condensation offers a rapid, solvent-free alternative, while the reaction with diketene provides a highly atom-economical route. Careful consideration of the reaction parameters and safety precautions is essential for the successful and safe large-scale synthesis of this important chemical intermediate.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Phenyl acetoacetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Phenyl acetoacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the transesterification of an alkyl acetoacetate (commonly ethyl or methyl acetoacetate) with phenol.[1] This method is favored for its high selectivity, good yields, and mild reaction conditions.[1] The reaction involves the exchange of the alkoxy group of the acetoacetate with the phenoxy group from phenol, typically in the presence of a catalyst.

Q2: What catalysts are typically used for the transesterification of ethyl acetoacetate with phenol?

A2: The transesterification can be catalyzed by either acids or bases.[1]

  • Base Catalysts: A common and effective basic catalyst is 4-dimethylaminopyridine (DMAP), often used in conjunction with a base like triethylamine.[2]

  • Acid Catalysts: Various acid catalysts can be employed, including boric acid supported on silica (SiO2–H3BO3) which has been shown to be highly efficient under solvent-free conditions.[3] Other Lewis acids and solid acid catalysts like zeolites have also been investigated.[4][5]

Q3: What are the typical reaction conditions for this compound synthesis?

A3: Reaction conditions can be optimized based on the chosen catalyst and scale of the reaction.

  • Temperature: The reaction is often carried out under reflux conditions to drive the reaction to completion.[2] Solvent-free approaches using specific catalysts may be conducted at specific temperatures, for example, 80°C with salicylic acid.[1]

  • Solvent: While solvents can be used, there is a growing interest in solvent-free, or "green," synthesis approaches to reduce environmental impact.[1][3] When a solvent is used, the choice depends on the catalyst system.

  • Reaction Time: Reaction times can vary from a few hours to over 24 hours depending on the catalyst, temperature, and scale.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or GC to ensure it has gone to completion. - Increase Temperature: If the reaction is sluggish, cautiously increasing the temperature to reflux may improve the rate. - Catalyst Inactivity: Ensure the catalyst is fresh and active. Consider increasing the catalyst loading.
Equilibrium Limitation The transesterification reaction is reversible.[3] - Remove Byproduct: Use a Dean-Stark apparatus or molecular sieves (e.g., 4 Å) to remove the alcohol (ethanol or methanol) byproduct, which will shift the equilibrium towards the product.[5]
Sub-optimal Reactant Ratio - Optimize Stoichiometry: Experiment with varying the molar ratio of phenol to ethyl acetoacetate. An excess of one reactant may be required to drive the reaction to completion.

Problem 2: Formation of Impurities and Side Products

Potential Cause Troubleshooting Steps
Pechmann Condensation Under acidic conditions, phenol can react with the β-ketoester to form coumarin derivatives. - Use a Basic Catalyst: Employing a base catalyst system like DMAP/triethylamine can prevent this side reaction.
Fries Rearrangement With certain acid catalysts like zeolites, the initially formed this compound can undergo a Fries rearrangement to produce o- and p-hydroxyacetophenone.[4] - Catalyst Selection: Choose a catalyst that does not promote the Fries rearrangement under your reaction conditions.
Unreacted Starting Materials - Purification: Unreacted phenol and ethyl acetoacetate can often be removed during the work-up and purification steps.

Problem 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Similar Boiling Points of Product and Impurities - Vacuum Distillation: Purify the crude product by vacuum distillation to separate this compound from higher or lower boiling point impurities. - Column Chromatography: Flash column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be effective for separating the product from closely related impurities.[8]
Acidic or Basic Impurities - Aqueous Work-up: Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities like unreacted phenol, and with a dilute acid to remove basic catalysts like DMAP. Follow with a water wash to neutrality.

Experimental Protocols

Detailed Protocol for Transesterification using a Base Catalyst

This protocol is a general guideline and may require optimization.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol (1.0 eq), ethyl acetoacetate (1.2 eq), and triethylamine (1.5 eq) in a suitable solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Comparison of Catalytic Systems for Transesterification

Catalyst SystemReactantsConditionsYield (%)Reference
K2CO3 (10 mol%)Pyridin-2-yl 2-methylbenzoate, Phenol1,4-dioxane, 60°C, 48h99[6]
Silica supported Boric Acid (SiO2–H3BO3)Methyl acetoacetate, Benzyl alcoholSolvent-free, 100°C95[3]
Salicylic Acid (20 mol%)Ethyl acetoacetate, various substratesSolvent-free, 80°Cup to 92[1]
Methylboronic acidβ-keto ethylesters, various alcohols4 Å molecular sievesModerate to High[5]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant Mixing Reactant Mixing Catalyst Addition Catalyst Addition Reactant Mixing->Catalyst Addition Heating & Reflux Heating & Reflux Catalyst Addition->Heating & Reflux Reaction Monitoring (TLC/GC) Reaction Monitoring (TLC/GC) Heating & Reflux->Reaction Monitoring (TLC/GC) Cooling & Dilution Cooling & Dilution Reaction Monitoring (TLC/GC)->Cooling & Dilution Reaction Complete Aqueous Washing Aqueous Washing Cooling & Dilution->Aqueous Washing Drying Drying Aqueous Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Pure Product Pure Product Vacuum Distillation->Pure Product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Equilibrium Issue Equilibrium Issue Low Yield->Equilibrium Issue Side Reactions Side Reactions Low Yield->Side Reactions Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Check Catalyst Check Catalyst Incomplete Reaction->Check Catalyst Remove Byproduct Remove Byproduct Equilibrium Issue->Remove Byproduct Change Catalyst Type Change Catalyst Type Side Reactions->Change Catalyst Type

Caption: Troubleshooting logic for addressing low product yield.

References

How to improve the yield of Phenyl acetoacetate transesterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the transesterification of phenyl acetoacetate. Our aim is to help you improve reaction yields and overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for the transesterification of this compound?

A1: The choice of catalyst is crucial for achieving high yields in this compound transesterification. Several types of catalysts have been shown to be effective, including Lewis acids and enzymes. Boron-based catalysts, such as boric acid and boron trifluoride diethyl etherate, are particularly noteworthy due to their low toxicity and high efficiency.[1][2] For instance, boron trifluoride diethyl etherate has been used for the transesterification of β-keto esters, including this compound, with various alcohols, resulting in good to excellent yields.[1][2] Other Lewis acids like zinc compounds have also demonstrated catalytic activity.[3] For a more environmentally friendly approach, silica-supported boric acid is a recyclable and efficient option.[4]

Q2: How can I optimize the reaction conditions to maximize the yield?

A2: Optimizing reaction conditions is key to improving the yield of your transesterification reaction. Key parameters to consider include:

  • Temperature: The reaction temperature can significantly impact the reaction rate and selectivity. For some catalytic systems, a moderate temperature of around 69°C has been found to be effective in preventing side reactions.[1]

  • Reaction Time: The optimal reaction time will depend on the specific catalyst and substrates used. Monitoring the reaction progress using techniques like TLC or GC-MS is recommended to determine the point of maximum conversion.

  • Reactant Ratio: Using an excess of the alcohol can help to shift the equilibrium towards the product side, thereby increasing the yield.[5]

  • Solvent: The choice of solvent can influence catalyst activity and substrate solubility. In some cases, solvent-free conditions have been shown to be effective and environmentally friendly.[4]

Q3: What are common side reactions in this compound transesterification and how can I avoid them?

A3: A common side reaction, particularly with α,β-unsaturated alcohols like cinnamyl alcohol, is the Carroll rearrangement, which is followed by decarboxylation.[2] To minimize this and other side reactions, consider the following:

  • Temperature Control: As mentioned, reducing the reaction temperature can help to suppress unwanted side reactions.[1]

  • Catalyst Selection: Choosing a catalyst that is selective for the transesterification reaction over side reactions is important. Some catalysts have shown high selectivity under specific conditions.[2]

  • Anhydrous Conditions: For acid-catalyzed transesterifications, it is crucial to maintain anhydrous (water-free) conditions to prevent hydrolysis of the ester.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield Inactive catalyst- Ensure the catalyst is fresh and has been stored correctly. - For solid catalysts, ensure proper activation if required. - Consider trying a different class of catalyst (e.g., switch from a Lewis acid to an enzyme).
Unfavorable reaction conditions- Systematically vary the temperature, reaction time, and reactant ratios to find the optimal conditions. - Ensure the reaction is being conducted under an inert atmosphere if the catalyst or reactants are air-sensitive.[6]
Presence of water (for acid-catalyzed reactions)- Use anhydrous solvents and reagents. - Dry glassware thoroughly before use.[1]
Formation of Multiple Products (Side Reactions) Reaction temperature is too high- Lower the reaction temperature and monitor the effect on product distribution.[1]
Inappropriate catalyst- Select a catalyst known for its high selectivity for transesterification.[2]
Rearrangement of starting materials or products- For substrates prone to rearrangement (e.g., certain unsaturated alcohols), choose a catalyst and conditions that minimize this side reaction.[2]
Difficulty in Product Isolation Incomplete reaction- Monitor the reaction to ensure it has gone to completion before attempting to isolate the product.
Catalyst interference- If using a solid catalyst, ensure it is completely filtered off before workup.[4] - For soluble catalysts, consider a purification method that effectively removes the catalyst, such as column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for Transesterification of β-Keto Esters

CatalystSubstrateAlcoholYield (%)Reference
Boron Trifluoride Diethyl EtherateThis compoundn-ButanolGood to Excellent[1][2]
Zinc-based complexPhenyl AcetateMethanol>90% (at reflux)[3]
Boric AcidEthyl AcetoacetateVarious primary and secondary alcoholsHigh[1]
Silica-supported Boric AcidMethyl AcetoacetateVarious alcoholsExcellent[4]
3-Nitrobenzeneboronic acidCyclic, aromatic, and open-chain β-keto estersVarious alcoholsGood to Excellent[1]

Experimental Protocols

General Protocol for Boron Trifluoride Diethyl Etherate Catalyzed Transesterification

This protocol is a general guideline based on the successful transesterification of β-keto esters.[1][2]

  • To a stirred solution of the β-keto ester (e.g., this compound, 1 equivalent) and the desired alcohol (1.5-2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane), add boron trifluoride diethyl etherate (BF₃·OEt₂, 10-20 mol%) at room temperature under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired transesterified product.

Visualizations

Experimental_Workflow start Start prep Prepare Reactants & Catalyst (Anhydrous Conditions) start->prep reaction Set up Reaction (Inert Atmosphere) prep->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor workup Reaction Workup (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end End analyze->end

Caption: A general experimental workflow for this compound transesterification.

Troubleshooting_Flowchart start Low Yield? check_catalyst Check Catalyst Activity & Loading start->check_catalyst Yes success Yield Improved start->success No optimize_conditions Optimize Reaction Conditions (Temp, Time, Ratio) check_catalyst->optimize_conditions check_purity Verify Reactant Purity optimize_conditions->check_purity side_reactions Side Reactions Observed? check_purity->side_reactions adjust_temp Adjust Temperature side_reactions->adjust_temp Yes change_catalyst Change Catalyst side_reactions->change_catalyst No Improvement adjust_temp->success change_catalyst->success

Caption: A troubleshooting flowchart for addressing low yield in transesterification reactions.

References

Technical Support Center: Phenyl Acetoacetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of phenyl acetoacetate and its derivatives (e.g., ethyl 2-phenylacetoacetate). It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic routes for this compound, and what are their common challenges?

The synthesis of α-phenylacetoacetate esters is typically achieved through variations of the Claisen condensation or by direct arylation.

  • Claisen Condensation: This classic carbon-carbon bond-forming reaction occurs between two ester molecules in the presence of a strong base.[1][2][3] For this compound, this can be a "crossed" or "mixed" Claisen condensation where one ester partner contains the phenyl group and the other provides the acetyl group. The main challenge is preventing the self-condensation of reactants that have α-hydrogens.[4]

  • Direct Arylation of Acetoacetate Esters: This method involves reacting an acetoacetate ester (like ethyl acetoacetate) with an arylating reagent, such as iodobenzene, in the presence of a base and catalyst.[5] While effective, this reaction can suffer from incomplete conversion and side reactions related to the base and catalyst used.

  • Transesterification: this compound can also be synthesized via the transesterification of a more common ester, like ethyl acetoacetate, with phenol.[6] This method is often favored for its high selectivity and good yields under mild conditions.[6]

Q2: My reaction yield is significantly lower than expected. What is the most likely side reaction?

Low yield is often attributable to competing side reactions. The most common issue is the self-condensation of the starting ester . If your starting material is ethyl phenylacetate, it can react with itself in the presence of a base to form ethyl 2,4-diphenylacetoacetate.[7] This side reaction consumes your starting material, reducing the yield of the desired product.

Another possibility is the hydrolysis of the ester functional groups if water is present in the reaction mixture, especially under basic or acidic workup conditions.

Q3: I've identified a high-molecular-weight impurity in my final product. What could it be?

A common high-molecular-weight byproduct is the result of a self-Claisen condensation . For instance, if you are synthesizing ethyl 2-phenylacetoacetate from ethyl phenylacetate, the enolate of one molecule can attack the carbonyl group of another, leading to the formation of ethyl 2,4-diphenylacetoacetate.[7]

Additionally, aldol-type condensation products can form, especially if the target molecule or precursors are ketones (like phenyl-2-propanone, which is structurally similar).[8][9] These reactions can lead to dimers or even trimers, which would appear as significant high-molecular-weight impurities.[9]

Q4: How can I prevent or minimize the formation of byproducts?

Minimizing side reactions requires careful control of reaction conditions.

  • Control Stoichiometry: Use a precise 1:1 stoichiometry of base to the enolizable ester. Using excess base can promote unwanted side reactions.[3]

  • Temperature Control: Perform the reaction at the lowest effective temperature. Higher temperatures can provide the activation energy for competing reaction pathways.

  • Choice of Reactants (for Crossed Claisen): To prevent self-condensation, use one ester partner that cannot form an enolate (i.e., has no α-hydrogens), such as ethyl benzoate or diethyl carbonate.[4]

  • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dry. Water can hydrolyze the ester and quench the base, leading to lower yields.

Q5: During purification, my product seems to be degrading. Why is this happening?

The α-hydrogen in β-keto esters like this compound is highly acidic (pKa ≈ 11).[3] This makes the compound susceptible to decomposition under certain conditions:

  • Strong Basic or Acidic Conditions: Prolonged exposure to strong acids or bases during workup can catalyze hydrolysis or other rearrangements.

  • High Temperatures: Distillation at atmospheric pressure can lead to thermal decomposition. Vacuum distillation is strongly recommended to lower the boiling point and avoid degradation.[5]

Troubleshooting Summary: Side Reactions and Solutions

The following table summarizes common side reactions, the conditions that favor them, and strategies for mitigation.

Side Reaction TypeContributing FactorsPotential ByproductsPrevention & Troubleshooting Strategy
Self-Claisen Condensation Use of enolizable esters (e.g., ethyl phenylacetate) as both reactants.[7]Dimerized β-keto esters (e.g., ethyl 2,4-diphenylacetoacetate).Use a "crossed" Claisen approach with a non-enolizable ester partner; carefully control base stoichiometry.[4]
Aldol-Type Condensation Presence of ketone functionalities; excess base; elevated temperatures.[9][10]β-hydroxy ketones/esters and their dehydrated α,β-unsaturated derivatives.Maintain low reaction temperatures; use the minimum effective amount of base; add reactants slowly.
Perkin-type Reaction Insufficient acylating agent (e.g., acetic anhydride) in syntheses starting from phenylacetic acid.[8]Cyclized and dehydrated compounds.Use a molar excess of the acylating agent to ensure the primary reaction pathway dominates.[8]
Ester Hydrolysis Presence of water in reagents or from atmosphere; harsh acidic/basic workup.[11]Carboxylic acids (e.g., phenylacetic acid) and alcohol.Use anhydrous solvents and reagents; perform workup under mild pH conditions; minimize exposure to water.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Phenylacetoacetate via Direct Arylation

This protocol is adapted from a method for synthesizing ethyl 2-phenylacetoacetate by reacting ethyl acetoacetate with iodobenzene.[5]

Materials:

  • Ethyl acetoacetate

  • Iodobenzene

  • Sodium hydride (NaH)

  • Toluene (anhydrous)

  • Methyltrioctylammonium chloride (catalyst)

  • Saturated saline solution

  • Microchannel reactor (or standard round-bottom flask)

Procedure:

  • Preparation: Prepare a mixture of ethyl acetoacetate and anhydrous toluene.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) in toluene. Add the catalyst, methyltrioctylammonium chloride.

  • Addition of Reactants: Cool the vessel to 0°C. Slowly add the ethyl acetoacetate/toluene mixture. Following this, add iodobenzene dropwise, maintaining the temperature between 0°C and room temperature.

  • Reaction: Allow the mixture to react for 1-3 hours. Monitor the reaction progress using TLC or GC-MS.

  • Quenching and Workup: Once the reaction is complete, carefully quench the mixture by adding it to a saturated saline solution. Separate the organic layer.

  • Solvent Removal: Remove the toluene from the organic layer by heating under atmospheric pressure until the temperature reaches 100°C.[5]

  • Purification: Purify the crude product by vacuum distillation (-0.1 MPa). The product typically distills around 120°C under these conditions.[5] The expected yield is between 50% and 70%.[5]

Visual Guides and Workflows

Reaction Mechanisms and Logical Diagrams

Synthesis_Pathway

Caption: Comparison of a desired arylation pathway with an undesired self-condensation side reaction.

// Path Base -> Ketone1 [label="1. Deprotonation"]; Ketone1 -> Enolate; Enolate -> Aldol_Adduct [label="2. Nucleophilic Attack"]; Ketone2 -> Aldol_Adduct; Aldol_Adduct -> Dehydrated_Product [label="3. Dehydration (-H2O)"]; }

Caption: General pathway for an aldol-type side reaction leading to dimeric byproducts.

// Nodes Start [label="Problem: Low Yield or\nImpure Product", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Analyze [label="Analyze Crude Product\n(GC-MS, NMR, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Decision1 [label="Major Byproduct Detected?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

// Byproduct Paths HighMW [label="Byproduct MW ≈ 2x\nStarting Material?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Significant Starting\nAcid Detected?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions Sol_Condensation [label="Likely Self-Condensation.\n\nAction:\n1. Check base stoichiometry.\n2. Lower reaction temp.\n3. Consider non-enolizable partner.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Hydrolysis [label="Likely Hydrolysis.\n\nAction:\n1. Use anhydrous reagents/solvents.\n2. Use inert atmosphere.\n3. Use milder workup conditions.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Optimize [label="No clear byproduct.\nReaction may be incomplete.\n\nAction:\n1. Increase reaction time.\n2. Check reagent purity/activity.\n3. Re-evaluate catalyst.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> Analyze; Analyze -> Decision1; Decision1 -> HighMW [label="Yes"]; Decision1 -> Sol_Optimize [label="No"];

HighMW -> Sol_Condensation [label="Yes"]; HighMW -> Hydrolysis [label="No"];

Hydrolysis -> Sol_Hydrolysis [label="Yes"]; Hydrolysis -> Sol_Optimize [label="No"]; }

Caption: A logical workflow for diagnosing and solving issues of low yield in this compound synthesis.

References

Technical Support Center: Purification of Phenyl Acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyl acetoacetate. Our focus is to address common challenges encountered during the removal of phenol impurities from the final product.

Troubleshooting Guides

Issue 1: Residual Phenol Detected in the Final this compound Product

Symptom: Analysis of the purified this compound (e.g., by GC-MS or NMR) indicates the presence of phenol.

Possible Causes and Solutions:

  • Incomplete Reaction: The initial transesterification reaction may not have gone to completion, leaving unreacted phenol.

  • Inefficient Purification: The chosen purification method may not be adequate for complete removal of phenol.

  • Product Degradation: The this compound may be degrading back to phenol under certain conditions.

Recommended Action: Alkaline Wash (Aqueous Base Extraction)

This is the most common and effective method for removing acidic impurities like phenol from an organic product. Phenol reacts with a base such as sodium hydroxide (NaOH) to form sodium phenoxide, which is highly soluble in water and can be extracted from the organic layer.[1][2][3]

Detailed Experimental Protocol: Alkaline Wash

  • Dissolution: Dissolve the crude this compound product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). A typical concentration is 10-20% w/v.

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous sodium hydroxide (NaOH) solution (e.g., 1-2 M).

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Caution: Do not shake vigorously, as this can lead to the formation of emulsions.

    • Allow the layers to separate. The upper layer will be the organic phase (if using a solvent less dense than water like ethyl acetate or diethyl ether), and the lower layer will be the aqueous phase containing the sodium phenoxide.

    • Drain the lower aqueous layer.

    • Repeat the extraction with fresh NaOH solution two to three more times to ensure complete removal of phenol.

  • Neutralization Wash: Wash the organic layer with deionized water to remove any residual NaOH.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break any minor emulsions and removes dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Analysis: Analyze the final product for purity.

Quantitative Data: Phenol Partitioning

The efficiency of the alkaline wash is dependent on the partition coefficient of phenol between the organic solvent and the aqueous base. The following table provides illustrative partition coefficients (Kow) for phenol in different solvent-water systems. A higher Kow indicates a greater preference for the organic phase, meaning more extractions may be necessary.

Organic SolventPartition Coefficient (log Kow)Citation
1-Octanol1.46 - 1.18[4]
Benzene2.06 - 2.64[5]
Toluene1.36 - 1.87[5]
Ethylbenzene1.47 - 1.85[5]
n-Hexane0.099 - 0.244[5]

Note: The partition coefficient will be significantly lower in an alkaline aqueous phase due to the conversion of phenol to the highly water-soluble sodium phenoxide.

Issue 2: Emulsion Formation During Alkaline Wash

Symptom: A stable or slow-to-separate emulsion forms at the interface between the organic and aqueous layers during the extraction process.

Possible Causes and Solutions:

  • Vigorous Shaking: Overly aggressive mixing of the two phases.

  • Similar Densities: The densities of the organic and aqueous layers are too close.

  • Presence of Surfactants or Particulates: Impurities in the reaction mixture can stabilize emulsions.

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (10-20 minutes). Sometimes, emulsions will break on their own.

  • Gentle Swirling: Gently swirl the contents of the funnel to encourage the layers to coalesce.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Change Solvent Volume:

    • Adding more of the organic solvent can sometimes help to break an emulsion.

    • Adding a small amount of water may also be effective.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsified layer.

  • Centrifugation: If available, centrifuging the mixture can force the separation of the layers.

Workflow for Troubleshooting Emulsions

G start Emulsion Formed patience Wait 10-20 minutes start->patience swirl Gentle Swirling patience->swirl Not Resolved resolved Emulsion Resolved patience->resolved Resolved brine Add Saturated Brine swirl->brine Not Resolved swirl->resolved Resolved solvent Add More Organic Solvent brine->solvent Not Resolved brine->resolved Resolved filter Filter through Celite® solvent->filter Not Resolved solvent->resolved Resolved centrifuge Centrifuge filter->centrifuge Not Resolved filter->resolved Resolved centrifuge->resolved Resolved

Caption: Troubleshooting workflow for emulsion formation.

Frequently Asked Questions (FAQs)

Q1: Can the alkaline wash cause hydrolysis of my this compound product?

A1: Yes, hydrolysis of the ester is a potential side reaction under basic conditions, which would lead to the formation of phenol and acetoacetic acid.[6][7] The rate of hydrolysis is dependent on the concentration of the base, the temperature, and the duration of contact. To minimize hydrolysis:

  • Use a dilute solution of NaOH (e.g., 1-2 M).

  • Perform the extractions at room temperature or below.

  • Work quickly to minimize the contact time between the organic and aqueous layers.

  • Immediately follow the alkaline wash with a water wash to remove residual base.

Q2: I suspect a Fries rearrangement has occurred. What is it, and how can I identify the byproducts?

A2: The Fries rearrangement is a reaction of a phenolic ester, like this compound, that can be catalyzed by Lewis acids or Brønsted acids.[8][9][10][11] It involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, forming ortho- and para-hydroxy aryl ketones. In the case of this compound, this would result in the formation of ortho- and para-hydroxyacetoacetophenone. Phenol can also be a byproduct of this rearrangement.[9]

The formation of these byproducts is favored by:

  • Low temperatures (e.g., <60°C): Favors the formation of the para-isomer.[9]

  • High temperatures (e.g., >160°C): Favors the formation of the ortho-isomer.[9]

  • Non-polar solvents: Tend to favor the ortho-isomer.[11]

  • Polar solvents: Tend to favor the para-isomer.[11]

These byproducts can be identified by analytical techniques such as GC-MS and NMR spectroscopy.[12][13][14][15][16][17]

Logical Diagram of the Fries Rearrangement

G PAA This compound Catalyst Lewis or Brønsted Acid PAA->Catalyst Reacts with o_HAP o-Hydroxyacetoacetophenone Catalyst->o_HAP Forms (ortho) p_HAP p-Hydroxyacetoacetophenone Catalyst->p_HAP Forms (para) Phenol Phenol (byproduct) Catalyst->Phenol

Caption: Fries rearrangement of this compound.

Q3: Are there alternative methods to an alkaline wash for removing phenol?

A3: While alkaline wash is the most common and generally most effective method, other techniques can be employed, particularly if the product is sensitive to base.

MethodPrincipleAdvantagesDisadvantages
Column Chromatography Separation based on the differential adsorption of the components to a stationary phase (e.g., silica gel). Phenol is more polar than this compound.Can provide very high purity. Avoids the use of aqueous base.Can be time-consuming and requires larger volumes of solvent. May have lower product recovery.
Distillation Separation based on differences in boiling points. Phenol has a lower boiling point than this compound.Effective for large-scale purifications.Requires a significant difference in boiling points for efficient separation. High temperatures may cause product degradation.
Solid-Phase Extraction (SPE) A cartridge containing a solid adsorbent is used to selectively retain the phenol impurity while the this compound passes through.Can be faster than column chromatography and uses less solvent.May require method development to select the appropriate sorbent and elution conditions. May not be as effective for large quantities.

Q4: How can I confirm that all the phenol has been removed from my product?

A4: Several analytical techniques can be used to assess the purity of your this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting and quantifying volatile impurities like phenol.[12][14][15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of any remaining phenol.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of phenol. A co-spot of your product with a phenol standard will confirm if the impurity is present.

References

Troubleshooting low conversion rates in Phenyl acetoacetate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving Phenylacetoacetate.

Troubleshooting Guides

This section addresses specific issues that can lead to low conversion rates in common reactions utilizing Phenylacetoacetate.

Issue 1: Low Yield in Knoevenagel Condensation

Question: I am performing a Knoevenagel condensation with Phenylacetoacetate and an aromatic aldehyde, but my yields are consistently low. What are the potential causes and how can I improve the conversion rate?

Answer:

Low yields in the Knoevenagel condensation with Phenylacetoacetate can stem from several factors, including catalyst inefficiency, suboptimal reaction conditions, and side reactions.

Possible Causes and Solutions:

  • Catalyst Choice and Activity: The basicity of the catalyst is crucial for the deprotonation of the active methylene group in Phenylacetoacetate. If the catalyst is too weak, the reaction will be slow, leading to incomplete conversion.

    • Troubleshooting:

      • Consider using a stronger base as a catalyst. While traditional catalysts like piperidine are common, studies have shown that amino acids with higher basicity can improve catalytic efficiency.

      • Ensure the catalyst is not degraded or contaminated. Use fresh, high-purity catalyst for each reaction.

      • Some reactions may benefit from a Lewis acid catalyst to activate the aldehyde. A comparative study of different catalysts may be necessary to find the optimal one for your specific substrates.[1][2]

  • Reaction Conditions: Temperature and solvent play a significant role in the reaction rate and equilibrium.

    • Troubleshooting:

      • Temperature: While some Knoevenagel condensations proceed at room temperature, gentle heating can often increase the reaction rate. However, excessive heat can lead to side reactions and decomposition. Monitor the reaction closely and optimize the temperature.

      • Solvent: The choice of solvent can impact the solubility of reactants and the stability of intermediates. Polar aprotic solvents like DMF or DMSO can be effective. In some cases, solvent-free conditions or the use of greener solvents like water with a surfactant have shown excellent results.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting:

      • Self-condensation of the aldehyde: This can be minimized by slowly adding the aldehyde to the reaction mixture containing Phenylacetoacetate and the catalyst.

      • Michael Addition: The product of the Knoevenagel condensation is an α,β-unsaturated compound, which can undergo a subsequent Michael addition with another molecule of Phenylacetoacetate. This can be controlled by adjusting the stoichiometry of the reactants.

Experimental Protocol: Optimized Knoevenagel Condensation

  • To a round-bottom flask, add Phenylacetoacetate (1 equivalent) and the aromatic aldehyde (1 equivalent).

  • Add the chosen solvent (e.g., ethanol, DMF, or under solvent-free conditions).

  • Add the catalyst (e.g., piperidine, 10 mol%).

  • Stir the reaction mixture at the optimized temperature (e.g., room temperature to 80°C) and monitor the progress by TLC.

  • Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow for Knoevenagel Condensation

Knoevenagel_Troubleshooting start Low Yield in Knoevenagel Condensation check_catalyst Evaluate Catalyst - Purity - Activity - Basicity start->check_catalyst check_conditions Assess Reaction Conditions - Temperature - Solvent - Reaction Time start->check_conditions check_side_reactions Investigate Side Reactions - Aldehyde self-condensation - Michael addition start->check_side_reactions optimize_catalyst Optimize Catalyst - Screen different bases - Adjust catalyst loading check_catalyst->optimize_catalyst optimize_conditions Optimize Conditions - Vary temperature - Screen solvents check_conditions->optimize_conditions modify_procedure Modify Procedure - Slow addition of aldehyde - Adjust stoichiometry check_side_reactions->modify_procedure successful_reaction Improved Yield optimize_catalyst->successful_reaction optimize_conditions->successful_reaction modify_procedure->successful_reaction

Caption: Troubleshooting decision tree for Knoevenagel condensation.

Issue 2: Poor Conversion in Hantzsch Dihydropyridine Synthesis

Question: I am attempting a Hantzsch synthesis using Phenylacetoacetate, an aldehyde, and a nitrogen source, but the reaction is sluggish and gives a low yield of the dihydropyridine product. What could be wrong?

Answer:

The Hantzsch synthesis is a multi-component reaction, and its success is highly dependent on the reaction conditions and the purity of the starting materials.

Possible Causes and Solutions:

  • Inefficient Catalyst: While the Hantzsch reaction can sometimes proceed without a catalyst, an acid catalyst is often employed to accelerate the condensation steps.

    • Troubleshooting:

      • The use of p-toluenesulfonic acid (p-TSA) has been shown to be effective, and optimizing its concentration can significantly improve yields.[3]

      • Other catalysts like ceric ammonium nitrate (CAN) have also been used successfully, particularly in "green" chemistry approaches.[4]

  • Suboptimal Solvent and Temperature: The choice of solvent can dramatically impact the reaction rate and product yield.

    • Troubleshooting:

      • While traditional methods often use alcohols like ethanol, studies have shown that solvent-free conditions or the use of aqueous micelles can lead to higher yields and shorter reaction times.[5]

      • The reaction is often performed at elevated temperatures (reflux). Ensure the temperature is appropriate for the chosen solvent system.

  • Purity of Reactants: The Hantzsch reaction is sensitive to impurities in the starting materials.

    • Troubleshooting:

      • Ensure the aldehyde is free of carboxylic acid impurities, which can interfere with the reaction.

      • Use high-purity Phenylacetoacetate and nitrogen source (e.g., ammonium acetate).

Experimental Protocol: Optimized Hantzsch Synthesis

  • In a round-bottom flask, combine the aldehyde (1 equivalent), Phenylacetoacetate (2 equivalents), and ammonium acetate (1.1 equivalents).

  • Add the catalyst (e.g., p-TSA, 20 mol%) if a catalyzed reaction is desired.

  • Heat the mixture at the optimized temperature (e.g., 80°C) under solvent-free conditions or in a suitable solvent (e.g., ethanol).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and add cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridine.

Quantitative Data: Effect of Catalyst Loading on Hantzsch Synthesis

EntryCatalyst (p-TSA) Loading (mol%)Reaction Time (min)Yield (%)
153650
2102560
3152575
4201590
5251690
Data adapted from an efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free conditions.[3]
Issue 3: Low Yield and Side Products in Pechmann Condensation

Question: My Pechmann condensation of a phenol with Phenylacetoacetate is giving a low yield of the desired coumarin, and I am observing the formation of other products. How can I optimize this reaction?

Answer:

The Pechmann condensation is sensitive to the reactivity of the phenol, the choice of acid catalyst, and the reaction temperature.

Possible Causes and Solutions:

  • Catalyst Selection: A variety of acid catalysts can be used for the Pechmann condensation, and their effectiveness can vary depending on the substrates.

    • Troubleshooting:

      • Strong protic acids like sulfuric acid are traditionally used but can lead to charring and side reactions.

      • Lewis acids such as FeCl₃·6H₂O can be effective and may offer milder reaction conditions.[6][7]

      • Solid acid catalysts can also be employed for easier work-up and potential recyclability.

  • Phenol Reactivity: Electron-rich phenols (e.g., resorcinol) are more reactive and generally give higher yields under milder conditions. Electron-deficient phenols may require harsher conditions and stronger catalysts.

    • Troubleshooting:

      • For less reactive phenols, consider increasing the reaction temperature and using a more potent catalyst.

  • Side Reactions: The formation of chromones is a common side reaction in the Pechmann condensation.

    • Troubleshooting:

      • The choice of catalyst and reaction conditions can influence the selectivity towards coumarin formation. Careful optimization is key to minimizing chromone formation.

Experimental Protocol: Optimized Pechmann Condensation

  • To a round-bottom flask, add the phenol (1 equivalent) and Phenylacetoacetate (1.5 equivalents).

  • Add the acid catalyst (e.g., FeCl₃·6H₂O, 10 mol%).

  • Heat the reaction mixture at the optimized temperature (e.g., reflux in toluene) for the required time (can be several hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data: Optimization of Pechmann Reaction Conditions

EntryCatalyst (FeCl₃·6H₂O) (mol%)SolventTemperatureTime (h)Yield (%)
15TolueneReflux1675
210TolueneReflux1692
315TolueneReflux1693
410TolueneRoom Temp.2420
510EthanolReflux1635
Data adapted from a facile iron(III) chloride hexahydrate catalyzed synthesis of coumarins.[6][7]

Frequently Asked Questions (FAQs)

Q1: My Phenylacetoacetate has a yellow tint. Can I still use it?

A1: A slight yellow color in Phenylacetoacetate is common and usually does not significantly affect most reactions. However, a dark yellow or brown color may indicate decomposition or the presence of impurities. For sensitive reactions, it is recommended to purify the Phenylacetoacetate by vacuum distillation before use.

Q2: I am having trouble with the work-up of my Phenylacetoacetate reaction, forming emulsions during extraction. What can I do?

A2: Emulsion formation is a common issue, especially in reactions involving basic or acidic aqueous solutions. To break emulsions, you can try adding a saturated solution of sodium chloride (brine) or a small amount of a different organic solvent with a different polarity. In some cases, filtering the mixture through a pad of celite can also be effective.

Q3: What are some common side reactions of Phenylacetoacetate that I should be aware of?

A3: Besides the specific side reactions mentioned in the troubleshooting guides, Phenylacetoacetate can undergo self-condensation under certain conditions. Transesterification can also occur if the reaction is carried out in an alcohol solvent that is different from the ester group of the Phenylacetoacetate (e.g., using methanol with ethyl phenylacetoacetate).

Q4: How can I monitor the progress of my Phenylacetoacetate reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of most organic reactions. Use a suitable solvent system that gives good separation between your starting materials and products. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, techniques like GC-MS or HPLC can be used.

Q5: In the Japp-Klingemann reaction with Phenylacetoacetate, the pH of the reaction mixture seems to be critical. What is the optimal pH range?

A5: The Japp-Klingemann reaction involves the coupling of a diazonium salt with an enolate. The formation of the enolate from Phenylacetoacetate is favored under basic conditions, while the diazonium salt is more stable under acidic conditions. Therefore, a careful balance of pH is required. The coupling is often carried out in a buffered solution, typically at a pH between 4 and 5, to ensure a sufficient concentration of the enolate without decomposing the diazonium salt.[8]

Reaction Pathway: Japp-Klingemann Reaction

Japp_Klingemann phenylacetoacetate Phenylacetoacetate enolate Enolate Anion phenylacetoacetate->enolate Base azo_compound Azo Compound (Intermediate) enolate->azo_compound + Diazonium Salt diazonium Aryl Diazonium Salt diazonium->azo_compound hydrazone Hydrazone Product azo_compound->hydrazone Hydrolysis & Rearrangement

References

Phenyl acetoacetate decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the decomposition of phenyl acetoacetate and strategies for its prevention.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, storage, and use of this compound in experimental settings.

Q1: My reaction yield is significantly lower than expected. Could this compound decomposition be the cause?

A1: Yes, decomposition is a common reason for low yields in reactions involving β-keto esters like this compound. The two primary degradation pathways are hydrolysis and decarboxylation. Hydrolysis, which can be catalyzed by acids or bases, breaks the ester bond to form phenol and acetoacetic acid. The resulting acetoacetic acid is unstable and can readily undergo decarboxylation, especially with gentle heating, to produce phenylacetone and carbon dioxide.

Common Causes of Low Yield:

  • Presence of water: Moisture in solvents, reagents, or glassware can lead to hydrolysis.

  • Inappropriate pH: Both acidic and basic conditions can accelerate decomposition. Basic conditions, in particular, promote hydrolysis.[1]

  • Elevated temperatures: High reaction or storage temperatures can promote both hydrolysis and subsequent decarboxylation.[2]

  • Prolonged reaction times: Extended exposure to reaction conditions can increase the extent of decomposition.

Q2: I've noticed an unexpected phenolic odor from my sample or reaction mixture. What does this indicate?

A2: A distinct smell of phenol is a strong indicator that your this compound has undergone hydrolysis. This pathway cleaves the ester bond, releasing phenol, which has a characteristic medicinal odor. To confirm, you can analyze a sample of the headspace or the mixture itself by Gas Chromatography-Mass Spectrometry (GC-MS) to identify phenol.

Q3: My analytical results (NMR, GC-MS) show a peak corresponding to phenylacetone. How did this form?

A3: The presence of phenylacetone is a result of a two-step decomposition process. First, the this compound is hydrolyzed to phenol and acetoacetic acid. The acetoacetic acid intermediate is a β-keto acid, which is thermally unstable and readily loses carbon dioxide (decarboxylates) to form phenylacetone. This process is often accelerated by heat.

Q4: How can I monitor the decomposition of my this compound sample?

A4: You can monitor the stability of this compound and the appearance of its degradation products using standard chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is suitable for quantifying the disappearance of the starting material and the appearance of phenol.[3][4] GC-MS is also highly effective for identifying volatile decomposition products like phenol and phenylacetone.[5]

Q5: What are the ideal storage conditions to maximize the shelf-life of this compound?

A5: To minimize decomposition, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C for long-term storage.[3]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent air- and moisture-induced degradation.

  • Container: Use a tightly sealed, airtight container. Amber glass is recommended to protect from light.

  • Purity: Ensure the initial purity is high, as impurities can sometimes catalyze decomposition.

Decomposition Pathways and Prevention

This compound is susceptible to two primary decomposition pathways: hydrolysis and decarboxylation .

Hydrolysis

Hydrolysis is the cleavage of the ester bond by water to yield phenol and acetoacetic acid. This reaction is significantly accelerated by the presence of acids or bases. Base-catalyzed hydrolysis is particularly rapid for phenyl esters due to the electron-withdrawing nature of the phenyl group, which makes the carbonyl carbon more electrophilic.[1]

Hydrolysis cluster_conditions Conditions PAA This compound TS Tetrahedral Intermediate PAA->TS + H₂O H2O H₂O Catalyst H⁺ or OH⁻ Products Phenol + Acetoacetic Acid TS->Products - H⁺/OH⁻

Diagram 1. this compound Hydrolysis Pathway.
Decarboxylation

Decarboxylation is the loss of carbon dioxide, typically from the acetoacetic acid intermediate formed during hydrolysis. This reaction is facile for β-keto acids and is often promoted by heat, leading to the formation of phenylacetone.

Decarboxylation AAA Acetoacetic Acid (from Hydrolysis) TransitionState Cyclic Transition State AAA->TransitionState Heat (Δ) Enol Enol Intermediate TransitionState->Enol CO2 CO₂ TransitionState->CO2 Ketone Phenylacetone Enol->Ketone Tautomerization Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup A 1. Flame-dry all glassware under vacuum. B 2. Cool glassware under an inert atmosphere (N₂ or Ar). A->B C 3. Use anhydrous solvents from a purification system or freshly opened bottle. B->C D 4. Add solvent and other reagents to the flask via syringe. C->D E 5. Bring this compound to room temperature before opening. D->E F 6. Add this compound to the reaction mixture via syringe. E->F G 7. Maintain a positive pressure of inert gas throughout. F->G H 8. Control reaction temperature carefully (use a cryostat if needed). G->H I 9. Monitor reaction by TLC/LC-MS to avoid unnecessarily long times. H->I J 10. Upon completion, perform a neutral or slightly acidic workup. I->J

References

Optimizing catalyst loading for Phenyl acetoacetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Phenyl acetoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the transesterification of a β-keto ester, such as ethyl acetoacetate or methyl acetoacetate, with phenol.[1] This reaction involves the exchange of the alkoxy group of the acetoacetate with a phenoxy group and is typically catalyzed by an acid or a base.[1]

Q2: What are the common catalysts used for this transesterification?

A2: Common catalysts include basic catalysts like 4-(Dimethylamino)pyridine (DMAP) in the presence of a base such as triethylamine, which is often used under reflux conditions.[1] Acidic catalysts, including zeolites, are also employed, particularly in industrial settings, due to their shape selectivity and reusability.[2][3]

Q3: What are the typical challenges encountered during the synthesis of this compound?

A3: Researchers may face challenges such as lower reactivity compared to aliphatic counterparts due to the steric hindrance and electronic effects of the phenyl group.[1] This may necessitate harsher reaction conditions or more potent catalysts.[1] Controlling regioselectivity and minimizing side product formation are also key challenges that require careful optimization of reaction parameters.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[4][5][6][7] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. The reaction is considered complete when the limiting reactant spot disappears.[4]

Q5: What is a suitable method for purifying the final product?

A5: After the reaction is complete, the crude product can be purified using flash column chromatography.[8][9] A suitable eluent system, often a mixture of hexanes and ethyl acetate, is used to separate the desired this compound from any unreacted starting materials or byproducts.[8][10][11]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion

Possible Causes:

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction to completion.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at excessively high temperatures.

  • Inadequate Reaction Time: The reaction may not have been allowed to run for a sufficient duration.

  • Presence of Water: Moisture in the reactants or solvent can inhibit the reaction, especially in acid-catalyzed processes.

  • Catalyst Deactivation: The catalyst may have lost its activity due to poisoning or coking.

Solutions:

  • Optimize Catalyst Loading: Systematically vary the catalyst concentration to find the optimal loading for your specific conditions.

  • Adjust Reaction Temperature: Experiment with a range of temperatures to determine the ideal balance between reaction rate and selectivity.

  • Extend Reaction Time: Monitor the reaction by TLC and continue until the limiting reactant is no longer visible.[4]

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, and consider using a Dean-Stark apparatus to remove water formed during the reaction.

  • Regenerate or Replace Catalyst: If catalyst deactivation is suspected, refer to the catalyst regeneration protocols or use a fresh batch of catalyst.

Issue 2: Formation of Byproducts

Possible Causes:

  • Side Reactions: Depending on the reaction conditions, side reactions such as self-condensation of the acetoacetate or undesired reactions with the phenol can occur.

  • Fries Rearrangement: In the presence of strong acid catalysts, the product this compound can undergo a Fries rearrangement to form hydroxyacetophenone isomers.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of byproducts.

Solutions:

  • Optimize Reaction Conditions: Carefully control the temperature, catalyst, and reaction time to minimize side reactions.

  • Choose a Milder Catalyst: If the Fries rearrangement is an issue, consider using a milder, non-acidic catalyst like DMAP.

  • Adjust Reactant Ratio: Experiment with different molar ratios of the β-keto ester and phenol to find the optimal balance for product formation.

  • Purification: Utilize column chromatography to separate the desired product from any formed byproducts.[8]

Issue 3: Catalyst Deactivation

Possible Causes:

  • Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.

  • Poisoning: Impurities in the reactants or solvent can irreversibly bind to the catalyst's active sites.

  • Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.

Solutions:

  • Regeneration: For zeolites, a common regeneration method is calcination at high temperatures (e.g., 500°C) under a flow of air to burn off carbonaceous deposits.[2][12]

  • Purify Reactants: Ensure the purity of starting materials and solvents to avoid introducing catalyst poisons.

  • Control Reaction Temperature: Operate the reaction at the lowest effective temperature to minimize sintering.

Data Presentation

Table 1: Effect of Catalyst Loading on this compound Yield (Hypothetical Data)

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
DMAP/Triethylamine5120675
DMAP/Triethylamine10120688
DMAP/Triethylamine15120692
H-BEA Zeolite10 (wt%)150885
H-BEA Zeolite20 (wt%)150891

Table 2: Effect of Temperature and Reaction Time on this compound Yield (Hypothetical Data)

CatalystCatalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)
DMAP/Triethylamine10 mol%100880
DMAP/Triethylamine10 mol%120688
DMAP/Triethylamine10 mol%140485 (with byproducts)
H-BEA Zeolite20 wt%1301082
H-BEA Zeolite20 wt%150891

Experimental Protocols

Protocol 1: DMAP-Catalyzed Synthesis of this compound

Materials:

  • Ethyl acetoacetate

  • Phenol

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine

  • Anhydrous Toluene (or another suitable solvent)

  • Standard laboratory glassware for reflux reactions

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

  • To the flask, add phenol (1.0 eq), ethyl acetoacetate (1.2 eq), and anhydrous toluene.

  • Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (e.g., 10 mol%).

  • Heat the reaction mixture to reflux (approximately 110-120°C for toluene) and stir.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 6-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1M HCl) to remove triethylamine and DMAP, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain pure this compound.

Protocol 2: Zeolite-Catalyzed Synthesis of this compound

Materials:

  • Ethyl acetoacetate

  • Phenol

  • Activated H-BEA Zeolite catalyst

  • Anhydrous Toluene (or another suitable solvent)

  • Standard laboratory glassware for reflux reactions with a Dean-Stark trap

Procedure:

  • Activate the H-BEA zeolite catalyst by heating at a high temperature (e.g., 500°C) under a stream of dry air for several hours, then cool under vacuum or in a desiccator.

  • Set up a round-bottom flask with a Dean-Stark trap, reflux condenser, and a magnetic stirrer.

  • To the flask, add phenol (1.0 eq), ethyl acetoacetate (1.5 eq), the activated H-BEA zeolite catalyst (e.g., 20 wt% relative to phenol), and anhydrous toluene.

  • Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC. The reaction may require 8-12 hours for completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed with a solvent and regenerated for future use.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants (Ethyl Acetoacetate, Phenol) Reaction_Setup Reaction Setup (Reflux, Stirring) Reactants->Reaction_Setup Catalyst Catalyst (e.g., DMAP or Zeolite) Catalyst->Reaction_Setup Solvent Anhydrous Solvent Solvent->Reaction_Setup Heating Heating Reaction_Setup->Heating Monitoring Monitoring by TLC Heating->Monitoring Periodically Monitoring->Heating Continue if incomplete Quenching Quenching/Washing Monitoring->Quenching If complete Drying Drying Organic Layer Quenching->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Low_Yield Start Low Yield or Incomplete Conversion Cause1 Insufficient Catalyst? Start->Cause1 Cause2 Suboptimal Temperature? Start->Cause2 Cause3 Inadequate Time? Start->Cause3 Cause4 Moisture Present? Start->Cause4 Cause5 Catalyst Deactivated? Start->Cause5 Solution1 Increase Catalyst Loading Cause1->Solution1 Solution2 Optimize Temperature Cause2->Solution2 Solution3 Extend Reaction Time Cause3->Solution3 Solution4 Use Anhydrous Conditions Cause4->Solution4 Solution5 Regenerate/Replace Catalyst Cause5->Solution5

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Purification challenges of Phenyl acetoacetate and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phenylacetoacetate Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of phenylacetoacetate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude phenylacetoacetate?

A1: Crude phenylacetoacetate can contain a variety of impurities depending on the synthetic route. Common impurities may include unreacted starting materials such as phenylacetic acid or its esters, reagents used in the synthesis, and byproducts from side reactions. In related syntheses, impurities such as methyl 2-phenylbut-2-enoate and methyl 2-phenyl-3-hydroxybutanoate have been identified.[1][2] Transesterification with solvent alcohols can also lead to the formation of different ester impurities.[1][2][3]

Q2: My phenylacetoacetate appears to be degrading during purification by distillation. What could be the cause and how can I prevent it?

A2: Phenylacetoacetate and related compounds like phenylacetic acid can be susceptible to thermal decomposition at elevated temperatures.[4][5] High temperatures required for atmospheric distillation can lead to the formation of degradation products such as carbon dioxide, carbon monoxide, and dibenzyl.[4] To mitigate this, it is highly recommended to perform distillation under reduced pressure (vacuum distillation), which lowers the boiling point of the compound.[6][7] For particularly heat-sensitive materials, short-path distillation is an effective technique.[8]

Q3: I am observing low yields after purification. What are the potential causes?

A3: Low yields can result from several factors during the purification process. In distillation, decomposition can be a significant cause. During recrystallization, selecting a suboptimal solvent can lead to the product remaining in the mother liquor.[9] Multiple purification steps, such as successive recrystallizations, can also lead to cumulative losses.[5] Additionally, hydrolysis of the ester during aqueous workups can reduce the yield of the desired product.[6]

Q4: What is the recommended method for storing purified phenylacetoacetate?

A4: Purified phenylacetoacetate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] It should be kept away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[11][12] For long-term stability, storage at -20°C is recommended, which can preserve the compound for five years or more.[13] Protect containers from physical damage and check regularly for leaks.[10]

Troubleshooting Guides

Issue 1: Oiling Out During Recrystallization

Symptom: Instead of forming crystals, the compound separates as an oil when the crystallization solvent is cooled.

Possible Causes:

  • The cooling process is too rapid.

  • The chosen solvent is not ideal, and the compound's solubility does not decrease sufficiently with temperature.

  • The concentration of the solute is too high.

  • The presence of impurities is inhibiting crystallization.

Solutions:

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.[14]

  • Solvent System Adjustment:

    • Add a co-solvent in which the compound is less soluble (an anti-solvent). Add the anti-solvent dropwise to the warm solution until it just becomes cloudy, then add a few drops of the primary solvent to redissolve the precipitate before cooling.[15]

    • Experiment with different solvent mixtures. Common systems include hexane/acetone and hexane/ethyl acetate.[15]

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a small crystal of pure phenylacetoacetate to the cooled, supersaturated solution to induce crystallization.

Issue 2: Persistent Color or Odor After Purification

Symptom: The purified phenylacetoacetate retains an undesirable color (e.g., brown, pink) or a strong phenolic odor.[5]

Possible Causes:

  • Presence of phenolic impurities.

  • Trace amounts of colored byproducts from the synthesis.

  • Oxidation or degradation products.

Solutions:

  • Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities.[7][16] Use with caution, as excessive amounts can adsorb the product and reduce the yield. Filter the hot solution to remove the carbon before allowing it to cool.

  • Washing/Extraction:

    • Wash an ethereal solution of the crude product with a dilute sodium bicarbonate or sodium carbonate solution to remove acidic impurities like phenylacetic acid.

    • A wash with a dilute acid solution can remove basic impurities.

    • Follow with a water wash to remove any remaining salts.[6]

  • Chemical Treatment: A patent for purifying phenylacetic acid suggests using hydrogen peroxide to decolorize the solution before acidification and crystallization.[16]

Experimental Protocols

Protocol 1: Vacuum Distillation of Ethyl Phenylacetoacetate

This protocol is adapted from a procedure for the purification of ethyl α-phenylacetoacetate.[6]

  • Setup: Assemble a vacuum distillation apparatus, including a Claisen flask with a fractionating side arm, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Place the crude ethyl phenylacetoacetate into the Claisen flask. Add boiling chips to ensure smooth boiling.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Heat the flask gently using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling foreshot in a separate receiving flask.

    • Collect the main fraction at the appropriate boiling point and pressure. For ethyl phenylacetoacetate, this is typically 139–143°C at 12 mm Hg or 130–134°C at 5 mm Hg.[6]

    • Change the receiving flask once the temperature starts to drop or rise significantly, indicating the end of the main fraction.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Recrystallization of Phenylacetic Acid

This protocol provides a general guideline for the recrystallization of solid derivatives like phenylacetic acid, which can be adapted for solid phenylacetoacetate derivatives.

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Water can be an effective solvent for polar compounds like phenylacetic acid.[15][17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. If necessary, add more solvent dropwise until a clear solution is obtained.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[14]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

Table 1: Boiling Points of Phenylacetoacetate Esters at Reduced Pressure

CompoundBoiling Point (°C)Pressure (mm Hg)Citation
Ethyl α-phenylacetoacetate139–14312[6]
Ethyl α-phenylacetoacetate130–1345[6]
Ethyl α-phenylacetoacetate145–14711[6]

Table 2: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Effective for thermally sensitive liquids; can remove non-volatile impurities.Requires specialized equipment; potential for decomposition if not controlled properly.Purifying liquid phenylacetoacetate esters from non-volatile or significantly different boiling point impurities.[6][18]
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Can yield very pure product; relatively simple and inexpensive.[9][15]Yield loss; finding a suitable solvent can be challenging; not suitable for oils.[7][9]Purifying solid phenylacetoacetate derivatives or compounds that are solids at room temperature.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Highly effective for separating complex mixtures; applicable to a wide range of compounds.Can be time-consuming and solvent-intensive; requires careful selection of stationary and mobile phases.Isolating the target compound from impurities with similar physical properties.
Aqueous Wash/Extraction Separation based on the differential solubility of compounds in immiscible liquids, often by converting them to salts.Good for removing acidic or basic impurities.[16]Can lead to hydrolysis of the ester; may form emulsions.Pre-purification step to remove acidic or basic starting materials and byproducts.

Visualizations

G cluster_workflow General Purification Workflow for Phenylacetoacetate Crude Crude Phenylacetoacetate Wash Aqueous Wash / Extraction (e.g., NaHCO3 wash) Crude->Wash Remove acidic/basic impurities Dry Drying of Organic Phase (e.g., MgSO4) Wash->Dry SolventRemoval Solvent Removal (Rotary Evaporation) Dry->SolventRemoval Purification Primary Purification SolventRemoval->Purification Distillation Vacuum Distillation Purification->Distillation If Liquid Recrystallization Recrystallization Purification->Recrystallization If Solid Analysis Purity Analysis (GC, NMR, etc.) Distillation->Analysis Recrystallization->Analysis PureProduct Pure Phenylacetoacetate Analysis->PureProduct

Caption: Workflow for Phenylacetoacetate Purification.

G cluster_troubleshooting Troubleshooting Purification Issues Start Purification Attempted CheckPurity Is the product pure? Start->CheckPurity Impure Product is Impure CheckPurity->Impure No LowYield Is the yield acceptable? CheckPurity->LowYield Yes ImpurityType Identify Impurity Type Impure->ImpurityType AcidicBasic Acidic/Basic Impurities ImpurityType->AcidicBasic pH sensitive Colored Colored Impurities ImpurityType->Colored Visual SideProduct Neutral Side Products ImpurityType->SideProduct Other SolutionWash Perform Aqueous Wash (e.g., NaHCO3) AcidicBasic->SolutionWash SolutionCarbon Treat with Activated Carbon during Recrystallization Colored->SolutionCarbon SolutionColumn Perform Column Chromatography or Re-distill/Re-crystallize SideProduct->SolutionColumn SolutionWash->CheckPurity SolutionCarbon->CheckPurity SolutionColumn->CheckPurity Success Pure Product Obtained Done Process Complete Success->Done LowYield->Success Yes Optimize Optimize Conditions: - Slower cooling - Adjust solvent - Use vacuum distillation LowYield->Optimize No Optimize->Start Retry

Caption: Troubleshooting Flowchart for Purification.

References

Preventing hydrolysis of Phenyl acetoacetate during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of phenyl acetoacetate during experimental workups.

Troubleshooting Guides & FAQs

Q1: My final product yield is consistently low, and I suspect hydrolysis of this compound during workup. What are the primary causes?

A1: this compound, a β-keto ester, is susceptible to both acid- and base-catalyzed hydrolysis, which cleaves the ester bond to form phenol and acetoacetic acid. The primary causes of hydrolysis during workup are exposure to basic or strongly acidic aqueous solutions and elevated temperatures. Even near-neutral pH can promote base-catalyzed hydrolysis.[1][2]

Q2: What is the ideal pH range to maintain during the workup to minimize hydrolysis?

A2: Based on data from the closely related compound phenyl acetate, the rate of hydrolysis is slowest in acidic conditions, specifically at a pH of less than 4.[1][3] As the pH increases towards neutral and into the basic range, the rate of hydrolysis increases significantly. Therefore, maintaining a mildly acidic environment throughout the aqueous workup is crucial for preserving the integrity of your product.

Q3: How can I effectively neutralize an acidic reaction mixture containing this compound without causing hydrolysis?

A3: Avoid using strong bases like sodium hydroxide or potassium hydroxide for neutralization. Instead, opt for a mild basic wash with a saturated or 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). It is critical to perform this wash quickly and at a low temperature (e.g., in an ice bath) to minimize the time the ester is exposed to even a mildly basic pH.

Q4: Are there alternatives to aqueous workups to completely avoid hydrolysis?

A4: Yes, non-aqueous workups are an excellent strategy. One common method involves quenching the reaction with a non-aqueous acid (e.g., a saturated solution of ammonium chloride in methanol), followed by filtration of any precipitated salts and removal of the solvent under reduced pressure. The crude product can then be purified by chromatography. Another approach is a solvent-free transesterification using a recyclable heterogeneous catalyst like silica-boric acid, which simplifies the workup to a simple filtration.[4]

Q5: Can temperature affect the stability of this compound during workup?

A5: Absolutely. Higher temperatures accelerate the rate of hydrolysis. It is highly recommended to conduct all steps of the workup, especially aqueous washes, at low temperatures (0-5 °C) using an ice bath.

Q6: I am performing a reaction where the ester moiety of this compound needs to be preserved while another functional group reacts. How can I protect the β-keto ester functionality?

A6: The ketone moiety of the β-keto ester can be selectively protected as a ketal (e.g., an ethylene ketal).[5][6][7] This protection is stable under various reaction conditions, and the protecting group can be removed under mild acidic conditions to regenerate the ketone.

Data Presentation: Stability of Phenyl Acetate (as a proxy for this compound)

pHLog (Observed Rate Constant, k_obs / s⁻¹)Relative Hydrolysis RateStability
1-6.0ModerateModerate
2-7.0LowHigh
3-7.5Very LowVery High
4-7.0LowHigh
5-6.0ModerateModerate
6-5.0HighLow
7-4.0Very HighVery Low
8-3.0Extremely HighExtremely Low
9-2.0Extremely HighExtremely Low

Data is estimated from the pH-rate profile of phenyl acetate and is intended for comparative purposes.[1][3]

Experimental Protocols

Protocol 1: Mild Acidic Aqueous Workup

This protocol is designed to minimize hydrolysis by maintaining an acidic environment and low temperature.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly add a cold (0-5 °C), dilute solution of a weak acid, such as 1 M ammonium chloride (NH₄Cl) or 1 M sodium bisulfate (NaHSO₄), to quench the reaction. Monitor the pH to ensure it remains below 4.

  • Extraction: Extract the product with a cold organic solvent (e.g., ethyl acetate or diethyl ether). Perform the extraction multiple times (e.g., 3 x 50 mL) to ensure complete recovery.

  • Washing: Wash the combined organic layers sequentially with:

    • Cold, dilute weak acid (e.g., 1 M NH₄Cl) to remove any remaining basic impurities.

    • Cold, saturated aqueous sodium chloride (brine) to remove dissolved water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature.

  • Purification: Purify the crude product using column chromatography on silica gel.

Protocol 2: Protection of the Ketone as an Ethylene Ketal

This protocol describes the protection of the ketone functionality in a β-keto ester.

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the β-keto ester (e.g., ethyl acetoacetate as a model) in toluene.[6]

  • Reagents: Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the p-TSA.

    • Wash with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting ketal-protected β-keto ester by distillation or column chromatography.

Protocol 3: Deprotection of the Ethylene Ketal

This protocol outlines the removal of the ethylene ketal protecting group.

  • Dissolution: Dissolve the ketal-protected compound in a mixture of acetone and water.

  • Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the deprotection is complete.

  • Neutralization: Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent.

  • Washing and Drying: Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the deprotected β-keto ester.

Mandatory Visualizations

Hydrolysis_of_Phenyl_Acetoacetate phenyl_acetoacetate This compound phenol Phenol phenyl_acetoacetate->phenol Hydrolysis acetoacetic_acid Acetoacetic Acid phenyl_acetoacetate->acetoacetic_acid Hydrolysis water H₂O acid_base H⁺ or OH⁻ (catalyst)

Caption: Hydrolysis of this compound.

Workup_Workflow start Reaction Mixture (contains this compound) cool Cool to 0-5 °C start->cool quench Quench with cold, dilute weak acid (pH < 4) cool->quench extract Extract with cold organic solvent quench->extract wash_acid Wash with cold, dilute weak acid extract->wash_acid wash_brine Wash with cold brine wash_acid->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify end Pure this compound purify->end

Caption: Recommended Mild Acidic Workup Workflow.

References

Technical Support Center: Phenyl Acetoacetate Synthesis & LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Phenyl acetoacetate and the identification of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the transesterification of a simpler acetoacetate ester, such as methyl acetoacetate or ethyl acetoacetate, with phenol.[1] This reaction typically utilizes a catalyst, like 4-dimethylaminopyridine (DMAP), and a base, such as triethylamine, under reflux conditions.[1][2]

Q2: What is the expected mass-to-charge ratio (m/z) for this compound in LC-MS?

A2: The chemical formula for this compound is C10H10O3.[2] The expected m/z for the protonated molecule [M+H]+ would be approximately 179.07.

Q3: What are some potential biological activities of this compound and its derivatives?

A3: this compound and its derivatives have shown potential for various biological activities, including enzyme inhibition, neuroprotective effects, and anti-inflammatory properties.[2]

Troubleshooting Guide

Issue 1: My LC-MS chromatogram shows an unexpected peak with a high molecular weight.

  • Question: I am observing a significant peak at an m/z that is higher than my expected product. What could this be?

  • Answer: A common byproduct in reactions involving phenyl groups and acetoacetic esters is the formation of diphenylacetone. This can occur as a side reaction. You should also consider the possibility of polysubstitution on the phenyl ring if your reaction conditions are harsh.

Issue 2: I am seeing a peak that corresponds to the starting material (phenol or ethyl acetoacetate).

  • Question: My reaction seems to be incomplete, as I can still see the starting materials in my LC-MS analysis. What can I do?

  • Answer: Incomplete reactions can be due to several factors:

    • Reaction Time: The reaction may not have been run long enough. Ensure you are following the recommended reaction time in your protocol.

    • Catalyst Activity: The catalyst (e.g., DMAP) may have degraded. Use fresh catalyst.

    • Temperature: Ensure the reaction is maintained at the correct reflux temperature to drive the reaction to completion.

    • Moisture: The presence of water can interfere with the reaction. Ensure all your glassware is dry and use anhydrous solvents.

Issue 3: My mass spectrum for the main peak does not show the expected fragmentation pattern.

  • Question: The fragmentation pattern of my main product peak in the MS/MS analysis is not what I predicted for this compound. Why might this be?

  • Answer: While a detailed prediction of the fragmentation pattern can be complex, some common fragmentations for esters include the loss of the alkoxy or aryloxy group. If your fragmentation pattern is significantly different, consider the following:

    • Isomeric Byproducts: It's possible that an isomer of this compound has formed, which would have the same m/z but a different fragmentation pattern.

    • In-source Fragmentation: The ionization source conditions might be too harsh, leading to excessive fragmentation before the analyzer. Try using gentler ionization conditions.

    • Contamination: The peak you are analyzing might be a co-eluting contaminant. Ensure your chromatographic separation is adequate.

Data Presentation: Expected Byproducts in this compound Synthesis

Compound NameChemical FormulaMolecular WeightExpected m/z [M+H]+
This compoundC10H10O3178.18179.07
PhenolC6H6O94.1195.05
Ethyl acetoacetateC6H10O3130.14131.07
DiphenylacetoneC15H14O210.27211.11
Phenylacetic acidC8H8O2136.15137.06

Experimental Protocols

Synthesis of this compound via Transesterification

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl acetoacetate

  • Phenol

  • 4-dimethylaminopyridine (DMAP)

  • Triethylamine

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Ensure all glassware is thoroughly dried.

  • In a round-bottom flask, dissolve phenol in anhydrous toluene.

  • Add ethyl acetoacetate to the solution.

  • Add a catalytic amount of DMAP and triethylamine to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove the catalysts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product using vacuum distillation or column chromatography.

LC-MS Analysis of this compound Reaction Mixture

Instrumentation and Conditions:

  • LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient: A typical gradient might start with a low percentage of Solvent B, increasing to a high percentage over several minutes to elute all components.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detector: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally suitable for these compounds.

  • Scan Range: A scan range of m/z 50-500 should be sufficient to detect the expected products and byproducts.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition (e.g., 95% A, 5% B).

  • Filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

Byproduct Identification Workflow

Byproduct_Identification_Workflow cluster_synthesis This compound Synthesis cluster_analysis LC-MS Analysis cluster_identification Byproduct Identification Start Start: this compound Synthesis Reaction ReactionMixture Crude Reaction Mixture Start->ReactionMixture SamplePrep Sample Preparation (Dilution & Filtration) ReactionMixture->SamplePrep LCMS LC-MS Analysis SamplePrep->LCMS Chromatogram Total Ion Chromatogram (TIC) LCMS->Chromatogram PeakIntegration Peak Integration & Mass Spectra Extraction Chromatogram->PeakIntegration ExpectedMasses Compare m/z with Expected Byproducts Table PeakIntegration->ExpectedMasses Match Potential Byproduct Identified ExpectedMasses->Match Match Found NoMatch Unknown Peak ExpectedMasses->NoMatch No Match FurtherAnalysis Further Analysis (MS/MS, Literature Search) NoMatch->FurtherAnalysis

Caption: Workflow for identifying byproducts in this compound synthesis using LC-MS.

References

How to drive Phenyl acetoacetate synthesis to completion

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving high-yield, high-purity synthesis of phenylacetoacetate esters is crucial for various applications, including the production of pharmaceuticals and fragrances. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help drive your synthesis to completion.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This guide addresses specific issues that may arise during the synthesis of phenylacetoacetate esters, such as ethyl phenylacetoacetate.

dot

TroubleshootingGuide cluster_start Initial Observation cluster_causes Potential Causes cluster_solutions Solutions & Optimizations start Low Yield or Incomplete Reaction cause1 Suboptimal Reaction Conditions start->cause1 cause2 Reagent Quality Issues start->cause2 cause3 Presence of Side Reactions start->cause3 cause4 Inefficient Work-up/Purification start->cause4 solution1a Optimize Temperature & Time cause1->solution1a solution1b Adjust Reactant Ratios cause1->solution1b solution1c Select Appropriate Catalyst cause1->solution1c solution2a Ensure Anhydrous Conditions cause2->solution2a solution2b Verify Starting Material Purity cause2->solution2b solution3a Identify & Minimize Byproducts cause3->solution3a solution4a Improve Extraction Technique cause4->solution4a solution4b Optimize Distillation/Chromatography cause4->solution4b

Caption: Troubleshooting workflow for low-yield phenylacetoacetate synthesis.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in phenylacetoacetate synthesis can stem from several factors. Systematically addressing the following points can help improve your outcomes:

  • Reaction Equilibrium: The Fischer esterification of phenylacetic acid is a reversible reaction. To drive the reaction towards the product (the ester), consider the following:

    • Use of Excess Alcohol: Employing a large excess of the alcohol (e.g., ethanol) can shift the equilibrium to favor the formation of the ester.[1][2]

    • Water Removal: The byproduct of the esterification is water. Removing water as it forms, for example by using a Dean-Stark apparatus or a drying agent, can significantly increase the yield.[1]

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. For the synthesis of ethyl phenylacetate from benzyl cyanide, heating to boiling for 6-7 hours is recommended.[3] For other methods, monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

    • Catalyst Activity: The acid catalyst (e.g., sulfuric acid or hydrochloric acid) is crucial. Ensure the correct concentration and amount of catalyst is used. For some reactions, stronger bases like sodium amide or sodium hydride may increase yields.[4]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. One common side reaction is the hydrolysis of the ester product back to the carboxylic acid, especially during the work-up phase if conditions are not carefully controlled.

  • Purification Losses: Significant amounts of product can be lost during extraction and purification steps. Ensure efficient extraction by using the appropriate solvent and performing multiple extractions. Optimize distillation conditions (pressure and temperature) to avoid decomposition of the product.

Question: I am observing the formation of significant byproducts. What are they and how can I minimize them?

Answer: The nature of byproducts depends on the synthetic route employed.

  • From Benzyl Cyanide: When synthesizing ethyl phenylacetate from benzyl cyanide, a potential byproduct is phenylacetic acid, formed by the hydrolysis of the starting material or the product.[3] To minimize this, ensure anhydrous conditions during the reaction and wash the organic layer with a mild base like a 10% sodium carbonate solution during work-up to remove any acidic impurities.

  • Claisen Condensation: In a crossed Claisen condensation using two different esters, a mixture of all four possible products can be formed if both esters have enolizable α-hydrogens.[4] To avoid this, use one ester that cannot form an enolate (e.g., an aromatic ester without α-hydrogens).[4]

Question: How can I effectively purify my phenylacetoacetate product?

Answer: Purification is critical to obtain a high-purity product.

  • Extraction and Washing: After the reaction is complete, the mixture is typically poured into water. The product is then extracted with an organic solvent like ether. The organic layer should be washed with a dilute sodium carbonate or sodium bicarbonate solution to remove unreacted acid and the acid catalyst.[3] A subsequent wash with brine (saturated NaCl solution) helps to remove residual water.

  • Drying: The organic extract should be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove any remaining water before solvent evaporation.

  • Distillation: The final purification is usually achieved by distillation under reduced pressure (vacuum distillation).[3][5] This is important because phenylacetoacetate esters have relatively high boiling points and can decompose at atmospheric pressure. Collect the fraction that distills at the correct boiling point and pressure. For example, ethyl phenylacetate boils at 132–138°C at 32 mm Hg.[3]

Frequently Asked Questions (FAQs)

What are the most common methods for synthesizing phenylacetoacetate esters?

The most common methods include:

  • Fischer Esterification: The reaction of phenylacetic acid with an alcohol in the presence of a strong acid catalyst.[3][6]

  • From Benzyl Cyanide: The reaction of benzyl cyanide with an alcohol and a strong acid like sulfuric acid.[3] This method is often convenient for laboratory-scale synthesis.

  • Alkylation of Acetoacetic Esters: The reaction of an acetoacetic ester with a phenylating agent.[5]

  • Claisen Condensation: A base-catalyzed condensation between two ester molecules.[7][8]

dot

SynthesisPathways cluster_reactants Starting Materials cluster_product Product reactant1 Phenylacetic Acid + Alcohol product Phenylacetoacetate Ester reactant1->product catalyst1 Acid Catalyst (e.g., H₂SO₄) reactant2 Benzyl Cyanide + Alcohol reactant2->product catalyst2 Strong Acid (e.g., H₂SO₄) reactant3 Ethyl Acetoacetate + Phenylating Agent reactant3->product base1 Base (e.g., NaH) catalyst1->product catalyst2->product base1->product

Caption: Common synthetic routes to Phenylacetoacetate Esters.

What are the key safety precautions to consider during the synthesis?

  • Use of Strong Acids and Bases: Handle strong acids like sulfuric acid and strong bases with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Handling Benzyl Cyanide: Benzyl cyanide is toxic and should be handled with extreme care in a fume hood.[9]

  • Flammable Solvents: Many organic solvents used in the synthesis and purification (e.g., ether, ethanol) are flammable. Avoid open flames and use a heating mantle or steam bath for heating.

How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.

Quantitative Data Summary

The yield of phenylacetoacetate synthesis is highly dependent on the chosen method and reaction conditions. The following table summarizes reported yields for different synthetic approaches.

Synthesis MethodStarting MaterialsCatalyst/ReagentReaction ConditionsYield (%)Reference
From Benzyl CyanideBenzyl cyanide, EthanolSulfuric AcidReflux for 6-7 hours83-87[3]
AlkylationEthyl acetoacetate, IodobenzeneNaH, Methyltrioctylammonium chloride0°C to room temperature, 1-3 hours in Toluene50-70[5]
From α-phenylacetoacetonitrileα-phenylacetoacetonitrile, Absolute ethanolDry Hydrogen Chloride, then Sulfuric Acid-10°C for HCl saturation, then hydrolysis50-81[10]

Detailed Experimental Protocol: Synthesis of Ethyl Phenylacetate from Benzyl Cyanide

This protocol is adapted from a procedure described in Organic Syntheses.[3]

Materials:

  • Benzyl cyanide (3.85 moles, 450 g)

  • 95% Ethanol (918 cc, 750 g)

  • Concentrated Sulfuric Acid (408 cc, 750 g)

  • 10% Sodium Carbonate solution

  • Water

  • Anhydrous Sodium Sulfate

Equipment:

  • 3-L round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a 3-L round-bottomed flask, carefully mix 750 g of 95% ethanol, 750 g of concentrated sulfuric acid, and 450 g of benzyl cyanide. Fit the flask with an efficient reflux condenser.

  • Reflux: Heat the mixture to boiling using a heating mantle. The mixture will separate into two layers. Continue to reflux for six to seven hours.

  • Quenching: After cooling, pour the reaction mixture into 2 L of cold water. The ethyl phenylacetate will form the upper layer.

  • Extraction and Washing: Separate the upper organic layer. Wash this layer with a small amount of 10% sodium carbonate solution to remove any unreacted acid.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Distill the crude product under reduced pressure. Collect the fraction boiling at 132–138°C/32 mm. The expected yield is between 525–550 g (83–87% of the theoretical amount).[3]

References

Minimizing tar formation in Phenyl acetoacetate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize tar formation in reactions involving phenyl acetoacetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of tar formation in reactions with this compound?

A1: Tar formation in this compound reactions is typically a result of several competing side reactions and decomposition pathways. The primary causes include:

  • Self-condensation: this compound can react with itself, especially under basic conditions, leading to the formation of higher molecular weight byproducts that appear as tar.[1][2]

  • Thermal Decomposition: As a β-keto ester, this compound is susceptible to decomposition upon heating. This can lead to decarboxylation and the formation of various reactive species that polymerize into tar.[3][4]

  • Side Reactions with Reagents: In specific reactions like the Japp-Klingemann or Knorr synthesis, side reactions with reagents or intermediates can lead to complex mixtures and tarry byproducts. For instance, electron-rich anilines in the Japp-Klingemann reaction can be prone to forming tarry products.[5]

  • Air Oxidation: Sensitivity to air, especially at elevated temperatures, can lead to oxidative decomposition and polymerization.

Q2: What is the role of temperature in tar formation?

A2: Temperature is a critical parameter. While higher temperatures can increase the rate of the desired reaction, they can also significantly accelerate the rate of decomposition and self-condensation reactions, leading to increased tar formation. It is crucial to maintain the optimal temperature for the specific reaction being performed and to avoid localized overheating. Inadequate heat transfer control can lead to hot spots and thermal degradation.[6]

Q3: How does the choice of solvent affect tar formation?

A3: The solvent can influence reaction rates and the stability of intermediates. Aprotic solvents are often preferred to minimize side reactions involving the solvent. The polarity of the solvent can also play a role in the solubility of reactants and intermediates, which can in turn affect reaction rates and the propensity for side reactions.

Q4: Can the order of reagent addition impact the formation of byproducts?

A4: Absolutely. The order and rate of addition of reagents can be critical in minimizing side reactions. For instance, in reactions involving highly reactive intermediates, slow, controlled addition of one reagent to another can help to maintain a low concentration of the reactive species and favor the desired reaction pathway over side reactions that lead to tar.

Troubleshooting Guides

Problem: My reaction mixture turned dark brown or black, and I have a low yield of the desired product.

This is a classic sign of significant tar formation. Here’s a step-by-step guide to troubleshoot this issue:

Possible Cause Troubleshooting Step Explanation
Reaction Temperature Too High 1. Review the literature for the optimal temperature range for your specific reaction. 2. Use an oil bath or other temperature-controlled apparatus to ensure uniform and stable heating. 3. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.High temperatures can cause thermal decomposition of this compound and other reactants, leading to polymerization.[3]
Incorrect pH (Too Basic or Too Acidic) 1. Measure the pH of your reaction mixture if applicable. 2. For base-catalyzed reactions, consider using a weaker base or a non-nucleophilic base. 3. For acid-catalyzed reactions, ensure the acid concentration is optimal. Acid catalysis can facilitate both the desired reaction and decomposition pathways.[7][8]This compound is susceptible to both acid and base-catalyzed decomposition and self-condensation.[1]
Presence of Oxygen 1. Degas your solvent before use. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Oxygen can promote oxidative decomposition and polymerization of starting materials and products.
Impure Starting Materials 1. Check the purity of your this compound and other reagents by techniques such as NMR or GC-MS. 2. Purify starting materials if necessary (e.g., by distillation).Impurities can act as catalysts for decomposition or participate in side reactions.

Problem: I have a significant amount of a viscous, tarry residue after workup.

This indicates that tar has formed and co-precipitated with or contaminated your product.

Possible Cause Troubleshooting Step Explanation
Ineffective Workup Procedure 1. Try washing the crude product with a non-polar solvent (e.g., hexanes) to dissolve the desired product and leave the more polar tar behind. 2. Consider a column chromatography purification with a carefully chosen solvent system.Tar is often a complex mixture of polar, high-molecular-weight compounds.
Product Instability 1. Analyze your product immediately after isolation. 2. Store the purified product at a low temperature and under an inert atmosphere.The desired product itself may be unstable and decompose over time to form tar.
Self-Condensation During Workup 1. Ensure that the pH is neutralized during the workup process. 2. Avoid excessive heating during solvent removal.Residual acid or base from the reaction can catalyze self-condensation during concentration of the product.

Experimental Protocols

Example Protocol: Knorr Pyrazole Synthesis with Minimized Tar Formation

This protocol is a general guideline and may need to be optimized for specific substrates.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetoacetate (1 equivalent) and the appropriate 1,3-dicarbonyl compound (1 equivalent).

    • Add a suitable solvent (e.g., ethanol or acetic acid).

    • Place the flask under an inert atmosphere (nitrogen or argon).

  • Reagent Addition:

    • Dissolve the hydrazine derivative (1 equivalent) in the same solvent in a separate flask.

    • Add the hydrazine solution dropwise to the stirred solution of the dicarbonyl compounds at room temperature over a period of 30-60 minutes.

  • Reaction and Monitoring:

    • After the addition is complete, slowly heat the reaction mixture to the optimal temperature (e.g., reflux).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography to remove any baseline tarry material.

Visualizations

TarFormationPathway Reactants Phenylacetoacetate + Other Reagents Desired_Product Desired Product Reactants->Desired_Product Desired Pathway (Optimized Conditions) Side_Reactions Side Reactions (e.g., Self-Condensation, Decomposition) Reactants->Side_Reactions Undesired Pathway (Suboptimal Conditions) Tar Tar Formation Side_Reactions->Tar

Caption: Simplified reaction pathways for this compound.

TroubleshootingWorkflow Start Tar Formation Observed Check_Temp Is Reaction Temperature Too High? Start->Check_Temp Lower_Temp Lower Temperature & Monitor Check_Temp->Lower_Temp Yes Check_pH Is pH Outside Optimal Range? Check_Temp->Check_pH No End Problem Resolved Lower_Temp->End Adjust_pH Adjust pH with Appropriate Acid/Base Check_pH->Adjust_pH Yes Check_Atmosphere Is Reaction Run Under Inert Atmosphere? Check_pH->Check_Atmosphere No Adjust_pH->End Use_Inert Use Inert Atmosphere (N2 or Ar) Check_Atmosphere->Use_Inert No Check_Purity Are Starting Materials Pure? Check_Atmosphere->Check_Purity Yes Use_Inert->End Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Check_Purity->End Yes Purify_Reagents->End

Caption: Troubleshooting workflow for tar formation.

References

Technical Support Center: Phenylacetoacetate Synthesis Without a Dean-Stark Trap

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of phenyl acetoacetate without a Dean-Stark trap. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary alternatives to using a Dean-Stark trap for water removal in phenylacetoacetate synthesis?

A1: The primary alternatives to a Dean-Stark trap for removing water during the Fischer esterification of phenylacetic acid with an alcohol (e.g., ethanol to form ethyl phenylacetoacetate) are:

  • Using an excess of the alcohol reactant: By significantly increasing the concentration of the alcohol, the reaction equilibrium can be shifted towards the product side, in accordance with Le Châtelier's principle. This method is most effective when the alcohol is inexpensive and can also serve as the reaction solvent.[1][2][3]

  • Employing a dehydrating agent: Chemical desiccants such as molecular sieves (typically 3Å or 4Å) can be added directly to the reaction mixture to adsorb water as it is formed.

  • Microwave-assisted synthesis: Microwave reactors can accelerate the reaction, often leading to high yields in a short amount of time without the need for continuous water removal.[4][5][6][7]

  • Transesterification: This method involves reacting an ester (e.g., ethyl acetoacetate) with an alcohol (e.g., phenol) in the presence of a catalyst to exchange the alkoxy group, thereby avoiding the formation of water altogether.[8][9][10]

Q2: Can I use a drying agent other than molecular sieves?

A2: Yes, other drying agents like anhydrous magnesium sulfate or sodium sulfate can be used. However, molecular sieves are often preferred for in-situ water removal as they are generally more efficient at the temperatures used for esterification and are less likely to interfere with the reaction.

Q3: Is it possible to synthesize this compound without any solvent?

A3: Yes, solvent-free conditions can be employed, particularly in microwave-assisted synthesis and some transesterification reactions.[9] Using an excess of the alcohol reactant can also serve as a solvent-free approach where the alcohol itself acts as the solvent.[11]

Q4: What are the advantages of microwave-assisted synthesis for this reaction?

A4: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (minutes versus hours), often higher yields, and the ability to perform the reaction without a dedicated water-removal apparatus.[4][6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound without a Dean-Stark trap.

Method 1: Fischer Esterification with Excess Alcohol
Problem Possible Cause Solution
Low Yield - Insufficient excess of alcohol. - Reaction has not reached equilibrium. - Ineffective acid catalyst.- Increase the molar excess of the alcohol (e.g., use it as the solvent).[2] - Extend the reflux time. Monitor the reaction progress using TLC.[12] - Ensure the acid catalyst (e.g., concentrated sulfuric acid) is fresh and added in the correct amount.
Product contaminated with unreacted phenylacetic acid - Incomplete reaction. - Ineffective work-up.- Drive the reaction further to completion by increasing reflux time or the amount of excess alcohol. - During work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid.[13]
Product contaminated with excess alcohol - Ineffective removal of the excess alcohol after the reaction.- Remove the excess alcohol by distillation or under reduced pressure using a rotary evaporator.[1] - Wash the organic layer with water or brine to remove water-soluble alcohols like ethanol.
Formation of side products - High reaction temperatures can lead to side reactions like sulfonation of the phenyl ring if sulfuric acid is used as a catalyst.[14]- Maintain a controlled reflux temperature. - Consider using a milder acid catalyst, such as an ion-exchange resin (e.g., Amberlyst-15).[11]
Method 2: Microwave-Assisted Synthesis
Problem Possible Cause Solution
Low Yield - Suboptimal reaction time or temperature. - Insufficient microwave power.- Optimize the reaction time and temperature. Start with a lower temperature and shorter time and gradually increase.[4] - Ensure the microwave power is set appropriately for the reaction scale and solvent used.
Charring or decomposition of the product - Excessive temperature or "hot spots" in the reaction mixture.- Reduce the microwave power or the target temperature. - Ensure efficient stirring within the microwave vial.
Incomplete reaction - Insufficient reaction time.- Increase the irradiation time in the microwave reactor. Monitor by TLC.
Method 3: Transesterification
Problem Possible Cause Solution
Low Yield - Inactive or inappropriate catalyst. - Unfavorable reaction equilibrium.- Use an effective catalyst such as potassium carbonate for transesterification with phenols.[8] For other alcohols, consider catalysts like silica-supported boric acid.[9] - Use an excess of the reactant alcohol to shift the equilibrium towards the product.
Reaction does not proceed - The chosen ester is not suitable for the reaction conditions.- Transesterification with phenols may require an activated ester, such as a (hetero)aryl ester, to proceed efficiently.[8]
Difficult product purification - Catalyst residues in the product.- If using a heterogeneous catalyst, it can be removed by simple filtration. For homogeneous catalysts, an appropriate aqueous wash may be necessary during work-up.

Data Presentation

The following table summarizes typical quantitative data for different methods of phenylacetoacetate synthesis without a Dean-Stark trap.

Method Reactants Catalyst Temperature (°C) Time Yield (%)
Fischer Esterification (Excess Alcohol) Phenylacetic acid, Excess EthanolConc. H₂SO₄Reflux (approx. 78°C)2-6 hours80-95[11][13]
Microwave-Assisted Synthesis Phenylacetic acid, EthanolConc. H₂SO₄12030 min~90[4][15]
Transesterification Ethyl acetoacetate, Benzyl alcoholSilica-supported boric acid1005 hours95[9]
Transesterification Pyridin-2-yl 2-methylbenzoate, PhenolK₂CO₃ (10 mol%)6048 hours99[8]

Experimental Protocols

Protocol 1: Fischer Esterification of Phenylacetic Acid with Excess Ethanol
  • In a round-bottom flask equipped with a reflux condenser, combine phenylacetic acid (1.0 equivalent) and absolute ethanol (10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Heat the mixture to a gentle reflux and maintain for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl phenylacetoacetate.

  • Purify the crude product by vacuum distillation if necessary.

Protocol 2: Microwave-Assisted Synthesis of Ethyl Phenylacetate
  • In a 20 mL microwave reaction vessel equipped with a stir bar, add phenylacetic acid (10 mmol) and an excess of ethanol (3.0 mL).

  • Carefully add concentrated sulfuric acid (0.25 mL) dropwise while swirling.

  • Cap the reaction vessel and place it in the microwave reactor.

  • Heat the reaction mixture for 3 minutes at 120°C, with a 3-minute ramp period to reach the target temperature.

  • Allow the vessel to cool to below 55°C.

  • Dilute the reaction mixture with diethyl ether and wash with water, followed by a saturated sodium bicarbonate solution, and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the product.[4]

Protocol 3: Transesterification of Ethyl Acetoacetate with Benzyl Alcohol
  • In a reaction vial, mix ethyl acetoacetate (1.0 equivalent), benzyl alcohol (1.1 equivalents), and silica-supported boric acid (50 mg per 1 mmol of ester).

  • Heat the solvent-free mixture at 100°C for approximately 5 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture to remove the heterogeneous catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the benzyl acetoacetate product.[9]

Visualizations

Experimental_Workflow_Fischer_Esterification cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Mix Phenylacetic Acid, Excess Ethanol, and Sulfuric Acid reflux Reflux for 2-6 hours reactants->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Excess Ethanol (Rotovap) cool->evaporate dissolve Dissolve in Diethyl Ether evaporate->dissolve wash Wash with H₂O, NaHCO₃, Brine dissolve->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation (Optional) concentrate->distill product product distill->product Pure Phenyl Acetoacetate

Caption: Workflow for Fischer Esterification with Excess Alcohol.

Troubleshooting_Logic start Low Yield? check_equilibrium Has reaction reached equilibrium? start->check_equilibrium Yes check_reagents Are reagents in sufficient excess/active? start->check_reagents No check_workup Was work-up effective in isolating product? check_equilibrium->check_workup Yes solution1 Increase reaction time or temperature. check_equilibrium->solution1 No solution2 Increase excess of alcohol or use fresh catalyst. check_reagents->solution2 solution3 Optimize washing and extraction steps. check_workup->solution3 No end end check_workup->end Yes

Caption: Troubleshooting Logic for Low Yield Issues.

References

Validation & Comparative

Validating the Structure of Phenyl Acetoacetate: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical sciences, unambiguous structure determination is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex molecules or the presence of tautomers often require more advanced techniques. This guide provides an objective comparison of 2D NMR techniques—COSY, HSQC, and HMBC—for the structural validation of Phenyl acetoacetate, a classic example of a β-keto ester exhibiting keto-enol tautomerism.

This compound exists as an equilibrium between its keto and enol forms in solution. This guide presents the expected spectral data for both tautomers and outlines the experimental protocols necessary to differentiate them and confirm the molecule's complete structural connectivity.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the keto and enol tautomers of this compound. These values are estimated based on data from analogous compounds, including phenyl acetate and ethyl acetoacetate, and general NMR principles. Actual experimental values may vary based on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound Tautomers in CDCl₃

Assignment (Keto Form) Label Predicted δ (ppm) Multiplicity Assignment (Enol Form) Label Predicted δ (ppm) Multiplicity
Phenyl H (ortho)H-2', H-6'~7.20dPhenyl H (ortho)H-2', H-6'~7.15d
Phenyl H (meta)H-3', H-5'~7.40tPhenyl H (meta)H-3', H-5'~7.35t
Phenyl H (para)H-4'~7.25tPhenyl H (para)H-4'~7.20t
MethyleneH-2~3.80sVinyl HH-2~5.60s
MethylH-4~2.30sMethylH-4~2.15s
----Enol OH-~12.5br s

Table 2: Predicted ¹³C NMR Data for this compound Tautomers in CDCl₃

Assignment (Keto Form) Label Predicted δ (ppm) Assignment (Enol Form) Label Predicted δ (ppm)
Phenyl C (ipso)C-1'~150.5Phenyl C (ipso)C-1'~151.0
Phenyl C (ortho)C-2', C-6'~121.7Phenyl C (ortho)C-2', C-6'~121.5
Phenyl C (meta)C-3', C-5'~129.5Phenyl C (meta)C-3', C-5'~129.3
Phenyl C (para)C-4'~126.0Phenyl C (para)C-4'~125.8
Ester CarbonylC-1~168.0Ester CarbonylC-1~165.0
MethyleneC-2~50.0Vinyl CC-2~98.0
Ketone CarbonylC-3~200.0Enol CC-3~175.0
MethylC-4~30.0MethylC-4~21.0

Comparison of 2D NMR Techniques for Structure Validation

2D NMR experiments provide through-bond correlation data that is essential for assembling molecular fragments and confirming the final structure.

Table 3: Application of 2D NMR Techniques to this compound

Technique Correlation Type Information Gained Expected Key Correlations for this compound
COSY (Correlation Spectroscopy)¹H—¹H (2-3 bonds)Reveals proton-proton coupling networks within a spin system.Both Tautomers: Correlations between the aromatic protons (H-2'/H-3', H-3'/H-4').• Keto Form: No other correlations expected as H-2 and H-4 are singlets.• Enol Form: No other correlations expected as H-2 and H-4 are singlets.
HSQC (Heteronuclear Single Quantum Coherence)¹H—¹³C (1 bond)Directly correlates protons to their attached carbons.[1][2]Aromatic Region: H-2'/C-2', H-3'/C-3', H-4'/C-4'.• Keto Form: H-2/C-2, H-4/C-4.• Enol Form: H-2/C-2, H-4/C-4.
HMBC (Heteronuclear Multiple Bond Correlation)¹H—¹³C (2-3 bonds)Connects molecular fragments by showing long-range correlations between protons and carbons.[2][3]Phenyl Group: H-2' correlates to C-4' and C-1'.• Keto Form: H-2 correlates to C-1, C-3, and C-4. H-4 correlates to C-2 and C-3.• Enol Form: H-2 correlates to C-1, C-3, and C-4. H-4 correlates to C-2 and C-3.

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of this compound, integrating data from 1D and 2D NMR experiments.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis cluster_validation Validation Prep Dissolve this compound in CDCl3 with TMS H1_NMR ¹H NMR Prep->H1_NMR C13_NMR ¹³C NMR Prep->C13_NMR COSY COSY Prep->COSY HSQC HSQC Prep->HSQC HMBC HMBC Prep->HMBC Analyze_1D Identify signals for Keto and Enol tautomers H1_NMR->Analyze_1D C13_NMR->Analyze_1D Analyze_COSY Confirm aromatic spin system COSY->Analyze_COSY Analyze_HSQC Assign H-C one-bond correlations HSQC->Analyze_HSQC Analyze_HMBC Connect fragments via 2-3 bond correlations HMBC->Analyze_HMBC Integration Integrate Data Analyze_1D->Integration Analyze_COSY->Integration Analyze_HSQC->Integration Analyze_HMBC->Integration Validation Structure Confirmed Integration->Validation

Workflow for 2D NMR-based structure validation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality data. The following are generalized protocols for acquiring 2D NMR spectra on a modern spectrometer.

General Sample Preparation
  • Dissolution: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Protocol for ¹H-¹H COSY (Correlation Spectroscopy)

COSY is used to identify protons that are coupled to each other, typically through two or three bonds.[4][5]

  • Initial Setup: Acquire a standard 1D ¹H spectrum to determine the spectral width (SW) and transmitter frequency offset (o1p). Do not spin the sample for 2D experiments.

  • Load Pulse Program: Load a standard gradient-enhanced COSY pulse sequence (e.g., 'cosygpqf' on Bruker systems).

  • Set Parameters:

    • Spectral Width (SW): Set the SW in both dimensions (F1 and F2) to cover all proton signals.

    • Time Domain (TD): Set TD(F2) to 2K (2048) points and TD(F1) to 256 or 512 increments.

    • Number of Scans (NS): Use 2 to 8 scans per increment, depending on sample concentration.

    • Dummy Scans (DS): Use 4 to 16 dummy scans to reach a steady state before acquisition.

  • Acquisition: Start the acquisition.

  • Processing: After acquisition, apply a sine-bell window function to both dimensions and perform a two-dimensional Fourier transform (xfb). The resulting spectrum is typically displayed in magnitude mode.

Protocol for ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates protons with their directly attached carbons, providing unambiguous one-bond connectivity information.[1][6]

  • Initial Setup: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei (¹H: o1p, SW; ¹³C: o2p, SW).

  • Load Pulse Program: Load a standard gradient-enhanced, phase-sensitive HSQC pulse sequence (e.g., 'hsqcedetgpsp' on Bruker systems for multiplicity editing).

  • Set Parameters:

    • ¹H Dimension (F2): Set SW and o1p based on the ¹H spectrum. Set TD(F2) to 1K or 2K points.

    • ¹³C Dimension (F1): Set SW and o2p to cover the expected range of protonated carbons (e.g., 0-180 ppm). Set TD(F1) to 128 or 256 increments.

    • Number of Scans (NS): Use 2 to 8 scans per increment.

    • Recycle Delay (d1): Set to 1-2 seconds.

  • Acquisition: Start the acquisition.

  • Processing: Process the data using a squared sine-bell (QSINE) window function and perform a 2D Fourier transform. Phase correction is required for both dimensions. If an edited HSQC sequence was used, CH/CH₃ signals will appear with opposite phase to CH₂ signals.

Protocol for ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and identifying quaternary carbons.[3][7]

  • Initial Setup: Use the same spectral parameters determined for the HSQC experiment.

  • Load Pulse Program: Load a standard gradient-enhanced HMBC pulse sequence (e.g., 'hmbclpndqf' on Bruker systems).

  • Set Parameters:

    • ¹H Dimension (F2): Use the same parameters as HSQC.

    • ¹³C Dimension (F1): The spectral width should be expanded to include quaternary and carbonyl carbons (e.g., 0-220 ppm). Set TD(F1) to 256 or 512 increments.

    • Number of Scans (NS): HMBC is less sensitive than HSQC; use 8 to 32 scans per increment.

    • Long-Range Coupling Delay: Optimize the delay for an average long-range J-coupling of 7-8 Hz.

  • Acquisition: Start the acquisition.

  • Processing: Process using a sine-bell window function and 2D Fourier transform. The spectrum is typically displayed in magnitude mode and does not require phase correction.

References

A Comparative Analysis of Catalysts for Phenylacetoacetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of phenylacetoacetate, a significant intermediate in the pharmaceutical and fine chemical industries, is critically influenced by the choice of catalyst. This guide provides a comparative overview of different catalytic systems, supported by experimental data, to aid researchers and professionals in selecting the optimal catalyst for their specific needs.

Performance of Catalysts in Acetoacetate Synthesis

The following table summarizes the performance of various catalysts in the synthesis of acetoacetate derivatives, providing a comparative benchmark for the synthesis of phenylacetoacetate.

Catalyst/SystemSubstratesProductReaction ConditionsYield (%)Reaction Time (h)Selectivity (%)
NaH / Methyltrioctylammonium chloride Ethyl acetoacetate, IodobenzeneEthyl 2-phenylacetoacetateToluene, 0°C to room temperature50-701-3Not Specified
Al³⁺-montmorillonite nanoclay Phenylacetic acid, p-cresolp-cresyl phenylacetateNot specifiedHigh (nearly equal to commercial catalysts)Not specifiedNot specified
Pd(PPh₃)₂Cl₂ / TEAC 2,4-Dichlorobenzyl chloride, CO2,4-Dichlorophenylacetic acidXylene, NaOH, 80°C, 1.5 MPa CO9520Not specified
Rhodium complexes Benzyl alcohol, COPhenylacetic acidVaries with pressure, temperature, and promoterHigh activity and selectivity reportedNot specifiedNot specified
Enzymatic Cascade (LAAD, ARO10, ALDH) L-phenylalaninePhenylacetic acid200 mM KP buffer (pH 8.0), 1% glucose, 30°C>99 (conversion)Not specifiedNot specified

Experimental Protocols

Synthesis of Ethyl 2-phenylacetoacetate using NaH and a Phase Transfer Catalyst[1]

This protocol describes the synthesis of Ethyl 2-phenylacetoacetate, a close analog of Phenyl acetoacetate.

Materials:

  • Ethyl acetoacetate

  • Toluene

  • Iodobenzene

  • Sodium hydride (NaH)

  • Methyltrioctylammonium chloride

  • Saturated saline solution

Procedure:

  • A mixture of ethyl acetoacetate and toluene is prepared in a specific ratio.

  • This mixture and iodobenzene are continuously fed into a microchannel reactor at a controlled flow rate. The reactor outlet temperature is maintained at 5-10°C.

  • The reaction mixture is continuously mixed with a saturated saline solution, leading to the formation of two layers.

  • The lower organic layer containing the product is separated.

  • The solvent (toluene) is removed by distillation under atmospheric pressure, with heating up to 100°C.

  • The crude product is then purified by vacuum distillation at -0.1 MPa. The product distills at a reactor temperature of 120°C.

Reaction Mechanisms and Workflow

The synthesis of phenylacetoacetate typically proceeds via the acetoacetic ester synthesis pathway. This involves the alkylation of an acetoacetic ester enolate.

Acetoacetic_Ester_Synthesis AcetoaceticEster Acetoacetic Ester Enolate Enolate Intermediate AcetoaceticEster->Enolate + Base Base Base (e.g., NaH) Base->Enolate Alkylation SN2 Alkylation Enolate->Alkylation PhenylHalide Phenyl Halide (e.g., Iodobenzene) PhenylHalide->Alkylation Phenylacetoacetate This compound Alkylation->Phenylacetoacetate Salt Salt (e.g., NaI) Alkylation->Salt

Caption: General mechanism for acetoacetic ester synthesis.

The general experimental workflow for the synthesis and purification of phenylacetoacetate is depicted below.

Experimental_Workflow Start Start: Reactant Mixing Reaction Catalytic Reaction Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying SolventRemoval Solvent Removal (Evaporation) Drying->SolventRemoval Purification Purification (e.g., Distillation) SolventRemoval->Purification Characterization Product Characterization Purification->Characterization

Caption: A typical experimental workflow for synthesis.

A Comparative Guide to the Reactivity of Phenyl Acetoacetate and Methyl Acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of synthetic intermediates is paramount. This guide provides an objective comparison of the reactivity of two common β-keto esters: phenyl acetoacetate and methyl acetoacetate. While both are valuable precursors, the substitution of a phenyl group for a methyl group on the ester oxygen significantly influences their chemical behavior. This comparison is supported by established principles of organic chemistry and relevant experimental data.

Core Reactivity: The Active Methylene Group

The key to the reactivity of both this compound and methyl acetoacetate is the presence of an active methylene group (the CH₂ group flanked by two carbonyl groups). The protons on this carbon are acidic and can be readily removed by a base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and is central to the synthetic utility of these compounds in reactions such as alkylation and acylation.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, both this compound and methyl acetoacetate exist as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The equilibrium between the keto and enol forms is a crucial factor in their reactivity. For this compound, the phenyl group can further influence this equilibrium through its electronic effects.

Reactivity Comparison: Phenyl vs. Methyl Acetoacetate

The primary difference in reactivity between this compound and methyl acetoacetate stems from the electronic and steric properties of the phenyl versus the methyl group attached to the ester oxygen.

Electronic Effects: The phenoxy group in this compound is more electron-withdrawing than the methoxy group in methyl acetoacetate. This has two main consequences:

  • Acidity of Methylene Protons: The increased inductive effect of the phenoxy group makes the α-protons of this compound slightly more acidic than those of methyl acetoacetate. This can facilitate the formation of the enolate ion.

  • Electrophilicity of the Ester Carbonyl: The ester carbonyl carbon in this compound is more electrophilic, making it more susceptible to nucleophilic attack.

Steric Effects: The phenyl group is significantly bulkier than the methyl group. This steric hindrance can play a role in reactions involving nucleophilic attack at the ester carbonyl or in reactions where the overall size of the molecule influences transition state energies.

A summary of the expected reactivity differences is presented in the table below.

ReactionThis compoundMethyl AcetoacetateRationale
Enolate Formation Potentially faster due to higher acidity of α-protons.Standard.The electron-withdrawing nature of the phenyl group increases the acidity of the active methylene protons.
Alkylation/Acylation The enolate is a potent nucleophile.The enolate is a potent nucleophile.Both form stable enolates that readily undergo alkylation and acylation.
Hydrolysis & Decarboxylation Hydrolysis may be faster due to the more electrophilic ester carbonyl.Standard hydrolysis conditions.The electron-withdrawing phenyl group makes the ester carbonyl more susceptible to nucleophilic attack by water or hydroxide.
Reactions at the Ester Group More reactive towards nucleophiles.Less reactive towards nucleophiles.The greater electrophilicity of the ester carbonyl in this compound.

Experimental Protocols

Alkylation of the Active Methylene Group

Objective: To introduce an alkyl group at the α-position.

General Reaction:

Protocol for Methyl Acetoacetate Alkylation

  • Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.

  • To this solution, add methyl acetoacetate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium enolate.

  • Alkylation: Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Protocol for this compound Alkylation

The protocol is expected to be similar to that of methyl acetoacetate. However, due to the potentially higher acidity, a weaker base or milder conditions might be sufficient. Conversely, the steric bulk of the phenyl group might necessitate slightly longer reaction times or higher temperatures for certain alkyl halides.

  • Enolate Formation: In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Add this compound (1.0 equivalent) dropwise at room temperature and stir for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 equivalents).

  • Heat the reaction to reflux and monitor its progress.

  • Work-up and Purification: Follow the same work-up and purification procedure as for methyl acetoacetate.

Decarboxylation

Objective: To convert the β-keto ester to a ketone. This is typically a two-step process involving hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.

General Reaction:

Protocol for Decarboxylation

  • Hydrolysis: The alkylated acetoacetate (phenyl or methyl ester) is heated at reflux with an aqueous acid solution (e.g., 10% H₂SO₄) or a basic solution (e.g., 10% NaOH) followed by acidification.

  • Decarboxylation: The resulting β-keto acid is often unstable and decarboxylates upon heating. Continued heating of the acidic or acidified mixture is usually sufficient to drive the decarboxylation to completion.

  • Isolation: The resulting ketone can be isolated by distillation or extraction.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the key reactions discussed.

Alkylation_Workflow start Acetoacetate (Phenyl or Methyl) enolate Enolate Formation (Base) start->enolate alkylation Alkylation (Alkyl Halide) enolate->alkylation product Alkylated Acetoacetate alkylation->product

Caption: General workflow for the alkylation of acetoacetates.

Decarboxylation_Workflow start Alkylated Acetoacetate hydrolysis Ester Hydrolysis (Acid or Base) start->hydrolysis keto_acid β-Keto Acid Intermediate hydrolysis->keto_acid decarboxylation Decarboxylation (Heat) keto_acid->decarboxylation product Ketone decarboxylation->product co2 CO₂ decarboxylation->co2

Caption: Workflow for the hydrolysis and decarboxylation of acetoacetates.

Conclusion

A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of Phenyl Acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for pharmaceutical intermediates like phenyl acetoacetate is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. The information is supported by detailed experimental protocols and comparative data to aid in selecting the most suitable method for specific analytical needs.

The Critical Role of Purity in Pharmaceutical Development

The purity of an active pharmaceutical ingredient (API) or an intermediate like this compound directly influences the safety and efficacy of the final drug product.[1][2] Regulatory bodies such as the FDA and EMA have stringent requirements for impurity profiling.[1][2] Therefore, employing robust and accurate analytical methods for purity determination is a critical step in the pharmaceutical manufacturing process.[2]

Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[3][4][5] Unlike chromatographic techniques that often rely on reference standards of the impurities themselves, qNMR allows for the direct quantification of a substance against a certified internal standard of an unrelated compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing a highly accurate and precise measure of concentration and purity.[3][6]

Experimental Protocol: qNMR for this compound Purity

This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean, dry vial. The exact masses should be recorded to four decimal places.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in which both the analyte and the internal standard are fully soluble.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard (typically 15-30 seconds for accurate quantification).

    • Number of Scans (ns): 8 to 16, depending on the sample concentration.

    • Receiver Gain: Optimized to prevent signal clipping.

    • Spectral Width: Sufficient to cover all signals of interest.

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the methylene protons of the acetoacetate moiety) and a signal from the internal standard.

  • The purity of this compound is calculated using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Optimized Parameters) transfer->nmr_acq process_spec Process Spectrum (FT, Phasing, Baseline) nmr_acq->process_spec integrate Integrate Signals (Analyte & IS) process_spec->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

Alternative Methods for Purity Assessment

While qNMR offers significant advantages, HPLC and GC-MS remain widely used and valuable techniques for purity analysis in the pharmaceutical industry.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high sensitivity and resolving power in separating complex mixtures.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable. Phenyl-based columns can also offer enhanced selectivity for aromatic compounds.[7]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is a common starting point. For example, a gradient from 30% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 215 nm or 254 nm).

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis.

  • Quantification: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main peak. For more accurate quantification, reference standards for known impurities are required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds.[2][8] It combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: 5 minutes.

  • Injection: Split injection (e.g., 50:1 split ratio) with an injection volume of 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Quantification: Similar to HPLC, purity is often assessed by the area percent of the main peak in the total ion chromatogram (TIC). Identification of impurities is facilitated by their mass spectra.

Comparative Analysis

The choice of analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the expected impurities.

FeatureqNMRHPLCGC-MS
Principle Signal intensity proportional to the number of nucleiDifferential partitioning between mobile and stationary phasesSeparation based on volatility and interaction with stationary phase, with mass-based detection
Quantification Absolute quantification with an internal standardPrimarily relative (area %), requires impurity standards for absolute quantificationPrimarily relative (area %), requires impurity standards for absolute quantification
Sample Throughput ModerateHighHigh
Sensitivity Moderate to highHighVery high
Structural Info Provides detailed structural informationLimited to retention time and UV spectrumProvides mass spectrum for identification
Sample Prep Simple dissolutionCan require more complex mobile phase preparation and sample filtrationRequires dissolution in a volatile solvent
Destructive NoYesYes

Illustrative Purity Data Comparison

The following table presents hypothetical but realistic purity data for a sample of this compound as determined by the three methods.

MethodPurity (%)Major Impurity DetectedComments
qNMR 98.5 ± 0.2PhenolProvides a highly accurate and precise purity value without the need for an impurity standard.
HPLC 98.8 (Area %)Unidentified peak at RRT 1.2The area percent method assumes equal response factors for all components, which may not be accurate.
GC-MS 98.2 (Area %)Phenol, Ethyl AcetoacetateGood for identifying volatile impurities. Purity by area percent can be skewed by differences in ionization efficiency.

Conclusion

Quantitative NMR is a robust and accurate primary method for assessing the purity of this compound, offering the distinct advantage of absolute quantification without the need for specific impurity reference standards. While HPLC and GC-MS are powerful and sensitive techniques for separation and identification of impurities, their quantitative accuracy for purity determination often relies on the availability of these standards. For researchers and professionals in drug development, a multi-faceted approach is often the most prudent. qNMR can be employed to establish an accurate purity value for a reference batch, which can then be used to qualify and validate more routine, high-throughput chromatographic methods like HPLC and GC-MS for quality control throughout the manufacturing process.

References

A Comparative Guide to the Synthesis of Phenylacetoacetate: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. Phenylacetoacetate, a valuable building block in the synthesis of various pharmaceuticals and fragrances, can be prepared through several synthetic routes. This guide provides a comparative analysis of two prominent methods: the Claisen condensation and the Japp-Klingemann reaction, with a focus on their reported yields and detailed experimental protocols.

At a Glance: Comparison of Phenylacetoacetate Synthesis Methods

MethodKey ReactantsProductReported Yield
Claisen Condensation Ethyl Phenylacetate, Ethyl AcetateEthyl PhenylacetoacetateHigh (specific yield dependent on conditions)
Solvent-Free Claisen Condensation Ethyl PhenylacetateEthyl 2,4-diphenylacetoacetate80%[1][2]
Japp-Klingemann Reaction β-keto-ester, Aryl diazonium saltHydrazone (intermediate)Variable
Alkylation of Ethyl Acetoacetate Ethyl Acetoacetate, IodobenzeneEthyl 2-phenylacetoacetate50-70%

In Focus: Synthesis Methodologies and Experimental Data

Claisen Condensation

The Claisen condensation is a classic carbon-carbon bond-forming reaction that utilizes the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. In the context of phenylacetoacetate synthesis, a crossed Claisen condensation between ethyl phenylacetate and ethyl acetate is a direct route.

A highly efficient, solvent-free variation of the Claisen condensation has been reported for the self-condensation of ethyl phenylacetate, yielding ethyl 2,4-diphenylacetoacetate.[1][2] This method highlights the potential for high yields and environmentally friendly conditions.

Experimental Protocol: Solvent-Free Claisen Condensation of Ethyl Phenylacetate [1][2]

  • Reactants:

    • Potassium tert-butoxide

    • Ethyl phenylacetate

  • Procedure:

    • Potassium tert-butoxide and ethyl phenylacetate are combined in a reaction vessel.

    • The mixture is heated to 100°C for 30 minutes under solvent-free conditions.

  • Yield: 80% of 2,4-diphenyl acetoacetate.[1][2]

To synthesize the target molecule, ethyl phenylacetoacetate, this protocol can be adapted by using ethyl acetate as one of the ester components.

Logical Workflow for Claisen Condensation:

Claisen_Condensation Reactants Ethyl Phenylacetate + Ethyl Acetate + Strong Base Enolate_Formation Enolate Formation (Deprotonation of Ethyl Acetate) Reactants->Enolate_Formation Nucleophilic_Attack Nucleophilic Attack of Enolate on Ethyl Phenylacetate Enolate_Formation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Ethoxide Tetrahedral_Intermediate->Elimination Product Ethyl Phenylacetoacetate Elimination->Product

Caption: Workflow for the Claisen condensation synthesis of Ethyl Phenylacetoacetate.

Japp-Klingemann Reaction

The Japp-Klingemann reaction offers an alternative pathway for the synthesis of α-aryl hydrazones from β-keto esters or β-keto acids and aryl diazonium salts. These hydrazones can then be further converted to the desired β-keto ester. While a versatile reaction, specific yield data for the direct synthesis of phenylacetoacetate via this route is not as readily available in the literature. The reaction typically proceeds through the formation of an azo compound intermediate, which then undergoes hydrolysis and decarboxylation to yield the final hydrazone product.

Reaction Mechanism of the Japp-Klingemann Reaction:

Japp_Klingemann_Reaction Start β-Keto-ester Deprotonation Deprotonation (Base) Start->Deprotonation Enolate Enolate Anion Deprotonation->Enolate Addition Nucleophilic Addition Enolate->Addition Diazonium Aryl Diazonium Salt Diazonium->Addition Azo_Compound Azo Compound Intermediate Addition->Azo_Compound Hydrolysis Hydrolysis Azo_Compound->Hydrolysis Tetrahedral_Intermediate Tetrahedral Intermediate Hydrolysis->Tetrahedral_Intermediate Decomposition Decomposition Tetrahedral_Intermediate->Decomposition Hydrazone Hydrazone Product Decomposition->Hydrazone

Caption: Generalized mechanism of the Japp-Klingemann reaction.

Alkylation of Ethyl Acetoacetate

Another common method involves the direct alkylation of ethyl acetoacetate with an appropriate phenylating agent. A reported procedure utilizes iodobenzene as the phenyl source.

Experimental Protocol: Synthesis of Ethyl 2-phenylacetoacetate

  • Reactants:

    • Ethyl acetoacetate

    • Iodobenzene

    • Sodium hydride (NaH)

    • Methyltrioctylammonium chloride (catalyst)

  • Solvent: Toluene

  • Procedure:

    • Ethyl acetoacetate is reacted with iodobenzene in toluene.

    • The reaction is carried out at a temperature ranging from 0°C to room temperature for 1-3 hours.

    • NaH and methyltrioctylammonium chloride are used as catalysts.

  • Yield: 50% to 70%.

Precursor Synthesis: Ethyl Phenylacetate

The availability of the starting material, ethyl phenylacetate, is crucial for the Claisen condensation route. A reliable method for its synthesis involves the esterification of phenylacetic acid, which can be produced from the hydrolysis of benzyl cyanide. A well-documented procedure reports a high yield for this conversion.

Experimental Protocol: Synthesis of Ethyl Phenylacetate from Benzyl Cyanide

  • Reactants:

    • Benzyl cyanide

    • 95% Ethanol

    • Concentrated Sulfuric acid

  • Procedure:

    • A mixture of benzyl cyanide, 95% ethanol, and concentrated sulfuric acid is heated to boiling for six to seven hours.

    • The mixture is then cooled and poured into water.

    • The upper layer containing the product is separated, washed with a sodium carbonate solution, and distilled under reduced pressure.

  • Yield: 83–87%.

Experimental Workflow for Ethyl Phenylacetate Synthesis:

Ethyl_Phenylacetate_Synthesis Start Benzyl Cyanide + Ethanol + Sulfuric Acid Reflux Heating to Boiling (6-7 hours) Start->Reflux Workup Quenching with Water, Separation, Washing Reflux->Workup Distillation Distillation under Reduced Pressure Workup->Distillation Product Ethyl Phenylacetate Distillation->Product

Caption: Workflow for the synthesis of Ethyl Phenylacetate.

Conclusion

Both the Claisen condensation and the Japp-Klingemann reaction represent viable pathways for the synthesis of phenylacetoacetate and its derivatives. The Claisen condensation, particularly in its solvent-free adaptation, demonstrates high efficiency and aligns with the principles of green chemistry, offering a promising route for industrial applications. The alkylation of ethyl acetoacetate also provides a direct method with moderate to good yields. The Japp-Klingemann reaction, while a powerful tool for creating hydrazones, may require further steps to arrive at the final β-keto ester product. The choice of synthesis method will ultimately depend on factors such as the desired scale of production, available starting materials, and the specific purity requirements of the final product. The provided experimental data and protocols serve as a valuable resource for researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to the Kinetic Analysis of Phenylacetoacetate Formation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of ester formation is paramount for process optimization, yield enhancement, and the development of efficient synthetic routes. This guide provides a comparative analysis of the kinetic parameters for the formation of phenylacetoacetate and related phenylacetate esters under various catalytic systems. The information is compiled from peer-reviewed studies to offer a reliable resource for experimental design and analysis.

Quantitative Kinetic Data Comparison

The following table summarizes the key kinetic parameters for the formation of phenylacetate esters under different catalytic conditions. Due to the limited availability of direct kinetic data for phenylacetoacetate, this table includes data for the esterification of phenylacetic acid with various alcohols, providing a valuable comparative perspective.

Catalyst SystemReactantsSolventTemperature (°C)Rate Law/ModelActivation Energy (Ea) (kJ/mol)Rate Constant (k)Reference
Phase-Transfer Catalysis (4-Methoxyphenyl)acetic acid + 1-BromobutaneToluene25 - 55Pseudo-first-order15.88 kcal/mol (approx. 66.4 kJ/mol)Varies with reactant and catalyst concentrations[1]
Heterogeneous Catalysis (Zeolite) Phenylacetic acid + p-CresolNone (Solvent-free)150 - 190Langmuir-Hinshelwood-Hougen-Watson (LHHW)Not explicitly statedModel-dependent parameters[N/A]
Homogeneous Acid Catalysis Acetic acid + EthanolNone34Second-orderNot explicitly statedk1 = 0.014 L/(gmol·min)[2]
Lipase Catalysis (Novozym 435) 1-Phenylethanol + Ethyl acetaten-Hexane60Michaelis-MentenNot explicitly statedVmax = 0.118 mol/(L·h), Km = 0.105 mol/L[3]
Lipase Catalysis (CAL-B) Benzoic acid + n-PropanolHeptane40Second-orderNot explicitly statedInitial rate = 113.5 mM/min[4]
Homogeneous Acid Catalysis Acetic acid + EthanolNone50 - 60Power-law modelNot explicitly statedVaries with temperature and molar ratio[5][6]
Solid Acid Catalyst (SO3H-functionalized biochar) Oleic acid + MethanolNone80Second-order81.770.223 mL/(mol·h)[7]
Ion-Exchange Resin (Amberlyst-35) 1-Methoxy-2-propanol + Acetic acidNone80Langmuir-Hinshelwood-Hougen-Watson (LHHW)62.0 ± 0.2Model-dependent parameters[8]

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the kinetic analysis of phenylacetate formation.

Phase-Transfer Catalyzed Esterification of a Substituted Phenylacetic Acid

This protocol is based on a study of the esterification of (4-methoxyphenyl)acetic acid with 1-bromobutane using a phase-transfer catalyst.[1]

Materials:

  • (4-Methoxyphenyl)acetic acid

  • 1-Bromobutane

  • Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst

  • Sodium hydroxide (NaOH)

  • Toluene (solvent)

  • Internal standard (e.g., dodecane) for GC analysis

Apparatus:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a sampling port.

  • Constant temperature water bath.

  • Gas chromatograph (GC) with a flame ionization detector (FID).

Procedure:

  • Prepare the aqueous phase by dissolving a known concentration of (4-methoxyphenyl)acetic acid and NaOH in deionized water.

  • Prepare the organic phase by dissolving a known concentration of 1-bromobutane, the phase-transfer catalyst (TBAB), and the internal standard in toluene.

  • Equilibrate both phases to the desired reaction temperature in the water bath.

  • Charge the reactor with the aqueous phase, followed by the organic phase.

  • Start the mechanical stirrer at a constant speed to ensure a stable interfacial area.

  • Withdraw samples from the organic phase at regular time intervals using a syringe.

  • Immediately quench the reaction in the samples by adding a quenching agent (e.g., a dilute acid solution) to neutralize the NaOH.

  • Analyze the samples by GC to determine the concentration of the product, butyl-(4-methoxyphenyl)acetate, and the remaining 1-bromobutane.

  • Plot the concentration of the reactant or product versus time to determine the reaction rate and the rate constant.

  • Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol

This protocol describes the enzymatic synthesis of 1-phenylethyl acetate.[3]

Materials:

  • Racemic 1-phenylethanol

  • Ethyl acetate (acyl donor and solvent)

  • Immobilized lipase (e.g., Novozym 435)

  • n-Hexane (co-solvent, optional)

  • Molecular sieves (to remove water)

Apparatus:

  • Shaking incubator or a temperature-controlled shaker.

  • Reaction vials with screw caps.

  • Gas chromatograph (GC) with a chiral column for enantiomeric excess determination.

Procedure:

  • To a reaction vial, add 1-phenylethanol, ethyl acetate, and n-hexane (if used).

  • Add the immobilized lipase to the reaction mixture.

  • If operating under anhydrous conditions, add activated molecular sieves.

  • Seal the vial and place it in a shaking incubator set to the desired temperature and agitation speed.

  • Withdraw aliquots of the reaction mixture at different time intervals.

  • Centrifuge the aliquots to separate the immobilized enzyme.

  • Analyze the supernatant by GC to determine the concentrations of the substrate (1-phenylethanol) and the product (1-phenylethyl acetate).

  • Use a chiral GC column to determine the enantiomeric excess of the unreacted substrate and the product.

  • Calculate the initial reaction rate from the linear portion of the concentration-time curve.

  • Determine the Michaelis-Menten kinetic parameters (Vmax and Km) by performing experiments at various substrate concentrations and fitting the data to the Michaelis-Menten equation or its linearized forms (e.g., Lineweaver-Burk plot).

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical experimental workflow for studying the kinetics of phenylacetoacetate formation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing React_A Prepare Phenylacetic Acid Solution Reactor Combine Reactants and Catalyst in a Temperature- Controlled Reactor React_A->Reactor React_B Prepare Alcohol Solution React_B->Reactor Catalyst Prepare Catalyst (e.g., Acid, Base, Enzyme) Catalyst->Reactor Sampling Withdraw Samples at Timed Intervals Reactor->Sampling Quench Quench Reaction in Samples Sampling->Quench Analysis Analyze Samples (e.g., GC, HPLC, Titration) Quench->Analysis Conc_Time Plot Concentration vs. Time Analysis->Conc_Time Kinetics Determine Rate Law, Rate Constant, and Activation Energy Conc_Time->Kinetics G Carboxylic_Acid Phenylacetic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl [R-C(OH)2]+ Carboxylic_Acid->Protonated_Carbonyl + H+ Protonated_Carbonyl->Carboxylic_Acid - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Alcohol Alcohol (R'-OH) Alcohol->Tetrahedral_Intermediate Tetrahedral_Intermediate->Protonated_Carbonyl - R'-OH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Proton_Transfer->Tetrahedral_Intermediate Water_Leaving Elimination of Water Proton_Transfer->Water_Leaving Water_Leaving->Proton_Transfer Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H2O Protonated_Ester->Water_Leaving + H2O Ester Phenylacetoacetate (R-COOR') Protonated_Ester->Ester - H+ Ester->Protonated_Ester + H+ H_plus H+ H2O H2O

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Phenyl Acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Phenyl acetoacetate is critical in various stages of research and manufacturing. The selection of an appropriate analytical method is a pivotal decision that influences the reliability of experimental data. This guide provides a comprehensive cross-validation of common analytical techniques for this compound, offering a comparative analysis of their performance based on experimental data.

Comparison of Analytical Methods for this compound

The following table summarizes the key performance parameters of four common analytical methods for the quantification of this compound. This data has been compiled from various studies and is presented to facilitate a direct comparison.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry (with Derivatization)Titrimetry
Principle Separation by volatility and mass-to-charge ratioSeparation by polarityColorimetric reaction and light absorbanceNeutralization reaction
Linearity (R²) > 0.99> 0.99> 0.98Not Applicable
Accuracy (% Recovery) 98-102%97-103%95-105%90-110%
Precision (% RSD) < 5%< 5%< 10%< 15%
Limit of Detection (LOD) ng/mL rangeµg/mL rangeµg/mL rangemg/mL range
Limit of Quantification (LOQ) ng/mL - µg/mL rangeµg/mL rangeµg/mL rangemg/mL range
Specificity HighHighModerate to HighLow
Throughput ModerateHighHighLow
Cost per Sample HighModerateLowVery Low
Primary Application Trace analysis, impurity profilingRoutine analysis, quality controlHigh-throughput screeningAssay of pure substance

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific, making it suitable for the trace analysis of this compound and its related impurities. The protocol is adapted from methodologies used for the analysis of similar volatile organic compounds.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

Procedure:

  • Sample Preparation: Dissolve a known weight of the this compound sample in a suitable solvent (e.g., ethyl acetate) to achieve a concentration within the calibrated range.

  • Injection: Inject 1 µL of the prepared sample into the GC injector port.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 80 °C for 2 minutes, ramp to 300 °C at 5 °C/min, and hold for 14 minutes.

    • Transfer Line Temperature: 280 °C

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-600

Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Quantify the analyte using a calibration curve prepared from standard solutions of known concentrations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the routine analysis of this compound. The following protocol is based on a reversed-phase method suitable for non-polar analytes.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the linear range of the assay.

  • Injection: Inject 20 µL of the sample solution into the HPLC system.

  • Chromatographic Run: Elute the sample isocratically with the mobile phase.

  • Detection: Monitor the absorbance at 260 nm.

Data Analysis: The this compound peak is identified by its retention time. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards.

UV-Vis Spectrophotometry (with Derivatization)

This colorimetric method provides a simple and cost-effective approach for the quantification of this compound. The method involves a derivatization reaction to produce a colored complex that can be measured spectrophotometrically. This protocol is based on the reaction of esters with hydroxylamine and ferric chloride.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Derivatization:

    • To 1 mL of the this compound sample solution in ethanol, add 1 mL of alkaline hydroxylamine solution.

    • Heat the mixture in a water bath at 60 °C for 5 minutes.

    • Cool the solution to room temperature and add 1 mL of 1 M HCl.

    • Add 1 mL of 0.37 M ferric chloride solution and dilute to a known volume with distilled water.

  • Measurement:

    • Allow the color to develop for 15 minutes.

    • Measure the absorbance of the resulting violet-colored complex at the wavelength of maximum absorbance (approximately 530 nm) against a reagent blank.

Data Analysis: Calculate the concentration of this compound in the sample using a standard calibration curve prepared with known concentrations of this compound that have undergone the same derivatization procedure.

Titrimetry

Titrimetry offers a classical and straightforward method for the assay of this compound, particularly for bulk drug analysis where high concentrations are expected. The method is based on the saponification of the ester followed by back-titration of the excess alkali.

Instrumentation:

  • Burette, pipettes, and standard volumetric flasks

Reagents:

  • Standardized 0.5 M Ethanolic Potassium Hydroxide

  • Standardized 0.5 M Hydrochloric Acid

  • Phenolphthalein indicator

Procedure:

  • Saponification:

    • Accurately weigh about 2 g of the this compound sample into a flask.

    • Add 25.0 mL of 0.5 M ethanolic potassium hydroxide.

    • Heat the mixture under a reflux condenser on a water bath for 1 hour.

  • Titration:

    • Cool the flask to room temperature.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the excess potassium hydroxide with 0.5 M hydrochloric acid.

    • Perform a blank titration under the same conditions without the sample.

Calculation: The amount of this compound is calculated from the difference in the volume of hydrochloric acid consumed in the blank and the sample titrations.

Visualizing the Workflow

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for the GC-MS and HPLC analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Ethyl Acetate start->dissolve inject Inject 1 µL dissolve->inject gc_sep GC Separation (DB-5MS Column) inject->gc_sep ms_detect MS Detection (EI, m/z 50-600) gc_sep->ms_detect identify Identify Peak (Retention Time & Mass Spec) ms_detect->identify quantify Quantify using Calibration Curve identify->quantify result Report Result quantify->result HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject 20 µL dissolve->inject hplc_sep HPLC Separation (C18 Column) inject->hplc_sep uv_detect UV Detection (260 nm) hplc_sep->uv_detect identify Identify Peak (Retention Time) uv_detect->identify quantify Quantify using Peak Area & Calibration identify->quantify result Report Result quantify->result

Phenyl Acetoacetate: A Versatile Alternative to Traditional β-Keto Esters in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for versatile and efficient building blocks in organic synthesis is perpetual. Phenyl acetoacetate is emerging as a compelling alternative to commonly used β-keto esters like ethyl acetoacetate and tert-butyl acetoacetate, offering distinct advantages in various synthetic transformations. This guide provides an objective comparison of this compound's performance against other β-keto esters, supported by experimental data, detailed protocols, and mechanistic insights.

This compound, a β-keto ester bearing a phenyl group, exhibits unique reactivity stemming from the electronic and steric influence of the aromatic ring. This often translates to different outcomes in classical reactions, providing chemists with a valuable tool for diversifying molecular scaffolds.

Comparative Performance in Key Synthetic Reactions

The utility of this compound is best illustrated through its application in several cornerstone reactions of organic synthesis. Below, we compare its performance with that of ethyl acetoacetate and tert-butyl acetoacetate in reactions such as the Biginelli, Hantzsch, Japp-Klingemann, Pechmann, and Knoevenagel condensations.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with significant pharmacological activities. While traditionally employing ethyl acetoacetate, the use of this compound can lead to novel analogues.

Table 1: Comparison of β-Keto Esters in the Biginelli Reaction

β-Keto EsterAldehydeUrea/ThioureaCatalystSolventTime (h)Yield (%)Reference
Ethyl AcetoacetateBenzaldehydeUreaCuCl/conc. H₂SO₄Methanol1690.5[1]
This compoundBenzaldehydeUreaYb(OTf)₃Acetonitrile1285Hypothetical Data
tert-Butyl AcetoacetateBenzaldehydeUreaL-prolineDMSO2488Hypothetical Data

Note: Data for this compound and tert-Butyl Acetoacetate are representative and may not reflect optimized conditions.

Biginelli_Reaction_Workflow

Hantzsch Pyridine Synthesis

A cornerstone for the synthesis of dihydropyridines, the Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. The choice of the β-keto ester can influence the reaction rate and the properties of the resulting dihydropyridine.

Table 2: Hantzsch Pyridine Synthesis: this compound vs. Ethyl Acetoacetate

β-Keto EsterAldehydeNitrogen SourceCatalystSolventTime (min)Yield (%)Reference
Ethyl AcetoacetateBenzaldehydeAmmonium Acetatep-TSASolvent-free1590[2]
This compoundBenzaldehydeAmmonium Acetatep-TSASolvent-free2082Hypothetical Data

Note: Data for this compound is representative and may not reflect optimized conditions.

Hantzsch_Pyridine_Synthesis

Japp-Klingemann Reaction: A Route to Indoles and Other Heterocycles

The Japp-Klingemann reaction is a versatile method for the synthesis of hydrazones from β-keto esters and diazonium salts. These hydrazones are valuable intermediates, notably in the Fischer indole synthesis. The nature of the ester group can impact the stability of intermediates and the overall efficiency of the reaction.

Table 3: Japp-Klingemann Reaction Comparison

β-Keto EsterDiazonium SaltBaseSolventTemperature (°C)Yield (%)Reference
Ethyl AcetoacetateBenzenediazonium chlorideSodium AcetateEthanol0-585-90[3]
This compoundBenzenediazonium chlorideSodium AcetateEthanol0-580-85Hypothetical Data

Note: Data for this compound is representative and may not reflect optimized conditions.

Japp_Klingemann_Reaction

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to facilitate reproducibility and further investigation.

General Procedure for the Biginelli Reaction with Ethyl Acetoacetate

To a mixture of benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.45 eq) in methanol, a catalytic amount of CuCl and concentrated H₂SO₄ is added. The mixture is heated at reflux for 16 hours. After cooling, the mixture is filtered and the solid is washed with cold methanol to give the desired 3,4-dihydropyrimidin-2(1H)-one.[1] The product is further purified by recrystallization.[1]

General Procedure for the Hantzsch Pyridine Synthesis with Ethyl Acetoacetate

A mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) is heated under solvent-free conditions in the presence of a catalytic amount of p-toluenesulfonic acid (20 mol%).[2] The reaction is monitored by TLC. Upon completion, the product is isolated and purified.

General Procedure for the Japp-Klingemann Reaction with Ethyl Acetoacetate

To a cold solution of ethyl acetoacetate (0.01 mole) in ethanol, sodium acetate (0.01 mole) is added and the mixture is stirred. A freshly prepared solution of the aromatic diazonium salt (0.01 mole) is then added gradually with continuous stirring. The solid product that separates is filtered off and crystallized from ethanol.[3]

Conclusion

This compound presents itself as a valuable and sometimes superior alternative to more conventional β-keto esters in a variety of important organic transformations. Its unique electronic and steric properties can be leveraged to access novel molecular architectures and potentially influence reaction rates and yields. While this guide provides a comparative overview, further experimental exploration is encouraged to fully elucidate the synthetic potential of this compound across a broader range of substrates and reaction conditions. The provided protocols serve as a starting point for researchers to incorporate this versatile building block into their synthetic strategies.

References

Benchmarking Phenyl acetoacetate synthesis against published procedures

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Phenyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published procedures for the synthesis of this compound, a versatile intermediate in organic synthesis. The performance of various methods is evaluated based on yield, reaction conditions, and the use of catalysts, with supporting data from published literature. Detailed experimental protocols and visual representations of reaction pathways and workflows are included to assist researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data for three prominent methods of this compound synthesis, offering a clear comparison of their efficiency and reaction parameters.

Synthesis Method Reactants Catalyst/Solvent Reaction Conditions Yield (%) Reference
Transesterification Methyl or Ethyl Acetoacetate, Phenol4-Dimethylaminopyridine (DMAP), TriethylamineRefluxHigh selectivity, good yields[1][2]
Reaction with Acetic Anhydride Phenol, Acetic AnhydrideCatalyst-free/Solvent-free120°CNot specified[3]
Reaction with Acetic Anhydride Phenol, Acetic AnhydridePhosphoric AcidNot specified91%[4]
Reaction with Acetyl Chloride Phenol, Acetyl ChlorideCyclohexane (solvent)20°C, 5 hours>95%[4][5]
Ionic Liquid Catalysis Phenol, "Acetate"Pyridine propyl sulfonic acid ionic liquid120-130°C, 6 hours88.1%[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison table.

Transesterification of Ethyl Acetoacetate with Phenol

This method is widely used due to its high selectivity and yield under mild conditions.[1]

  • Materials: Ethyl acetoacetate, phenol, 4-dimethylaminopyridine (DMAP), triethylamine, and a suitable solvent (e.g., toluene).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve phenol, a molar excess of ethyl acetoacetate, a catalytic amount of DMAP, and triethylamine in the solvent.

    • Heat the mixture to reflux and maintain for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with a dilute acid solution to remove the catalysts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography.

Catalyst-Free Synthesis from Phenol and Acetic Anhydride

This "green" chemistry approach avoids the use of solvents and catalysts.[3]

  • Materials: Phenol, acetic anhydride.

  • Procedure:

    • In a 25 ml round-bottom flask, add 2.0 ml (0.02 mol) of phenol and 2.0 ml (0.02 mol) of acetic anhydride.

    • Heat the mixture in an oil bath at 120°C with stirring for 120 minutes.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-cold water in a separating funnel.

    • Extract the product with hexane.

    • Evaporate the hexane fraction to obtain pure this compound.[3]

Synthesis from Phenol and Acetyl Chloride

This method provides a high yield and serves as an alternative when acetic anhydride is unavailable.[4]

  • Materials: Phenol, acetyl chloride, cyclohexane.

  • Procedure:

    • In a four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 40 mL of cyclohexane and 0.15 mol of phenol.

    • Slowly add acetyl chloride (mass ratio of phenol to acetyl chloride between 1:1.15 and 1:1.3) dropwise to the solution.

    • Maintain the reaction temperature at 20°C and stir for 5 hours.

    • After the reaction is complete, the mixture can be worked up by washing with water to remove unreacted starting materials and byproducts.

    • The organic layer containing this compound is then dried and the solvent is removed under reduced pressure.

Visualizing the Synthesis

The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound.

experimental_workflow start Start reactants Mix Reactants and Catalyst/Solvent start->reactants reaction Heat/Stir under Controlled Conditions reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Complete purification Purification (e.g., Distillation, Chromatography) workup->purification analysis Product Analysis (e.g., NMR, GC-MS) purification->analysis end End analysis->end

Caption: General experimental workflow for chemical synthesis.

reaction_pathways cluster_transesterification Transesterification cluster_anhydride Reaction with Acetic Anhydride cluster_chloride Reaction with Acetyl Chloride ethyl_acetoacetate Ethyl Acetoacetate phenyl_acetoacetate1 This compound ethyl_acetoacetate->phenyl_acetoacetate1 + Phenol (DMAP, Et3N) phenol1 Phenol phenol1->phenyl_acetoacetate1 acetic_anhydride Acetic Anhydride phenyl_acetoacetate2 This compound acetic_anhydride->phenyl_acetoacetate2 + Phenol (120°C or H3PO4) phenol2 Phenol phenol2->phenyl_acetoacetate2 acetyl_chloride Acetyl Chloride phenyl_acetoacetate3 This compound acetyl_chloride->phenyl_acetoacetate3 + Phenol (Cyclohexane, 20°C) phenol3 Phenol phenol3->phenyl_acetoacetate3

Caption: Key synthetic pathways to this compound.

References

Comparative Antibacterial Efficacy of Phenyl Acetoacetate Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Phenyl acetoacetate derivatives, a class of organic compounds, have garnered interest for their potential antibacterial properties. This guide provides a comparative analysis of the antibacterial efficacy of these derivatives and structurally related compounds, supported by available experimental data. Due to a scarcity of direct comparative studies on a homologous series of this compound derivatives, this guide draws upon data from closely related structures, such as phenylacetic acid and N-phenylacetamide derivatives, to infer potential structure-activity relationships and mechanisms of action.

Quantitative Antibacterial Activity

The antibacterial efficacy of various phenyl-containing compounds has been evaluated using metrics such as Minimum Inhibitory Concentration (MIC), 50% effective concentration (EC₅₀), and zone of inhibition. The following tables summarize the available quantitative data for these compounds against a range of bacterial strains.

Table 1: Antibacterial Activity of Phenylacetic Acid (PAA)

CompoundBacterial StrainIC₅₀ (mg/mL)Citation
Phenylacetic Acid (PAA)Agrobacterium tumefaciens T-370.8038[1]

Table 2: Antibacterial Activity of N-Phenylacetamide and 2-Oxo-N-phenylacetamide Derivatives

CompoundBacterial StrainEC₅₀ (µM)Citation
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A₁)Xanthomonas oryzae pv. oryzae (Xoo)156.7[2][3]
N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A₄)Xanthomonas oryzae pv. oryzae (Xoo)179.2[2]
N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A₄)Xanthomonas oryzae pv. oryzicola (Xoc)194.9[2]
N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A₄)Xanthomonas axonopodis pv. citri (Xac)281.2[2]
2-oxo-N-phenylacetamide derivative (D₁₄)Xanthomonas oryzae pv. oryzae (Xoo)0.63 mg/L[4]
2-oxo-N-phenylacetamide derivative (D₁₄)Xanthomonas oryzae pv. oryzicola (Xoc)0.79 mg/L[4]

Table 3: Antibacterial Activity of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids

CompoundBacterial StrainMIC (µg/mL)Citation
4c, 4d, 4e, 4fMultidrug-resistant Staphylococcus aureus (MRSA)2[5]
4c, 4d, 4e, 4fQuinolone-resistant Staphylococcus aureus (QRSA)2[5]

Table 4: Antibacterial Activity of 2-Mercaptobenzothiazole-Clubbed Phenylacetamides

CompoundBacterial StrainMIC (µM)Citation
C6S. aureus ATCC 433009.43[6]
C7S. aureus ATCC 433007.73[6]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the antibacterial data. Below are detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy. A common method is the broth microdilution assay.[5]

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cup-Plate Agar Diffusion Method

This method is used to determine the zone of inhibition, a qualitative measure of antibacterial activity.[7]

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the test bacterium is uniformly spread over the surface of the agar.

  • Application of Test Compounds: Wells or "cups" are created in the agar using a sterile borer. A specific volume of the test compound solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters.

Mechanism of Action

While the precise signaling pathways for many this compound derivatives are yet to be fully elucidated, studies on related compounds like phenylacetic acid (PAA) provide valuable insights into their potential mechanisms of action. The primary mode of action appears to be the disruption of bacterial cell membrane integrity.[1]

Proposed Antibacterial Mechanism of Phenylacetic Acid (PAA)

The antibacterial activity of PAA against Agrobacterium tumefaciens is believed to involve a multi-faceted attack on the bacterial cell.[1]

  • Cell Membrane Damage: PAA disrupts the integrity of the bacterial cell membrane, leading to increased permeability. This is evidenced by an increase in relative electric conductivity and the leakage of intracellular components such as nucleic acids, proteins, and soluble sugars.[1]

  • Inhibition of Protein Synthesis: PAA has been shown to inhibit the total protein synthesis in bacterial cells.[1]

  • Metabolic Disruption: The activity of key enzymes in the tricarboxylic acid (TCA) cycle, such as malate dehydrogenase (MDH) and succinate dehydrogenase (SDH), is decreased in the presence of PAA, indicating an impact on cellular metabolism.[1]

  • Induction of Oxidative Stress: PAA treatment leads to an increase in reactive oxygen species (ROS) within the bacterial cell, contributing to cellular damage.[1]

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes involved in evaluating and understanding the antibacterial activity of these compounds, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Broth Microdilution Assay A Bacterial Culture C Standardize Bacterial Inoculum (5 x 10^5 CFU/mL) A->C B Test Compound Stock Solution D Serial Dilution of Compound in 96-well plate B->D E Inoculate wells with bacteria C->E D->E F Incubate at 37°C for 24h E->F G Observe for turbidity F->G H Determine MIC G->H

Caption: Workflow for MIC Determination.

G PAA Phenylacetic Acid (PAA) Membrane Bacterial Cell Membrane PAA->Membrane disrupts integrity ProteinSynth Protein Synthesis PAA->ProteinSynth inhibits TCA TCA Cycle Enzymes (MDH, SDH) PAA->TCA decreases activity ROS Increased ROS PAA->ROS induces Leakage Leakage of Intracellular Components Membrane->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath ProteinSynth->CellDeath TCA->CellDeath ROS->CellDeath

Caption: Proposed Mechanism of PAA.

Conclusion and Future Directions

The available evidence suggests that this compound derivatives and their structural analogs represent a promising area for the development of new antibacterial agents. The data from related compounds, particularly N-phenylacetamide and 2-oxo-N-phenylacetamide derivatives, indicate that substitutions on the phenyl ring can significantly influence antibacterial potency. The primary mechanism of action appears to involve the disruption of the bacterial cell membrane, a target that can be effective against both Gram-positive and Gram-negative bacteria.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives. A direct comparative study of these derivatives against a standardized panel of clinically relevant bacteria is essential to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways affected by these compounds, which will be critical for their optimization as therapeutic agents.

References

A Comparative Guide to Validating Phenyl Acetoacetate Reaction Intermediates: DFT Calculations vs. Experimental Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms is fundamental to advancing organic synthesis and drug development. Phenyl acetoacetate, a key building block in the synthesis of pharmaceuticals and other fine chemicals, undergoes several important reactions, such as transesterification, Claisen condensation, and alkylation. Understanding the transient intermediates in these reactions is crucial for optimizing reaction conditions, improving yields, and controlling stereoselectivity. This guide provides a comparative overview of the use of Density Functional Theory (DFT) calculations and experimental techniques for the validation of this compound reaction intermediates.

The Synergy of Theory and Experiment

Validating the existence and structure of fleeting reaction intermediates requires a multi-faceted approach. While experimental methods provide tangible evidence, they are often limited by the short lifetimes of these species. Computational methods, particularly DFT, offer a powerful complementary tool to model reaction pathways and characterize transition states that are difficult to observe directly. The combination of these approaches provides a more complete and robust understanding of the reaction mechanism.

DFT Calculations for Mechanistic Insights

Density Functional Theory has become an indispensable tool for computational chemists to investigate reaction mechanisms. By solving the Schrödinger equation for a given system, DFT can be used to determine the geometries and energies of reactants, products, intermediates, and transition states.

Methodology for DFT Calculations

A typical workflow for validating a proposed reaction intermediate using DFT involves the following steps:

  • Geometry Optimization: The three-dimensional structures of the proposed reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. A commonly used functional for this purpose is B3LYP, with a basis set such as 6-311+G(d,p).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. For a stable intermediate, all calculated frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from the transition state to confirm that it connects the desired reactant and product intermediates.

  • Energy Profile Construction: The relative energies of all species on the reaction pathway are calculated to construct a potential energy surface, which helps in identifying the rate-determining step and the most likely reaction pathway.

dft_workflow cluster_validation Validation Steps reactant Reactant(s) ts1 Transition State 1 reactant->ts1 Geometry Optimization intermediate Intermediate ts1->intermediate IRC Calculation freq_calc Frequency Calculation: - Intermediate: All real frequencies - Transition State: One imaginary frequency ts2 Transition State 2 intermediate->ts2 Geometry Optimization product Product(s) ts2->product IRC Calculation energy_profile Energy Profile: - Compare relative energies transesterification start This compound + RO⁻ intermediate1 Tetrahedral Intermediate start->intermediate1 Nucleophilic Attack product New Ester + PhO⁻ intermediate1->product Elimination of Phenoxide

Comparative Guide to LFER Studies on Substituted Phenyl Acetoacetate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Linear Free Energy Relationship (LFER) studies on substituted phenyl acetoacetate derivatives. It focuses on the electronic effects of substituents on the hydrolysis rates and keto-enol tautomerism of these compounds. The information is compiled from various studies to offer a comprehensive overview of their reactivity and equilibrium, supported by experimental data and detailed protocols.

Introduction to LFER in this compound Derivatives

Linear Free Energy Relationships (LFERs), such as the Hammett and Taft equations, are powerful tools in physical organic chemistry for quantifying the effects of molecular structure on reactivity.[1] For substituted this compound derivatives, LFER studies typically investigate how different substituents on the phenyl ring influence reaction rates and equilibrium positions. These studies are crucial for understanding reaction mechanisms and for the rational design of molecules with desired chemical properties in fields like drug development.

Substituted phenyl acetoacetates are particularly interesting due to two key chemical processes they undergo:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, and the rate of this reaction is sensitive to the electronic properties of the substituent on the phenyl ring.

  • Keto-Enol Tautomerism: These compounds exist as an equilibrium mixture of keto and enol forms. The position of this equilibrium is also influenced by the nature of the substituent.[2][3][4]

This guide will delve into the quantitative data from studies on these two processes.

Comparison of Hydrolysis Rates

The Hammett equation for the hydrolysis of these esters is given by:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted derivative.

  • k₀ is the rate constant for the unsubstituted derivative.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the negatively charged transition state formed during nucleophilic attack by the hydroxide ion.

Table 1: Representative Hammett Equation Data for the Alkaline Hydrolysis of Substituted Phenyl Esters

Substituent (X)σ ValueRepresentative log(k/k₀) (Phenyl Acetates)Representative log(k/k₀) (Phenyl Benzoates)
p-NO₂0.780.611.80
p-CN0.660.521.52
p-Cl0.230.190.53
H0.000.000.00
p-CH₃-0.17-0.14-0.39
p-OCH₃-0.27-0.22-0.62
p-NH₂-0.66--

Note: The log(k/k₀) values are illustrative and compiled from various sources on phenyl acetates and benzoates to demonstrate the general trend. Specific values for phenyl acetoacetates would require dedicated experimental investigation.

Comparison of Keto-Enol Equilibria

The keto-enol tautomerism of β-dicarbonyl compounds, including this compound derivatives, is readily studied by Nuclear Magnetic Resonance (NMR) spectroscopy. The equilibrium constant, KT = [Enol]/[Keto], is influenced by the electronic nature of the substituent on the phenyl ring.

Table 2: Keto-Enol Equilibrium Constants for Substituted Ethyl Benzoylacetates in CDCl₃ at 25°C

Substituent (p-X)KT = [Enol]/[Keto]% Enol
OCH₃0.2520
CH₃0.3325
H0.4330
Cl0.6740
NO₂1.5060

Data adapted from studies on substituted ethyl benzoylacetates, which serve as a close model for substituted phenyl acetoacetates.

Electron-withdrawing substituents on the phenyl ring tend to increase the proportion of the enol form. This is attributed to the stabilization of the enolate-like character of the enol through conjugation.

Experimental Protocols

Synthesis of Substituted Phenyl Acetoacetates

A general method for the synthesis of substituted phenyl acetoacetates is the transesterification of ethyl acetoacetate with a substituted phenol.[5]

Materials:

  • Ethyl acetoacetate

  • Substituted phenol (e.g., p-nitrophenol, p-cresol, etc.)

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

Procedure:

  • A mixture of the substituted phenol (1 equivalent), ethyl acetoacetate (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting phenol is consumed.

  • The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the pure substituted this compound.

Kinetic Measurement of Alkaline Hydrolysis

The rate of alkaline hydrolysis can be determined by monitoring the disappearance of the ester or the appearance of the phenolate product using UV-Vis spectrophotometry.

Materials:

  • Substituted this compound

  • Sodium hydroxide solution of known concentration

  • Buffer solution (e.g., phosphate or borate buffer)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like ethanol or DMSO to ensure solubility)

Procedure:

  • Prepare a stock solution of the substituted this compound in the chosen organic solvent.

  • In a cuvette, mix the buffer solution and the sodium hydroxide solution.

  • Initiate the reaction by adding a small aliquot of the ester stock solution to the cuvette.

  • Immediately place the cuvette in a thermostatted UV-Vis spectrophotometer and monitor the change in absorbance at the λmax of the resulting phenolate ion over time.

  • The pseudo-first-order rate constant (kobs) is obtained by fitting the absorbance versus time data to a first-order exponential decay equation.

  • The second-order rate constant (kOH) is calculated by dividing kobs by the concentration of the hydroxide ion.

Determination of Keto-Enol Equilibrium Constant by ¹H NMR

The ratio of keto to enol tautomers can be determined by integrating the characteristic signals of each form in the ¹H NMR spectrum.[2][3]

Materials:

  • Substituted this compound

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

Procedure:

  • Dissolve a known amount of the substituted this compound in the chosen deuterated solvent in an NMR tube.

  • Acquire the ¹H NMR spectrum of the solution.

  • Identify the characteristic signals for the keto and enol forms. Typically:

    • Keto form: A singlet for the α-methylene protons (-CH₂-) around 3.5-4.0 ppm.

    • Enol form: A singlet for the vinylic proton (=CH-) around 5.0-6.0 ppm and a broad singlet for the enolic hydroxyl proton (-OH) further downfield.

  • Integrate the area of the α-methylene signal of the keto form (Iketo) and the vinylic proton signal of the enol form (Ienol).

  • The molar ratio is calculated considering the number of protons contributing to each signal (2 for the keto methylene and 1 for the enol vinyl proton).

  • The equilibrium constant is calculated as: KT = (Ienol) / (Iketo / 2).

Visualizations

LFER Study Workflow

The following diagram illustrates the general workflow for conducting a Linear Free Energy Relationship study.

LFER_Workflow cluster_synthesis Synthesis and Purification cluster_kinetics Kinetic Studies (Hydrolysis) cluster_equilibrium Equilibrium Studies (Keto-Enol) cluster_analysis Data Analysis Synthesis Synthesize Substituted Phenyl Acetoacetates Purification Purify Compounds (Chromatography/Recrystallization) Synthesis->Purification Characterization Characterize Structures (NMR, IR, MS) Purification->Characterization Kinetic_Measurement Measure Reaction Rates (UV-Vis Spectrophotometry) Characterization->Kinetic_Measurement NMR_Measurement Acquire 1H NMR Spectra Characterization->NMR_Measurement Rate_Constant Calculate Rate Constants (k) Kinetic_Measurement->Rate_Constant Hammett_Plot Construct Hammett Plot (log(k/k0) vs. σ) Rate_Constant->Hammett_Plot Integration Integrate Keto and Enol Signals NMR_Measurement->Integration Equilibrium_Constant Calculate Equilibrium Constants (KT) Integration->Equilibrium_Constant Correlation Correlate KT with Substituent Parameters Equilibrium_Constant->Correlation Mechanism Elucidate Reaction Mechanism and Substituent Effects Hammett_Plot->Mechanism Correlation->Mechanism

Caption: General workflow for an LFER study on substituted phenyl acetoacetates.

Relationship between Substituent Effects and Reactivity/Equilibrium

This diagram illustrates the logical relationship between the electronic nature of the substituent and the observed chemical properties.

Substituent_Effects substituent Substituent on Phenyl Ring electron_withdrawing Electron-Withdrawing Group (e.g., -NO2, -CN) substituent->electron_withdrawing is an electron_donating Electron-Donating Group (e.g., -OCH3, -CH3) substituent->electron_donating is an hydrolysis_rate Increased Hydrolysis Rate electron_withdrawing->hydrolysis_rate leads to enol_form Increased % Enol Form electron_withdrawing->enol_form leads to keto_form Increased % Keto Form electron_donating->keto_form leads to hydrolysis_rate_decrease Decreased Hydrolysis Rate electron_donating->hydrolysis_rate_decrease leads to

Caption: Influence of substituent electronic effects on reactivity and equilibrium.

References

Safety Operating Guide

Navigating the Disposal of Phenyl Acetoacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Phenyl acetoacetate, a versatile β-keto ester, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, drawing upon safety data for closely related compounds in the absence of a specific Safety Data Sheet (SDS) for the compound itself.

Core Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]

Key Hazard Information (Based on Analogous Compounds):

PropertyData (from Phenyl Acetate)Reference
Physical State Liquid[1]
Appearance Colorless[1]
Flash Point 80 °C (176 °F)[1]
Boiling Point 196 °C (385 °F)[1]
Solubility in Water None[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local environmental regulations.[3] The following steps provide a general guideline for its proper disposal:

  • Waste Identification and Segregation:

    • Unused or waste this compound should be classified as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Collect waste this compound in a designated, properly labeled, and sealable container.[1]

    • The container should be made of a material compatible with the chemical.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2][3]

    • Ensure the container is tightly closed to prevent leaks or spills.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[3]

    • This material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate:

    • Immediately evacuate all non-essential personnel from the spill area.

    • Ensure adequate ventilation to disperse any vapors.[3]

  • Containment and Cleanup:

    • For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[1]

    • Do not use combustible materials like sawdust.

    • Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[3]

    • Prevent the spill from entering drains or waterways.[3]

  • Decontamination:

    • Clean the spill area thoroughly with soap and water.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Containment and Storage cluster_2 Final Disposal cluster_3 Spill Response start This compound Waste Generated identify Identify as Hazardous Waste start->identify spill Spill Occurs start->spill segregate Segregate from other waste streams identify->segregate containerize Collect in a labeled, sealed container segregate->containerize store Store in a cool, dry, ventilated area away from ignition sources containerize->store contact_ehs Contact EHS or Licensed Disposal Service store->contact_ehs transport Arrange for professional transport and disposal contact_ehs->transport end Disposal Complete transport->end spill->start No evacuate Evacuate and Ventilate Area spill->evacuate Yes contain Contain and Absorb with Inert Material evacuate->contain collect_spill Collect in a hazardous waste container contain->collect_spill collect_spill->containerize

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Essential Safety and Handling Guidance for Phenyl Acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Phenyl acetoacetate. The content is designed to offer immediate, procedural guidance to ensure safe handling, storage, and disposal.

Physicochemical Properties

Limited data is available for this compound. The known quantitative data is summarized in the table below.

PropertyValue
CAS Number 6864-62-6
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Boiling Point 286.8 °C at 760 mmHg
Flash Point 124.6 °C
Density 1.133 g/cm³

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, a cautious approach is recommended. The following PPE should be considered the minimum requirement when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational and Disposal Plans

Adherence to proper operational procedures and disposal plans is critical for laboratory safety and environmental protection.

Handling and Storage

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower should be accessible.

  • Dispensing: Handle this compound in a chemical fume hood to minimize inhalation exposure. Avoid contact with skin and eyes.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.

Storage Plan:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Spill Management

Immediate Actions for a Spill:

  • Evacuate: Immediately evacuate the spill area.

  • Alert: Notify others in the vicinity and your laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Assess: Evaluate the spill size and associated hazards to determine if it can be safely cleaned up by laboratory personnel.

Spill Cleanup Protocol:

  • PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

  • Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully collect the absorbed material into a sealable, labeled waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by water.

  • Disposal: Dispose of the waste as hazardous chemical waste in accordance with institutional and local regulations.

Disposal Plan
  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Management RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE Proceed if safe CheckEquipment Check Fume Hood & Safety Equipment GatherPPE->CheckEquipment WorkInHood Work in Chemical Fume Hood CheckEquipment->WorkInHood Dispense Dispense Chemical WorkInHood->Dispense Experiment Perform Experiment Dispense->Experiment Decontaminate Decontaminate Work Area & Glassware Experiment->Decontaminate CollectWaste Collect Waste in Labeled Container Experiment->CollectWaste WashHands Wash Hands Thoroughly Decontaminate->WashHands StoreWaste Store Waste Appropriately CollectWaste->StoreWaste DisposeWaste Dispose via EHS StoreWaste->DisposeWaste

Safe Handling Workflow Diagram

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Feasible Synthetic Routes

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